Amiloride Hydrochloride
Descripción
This compound dihydrate is a hydrate that is the dihydrate of this compound. It has a role as a diuretic and a sodium channel blocker. It contains an this compound.
This compound is the hydrochloride salt of amiloride, a synthetic pyrazine derivative with antikaliuretic and diuretic properties. Amiloride inhibits sodium channels located in the distal tubules and collecting ducts of the kidney, thereby preventing the absorption of sodium and increasing its excretion along with water, to produce naturesis. In response to the hypernatremic conditions in the kidney, the plasma membrane becomes hyperpolarized and electrochemical forces are reduced, which then prevents the excretion of potassium and hydrogen into the lumen.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.
See also: Amiloride (has active moiety).
Structure
2D Structure
Propiedades
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;;/h(H4,8,9,13)(H4,10,11,14,15);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVFMLMEYCWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80169826 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17440-83-4 | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017440834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiloride hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide dihydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZJ37245UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amiloride Hydrochloride's Mechanism of Action on the Epithelial Sodium Channel (ENaC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Amiloride Hydrochloride on the Epithelial Sodium Channel (ENaC). It provides a comprehensive overview of the binding kinetics, key molecular interactions, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Executive Summary
This compound is a potassium-sparing diuretic that functions as a direct, reversible, and competitive antagonist of the Epithelial Sodium Channel (ENaC). By physically occluding the external pore of the channel, Amiloride inhibits the influx of sodium ions into epithelial cells, a crucial step in transepithelial sodium transport. This blockade has significant physiological effects, most notably in the regulation of blood pressure and fluid balance. This guide delves into the specifics of this mechanism, providing the technical details necessary for advanced research and drug development.
Molecular Mechanism of Amiloride Blockade
Amiloride's primary mechanism of action is a high-affinity, reversible block of the ENaC pore. This interaction is voltage-dependent and influenced by the extracellular sodium concentration.
The Amiloride Binding Site
The amiloride binding site is located in the extracellular vestibule of the ENaC pore. Site-directed mutagenesis studies have identified key amino acid residues within the α, β, and γ subunits that are critical for amiloride binding. Specifically, serine 583 of the α-subunit (αS583) and the homologous glycine residues in the β (βG525) and γ (γG537) subunits are principal components of this binding pocket.[1][2] Mutations at these sites can dramatically reduce the affinity of amiloride for the channel.[1][2] The guanidinium group of amiloride is thought to interact with the channel's pore, effectively plugging it and preventing sodium ion permeation.
Kinetics of Amiloride-ENaC Interaction
The interaction between amiloride and ENaC is characterized by rapid association and dissociation rates, consistent with its function as a reversible channel blocker. The affinity of amiloride for ENaC is typically in the sub-micromolar range.
Table 1: Quantitative Data for Amiloride Interaction with ENaC
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |
| IC50 | 0.1 - 0.5 µM | Various | Standard electrophysiology | [3][4] |
| 2.6 µM | Human (δβγ ENaC) | Xenopus oocytes | [4][5] | |
| 0.029 µM | Rat (α-ENaC) | CHO Cells | [6] | |
| Ki | ~20 nM | Rat (αβγENaC) | MDCK Cells, -103 mV | [7] |
| 0.1 µM | Xenopus laevis (αβγ ENaC) | A6 cells | [8] | |
| 169 nM | Rat (α-ENaC) | Planar lipid bilayers | [6] | |
| kon (Association Rate) | 80.8 ± 5.1 µM-1s-1 | Rat | Xenopus oocytes, -60 mV | [9] |
| koff (Dissociation Rate) | 15.4 ± 4.2 s-1 | Rat | Xenopus oocytes, -60 mV | [9] |
Note: IC50 and Ki values can vary depending on the specific ENaC subunit composition, species, expression system, membrane voltage, and extracellular Na+ concentration.
Voltage Dependence of Amiloride Block
The blocking action of amiloride on ENaC is voltage-dependent. The affinity of amiloride for its binding site increases with membrane hyperpolarization.[9][10] This is because the positively charged amiloride molecule is drawn deeper into the channel's electric field, enhancing its blocking effect.[11] Specifically, the dissociation rate (koff) of amiloride decreases with increasing membrane hyperpolarization, while the association rate (kon) is largely voltage-independent.[9]
Signaling Pathways and Regulation of ENaC
The activity of ENaC is tightly regulated by a complex network of signaling pathways, which can indirectly influence the efficacy of amiloride. Hormones such as aldosterone and vasopressin play a crucial role in modulating ENaC expression and activity at the cell surface.
Experimental Protocols
The study of Amiloride's effect on ENaC relies on several key experimental techniques. Below are detailed methodologies for the most common assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual separation.
-
cRNA Injection: Inject cRNA encoding the α, β, and γ subunits of ENaC into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-4 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ENaC-mediated currents.
-
To determine the amiloride sensitivity, perfuse the chamber with solutions containing increasing concentrations of amiloride and measure the resulting current inhibition.
-
-
Data Analysis: Plot the fractional current inhibition against the amiloride concentration and fit the data with the Hill equation to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel activity from a single cell.
Protocol:
-
Cell Culture: Culture cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits or primary epithelial cells) on glass coverslips.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the appropriate intracellular solution.
-
Recording:
-
Mount the coverslip with cells in a recording chamber on an inverted microscope.
-
Approach a single cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential and record the whole-cell current.
-
Perfuse the cell with an extracellular solution containing amiloride to measure the inhibition of ENaC currents.
-
-
Data Analysis: Analyze the amiloride-sensitive current to determine the channel's biophysical properties and its sensitivity to the blocker.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in amiloride binding.
Protocol:
-
Plasmid Template: Use a plasmid vector containing the cDNA of the ENaC subunit to be mutated.
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
Template Digestion: Digest the parental, methylated DNA template with a restriction enzyme such as DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutated ENaC in a suitable system (e.g., Xenopus oocytes or mammalian cells) and assess the effect of the mutation on amiloride sensitivity using electrophysiological techniques as described above.[12]
Conclusion
This compound exerts its physiological effects through a well-defined mechanism of direct, reversible blockade of the Epithelial Sodium Channel. The interaction is characterized by high affinity and is dependent on specific amino acid residues within the channel pore, as well as on the transmembrane voltage. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further understand the intricacies of ENaC function and to develop novel modulators of this important ion channel. The continued investigation into the structure-function relationship of ENaC and its interaction with amiloride and other blockers will be crucial for the development of more specific and effective therapies for a range of cardiovascular and respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-dependent block by amiloride and other monovalent cations of apical Na channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage dependence of the blocking rate constants of amiloride at apical Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
Unveiling the Molecular Interactions of Amiloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloride hydrochloride, a potassium-sparing diuretic, has long been a subject of extensive research due to its diverse pharmacological effects. Beyond its primary clinical application in managing hypertension and congestive heart failure, amiloride exhibits inhibitory activity against a range of molecular targets, positioning it as a valuable tool in physiological research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the primary and secondary molecular targets of amiloride, presenting quantitative pharmacological data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.
Primary Molecular Target: Epithelial Sodium Channel (ENaC)
The principal mechanism of action of this compound is the blockade of the epithelial sodium channel (ENaC). ENaC is a key protein in the regulation of sodium and water homeostasis, primarily located in the apical membrane of epithelial cells in the distal nephron, distal colon, and airways.
Quantitative Data: Inhibition of ENaC
Amiloride is a potent inhibitor of ENaC, with its affinity varying slightly depending on the subunit composition and experimental conditions.
| Target | Subunit Composition | Amiloride Potency | Assay Condition | Reference |
| ENaC | αβγ | IC50: 0.1 - 0.5 µM | Whole-cell patch clamp | [1] |
| δβγ | IC50: 2.6 µM | Whole-cell patch clamp | [1] | |
| αβγ | Ki: 0.1 µM | Not specified | [1] |
Experimental Protocol: Whole-Cell Patch Clamp for ENaC Inhibition
The inhibitory effect of amiloride on ENaC is typically quantified using the whole-cell patch-clamp technique.
Objective: To measure the dose-dependent inhibition of ENaC-mediated currents by amiloride in a heterologous expression system.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the α, β, and γ subunits of human ENaC.
Materials:
-
HEK293-ENaC cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4
-
Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2
-
This compound stock solution (in DMSO)
Procedure:
-
Culture HEK293-ENaC cells to 70-80% confluency.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane of a single HEK293-ENaC cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Perfuse the cell with the external solution and record baseline ENaC currents.
-
Apply increasing concentrations of amiloride (e.g., 10 nM to 100 µM) to the external solution and record the resulting inhibition of the inward sodium current.
-
Wash out the amiloride to ensure reversibility of the block.
-
Analyze the data by plotting the percentage of current inhibition against the amiloride concentration to determine the IC50 value.
Signaling Pathway: ENaC in Renal Sodium Reabsorption
Caption: Amiloride blocks ENaC, inhibiting Na+ reabsorption.
Secondary Molecular Targets
This compound also interacts with several other molecular targets, albeit with lower potency compared to ENaC. These off-target effects contribute to its broader pharmacological profile and are of significant interest in various research areas.
Sodium-Hydrogen Exchanger (NHE)
Amiloride and its analogs are widely used as inhibitors of the Na+/H+ exchangers, particularly the NHE1 isoform, which is crucial for intracellular pH regulation, cell volume control, and cell proliferation.
| Target | Amiloride Potency | Assay Condition | Reference |
| NHE1 | IC50: 3 µM (low extracellular Na+) | Fluorescence-based pH assay | [1] |
| IC50: ~1 mM (high extracellular Na+) | Fluorescence-based pH assay | [1] |
The activity of NHE1 is commonly assessed by measuring changes in intracellular pH (pHi) using fluorescent dyes.
Objective: To determine the IC50 of amiloride for NHE1 inhibition by monitoring the recovery of intracellular pH after an acid load.
Cell Line: A suitable cell line endogenously expressing or overexpressing NHE1 (e.g., CHO or NIH3T3 cells).
Materials:
-
NHE1-expressing cells
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Ammonium chloride (NH4Cl) for acid loading
-
Sodium-containing and sodium-free buffers
-
Fluorometer or fluorescence microscope
-
This compound
Procedure:
-
Load cells with the pH-sensitive fluorescent dye BCECF-AM.
-
Induce an intracellular acid load by pre-pulsing the cells with a solution containing NH4Cl followed by its removal.
-
Monitor the recovery of pHi in a sodium-containing buffer, which is mediated by NHE1 activity. The fluorescence of BCECF is pH-dependent and can be measured ratiometrically (e.g., at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm).
-
Perform the pHi recovery assay in the presence of varying concentrations of amiloride.
-
Calculate the initial rate of pHi recovery for each amiloride concentration.
-
Plot the rate of pHi recovery against the amiloride concentration to determine the IC50 value.
Caption: Amiloride inhibits NHE1, disrupting pH homeostasis.
Urokinase-Type Plasminogen Activator (uPA)
Amiloride has been identified as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis.
| Target | Amiloride Potency | Assay Condition | Reference |
| uPA | Ki: 7 µM | Enzymatic assay | [2] |
The inhibitory activity of amiloride against uPA can be determined using a chromogenic substrate.
Objective: To measure the Ki of amiloride for uPA inhibition.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
96-well microplate reader
-
This compound
Procedure:
-
Pre-incubate uPA with various concentrations of amiloride in the assay buffer in a 96-well plate.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for S-2444). The rate of color development is proportional to the uPA activity.
-
Determine the initial reaction velocities for each amiloride concentration.
-
Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) to calculate the Ki value.
Caption: Amiloride inhibits uPA, preventing ECM degradation.
T-Type Calcium Channels
Amiloride has been shown to block low-voltage-activated (T-type) calcium channels, which are involved in various physiological processes, including neuronal firing and hormone secretion.
| Target | Amiloride Potency | Assay Condition | Reference |
| T-type Ca2+ Channels | Kd: 233 µM | Whole-cell patch clamp |
Similar to ENaC, the effect of amiloride on T-type calcium channels can be characterized using the whole-cell patch-clamp technique.
Objective: To determine the inhibitory concentration of amiloride on T-type calcium channel currents.
Cell Line: A cell line expressing T-type calcium channels (e.g., HEK293 cells transfected with the Cav3.1, Cav3.2, or Cav3.3 subunit).
Materials:
-
T-type calcium channel-expressing cells
-
Patch-clamp setup
-
External solution containing Ba2+ or Ca2+ as the charge carrier (e.g., in mM: 10 BaCl2, 125 CsCl, 1 MgCl2, 10 HEPES, pH 7.2)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2
-
This compound
Procedure:
-
Establish a whole-cell patch-clamp configuration as described for ENaC.
-
Hold the cell at a negative potential (e.g., -90 mV) to ensure the channels are in a closed, available state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Perfuse the cell with varying concentrations of amiloride and record the resulting block of the inward calcium current.
-
Analyze the dose-response relationship to determine the IC50 value.
Sodium-Calcium Exchanger (NCX)
Amiloride is a weak inhibitor of the sodium-calcium exchanger, a key regulator of intracellular calcium concentration, particularly in cardiac muscle cells.
| Target | Amiloride Potency | Assay Condition | Reference |
| NCX | IC50: ~1 mM | Vesicle-based Ca2+ flux assay | [1] |
The activity of NCX can be measured by monitoring radiolabeled calcium flux in isolated membrane vesicles.
Objective: To determine the IC50 of amiloride for NCX inhibition.
Preparation: Cardiac sarcolemmal vesicles.
Materials:
-
Isolated cardiac sarcolemmal vesicles
-
45Ca2+ (radiolabeled calcium)
-
Sodium-containing and sodium-free buffers
-
Scintillation counter
-
This compound
Procedure:
-
Load the sarcolemmal vesicles with a high concentration of sodium by incubation in a sodium-containing buffer.
-
Dilute the sodium-loaded vesicles into a sodium-free buffer containing 45Ca2+ to initiate sodium-gradient-dependent calcium uptake (reverse mode of NCX).
-
Perform the uptake assay in the presence of different concentrations of amiloride.
-
At various time points, stop the reaction by rapid filtration and wash the filters to remove external 45Ca2+.
-
Measure the amount of 45Ca2+ accumulated inside the vesicles using a scintillation counter.
-
Calculate the initial rate of calcium uptake for each amiloride concentration and determine the IC50 value.
Conclusion
This compound's promiscuous pharmacology, targeting a variety of ion channels and enzymes, makes it a fascinating molecule for both clinical and basic research. Its high-affinity interaction with ENaC is the basis for its diuretic effect, while its lower-affinity interactions with NHE, uPA, T-type calcium channels, and NCX open avenues for its use as a pharmacological probe and a starting point for the development of more selective inhibitors for these targets. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted molecular interactions of amiloride. A thorough understanding of these interactions is crucial for interpreting experimental results and for the rational design of future therapeutic agents.
References
Amiloride Hydrochloride: A Technical Guide for Researchers in Potassium-Sparing Diuresis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amiloride Hydrochloride, a potassium-sparing diuretic. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its study. This guide is intended to serve as a valuable resource for professionals engaged in renal physiology research and the development of novel diuretic therapies.
Core Concepts: Mechanism of Action
This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in the late distal convoluted tubule and collecting duct of the nephron.[1][2][3][4] This channel is a heterotrimer, typically composed of α, β, and γ subunits, and is the rate-limiting step for sodium reabsorption in this segment of the kidney.[2]
By inhibiting ENaC, amiloride reduces the reabsorption of sodium ions (Na+) from the tubular fluid into the bloodstream.[4] This inhibition leads to a mild increase in sodium and water excretion (natriuresis and diuresis).[1][5] Crucially, the blockade of the electrogenic sodium influx hyperpolarizes the apical membrane, which in turn decreases the electrical driving force for potassium (K+) secretion through the renal outer medullary potassium channel (ROMK). This results in a reduction of potassium excretion, the hallmark of amiloride's potassium-sparing effect.[1][6] The action of amiloride is independent of aldosterone, a hormone that upregulates ENaC activity.[4][7]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of amiloride with its target and its clinical effects.
Table 1: Inhibitory Potency of Amiloride on Epithelial Sodium Channel (ENaC) Subunits
| ENaC Subunit Composition | IC50 / K_i (µM) | Notes |
| αβγ-ENaC | 0.1 (K_i) | The typical composition of the epithelial sodium channel.[8][9] |
| δβγ-ENaC | 2.6 (IC50) | A less common ENaC variant where the δ subunit replaces α.[8][9] |
| αβγ-rENaC (rat) | 0.02 (K_i) | Measured in stably transfected Madin-Darby canine kidney (MDCK) cells.[10] |
Table 2: Effects of Amiloride on Urinary Electrolyte Excretion in Humans
| Study Population | Amiloride Dose | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion |
| Healthy Volunteers | 5 mg | Natriuretic effect observed | Decreased below normal levels[5] |
| Patients | 20 mg/day | Mild increase | 30% reduction[1] |
| Healthy Volunteers | 5-40 mg (single dose) | Dose-dependent increase | Dose-dependent reduction[2] |
| Healthy Males (high-sodium diet) | 20 mg | Mild natriuretic effect | Decreased kaliuresis[11] |
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Notes |
| Bioavailability | ~50% (oral) | Can be decreased to 30% with food.[2][3] |
| Onset of Action | ~2 hours | [2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [3][4][7] |
| Peak Effect on Electrolyte Excretion | 6-10 hours | [3][4] |
| Duration of Action | ~24 hours | [2][3][4] |
| Serum Half-life (t1/2) | 6-9 hours | [2][3][7] |
| Metabolism | Not metabolized by the liver. | [3][6] |
| Excretion | ~50% in urine (unchanged), ~40% in feces. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of amiloride.
Electrophysiological Analysis of ENaC Inhibition by Amiloride using Patch-Clamp
This protocol describes the whole-cell patch-clamp technique to measure amiloride-sensitive currents in cells expressing ENaC.
Cell Preparation:
-
Culture a suitable cell line stably transfected with the desired ENaC subunits (e.g., HEK293 or CHO cells) on glass coverslips.[12][13]
-
Prior to recording, wash the cells with an extracellular bath solution.
Recording Solutions:
-
Bath Solution (extracellular): (in mM) 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4).[12]
-
Pipette Solution (intracellular): (in mM) 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).[12]
Patch-Clamp Procedure:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Approach a single cell with a fire-polished borosilicate glass pipette filled with the intracellular solution.
-
Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of +40 mV.[12]
-
Apply voltage ramps (e.g., from +60 mV to -100 mV over 500 ms) to elicit currents.[12]
-
Record baseline ENaC currents.
-
Perfuse the bath with increasing concentrations of amiloride to obtain a dose-response curve.
-
The amiloride-sensitive current is determined by subtracting the current in the presence of a saturating concentration of amiloride from the baseline current.[12]
Data Analysis:
-
Plot the normalized amiloride-sensitive current against the amiloride concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
In Vivo Assessment of Diuretic and Potassium-Sparing Effects in a Rat Model
This protocol outlines a method to evaluate the diuretic and potassium-sparing activity of amiloride in rats.
Animal Model:
-
Use male Wistar rats (100-200 g).[14]
-
House the animals in metabolic cages designed for urine collection.
Experimental Procedure:
-
Fast the rats overnight with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure adequate urine flow.
-
Divide the animals into control and treatment groups.
-
Administer the vehicle (e.g., normal saline) to the control group and amiloride (at various doses) to the treatment groups, typically via oral gavage or intraperitoneal injection.[14] Furosemide or hydrochlorothiazide can be used as a standard diuretic for comparison.[14]
-
Collect urine at specified time intervals (e.g., 5 and 24 hours).[14]
-
Measure the total volume of urine excreted for each animal.
-
Determine the concentration of sodium and potassium in the urine samples using a flame photometer.[14]
Data Analysis:
-
Calculate the total urinary excretion of sodium and potassium for each group.
-
Compare the urine volume and electrolyte excretion between the amiloride-treated groups and the control group.
-
The natriuretic activity can be expressed as the ratio of sodium excretion to potassium excretion (Na+/K+ ratio).[14]
Investigating the Effect of Amiloride on Aldosterone-Induced Sodium Reabsorption in mpkCCD cells
This protocol describes an in vitro assay to study the interaction between amiloride and the aldosterone signaling pathway.
Cell Culture:
-
Culture mouse cortical collecting duct (mpkCCD) cells on permeable supports (e.g., Transwell inserts) to allow for the formation of a polarized epithelial monolayer.
-
Maintain the cells in a defined culture medium.
Experimental Procedure:
-
Once the cells have formed a confluent and high-resistance monolayer, induce ENaC expression and activity by treating the cells with aldosterone (e.g., 1 µM) for a specified period (e.g., 24 hours).
-
Measure the baseline transepithelial current (a measure of net ion transport) using a voltohmmeter.
-
Divide the cell monolayers into control and experimental groups.
-
To the apical side of the experimental group, add varying concentrations of amiloride.
-
Continue to measure the transepithelial current at different time points after amiloride addition.
-
The amiloride-sensitive current, which represents ENaC-mediated sodium transport, is calculated by subtracting the current remaining after the addition of a maximal dose of amiloride from the baseline current.
Data Analysis:
-
Compare the amiloride-sensitive current in aldosterone-stimulated cells with and without amiloride treatment.
-
This will demonstrate the ability of amiloride to block aldosterone-induced sodium reabsorption.
Visualizations
The following diagrams illustrate key pathways and workflows related to amiloride research.
Mechanism of action of this compound.
Aldosterone signaling pathway leading to increased sodium reabsorption.
References
- 1. Potassium-sparing effect of amiloride in a diuretic factorial study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of this compound, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 13. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysrevpharm.org [sysrevpharm.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Profile of Amiloride Hydrochloride
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a potassium-sparing diuretic. The document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical applications, and associated signaling pathways. Quantitative data are presented in tabular format for clarity, and key experimental protocols and molecular interactions are visualized through diagrams.
Mechanism of Action
This compound's primary pharmacological effect is the blockade of the epithelial sodium channel (ENaC) located in the apical membrane of the late distal convoluted tubules, connecting tubules, and collecting ducts of the nephron.[1][2][3][4] This action is direct and independent of aldosterone.[1][5][6]
By binding to and inhibiting ENaC, amiloride prevents the reabsorption of sodium ions (Na+) from the tubular fluid into the epithelial cells.[2][3][4] This inhibition reduces the electrochemical gradient that drives the secretion of potassium ions (K+) into the lumen, thus conserving potassium.[2][7] The overall effect is a mild increase in sodium and water excretion (natriuresis and diuresis) and a decrease in the excretion of potassium, hydrogen, calcium, and magnesium.[7]
Beyond its renal effects, amiloride is also known to inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, although with lower affinity.[8] Furthermore, it acts as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis and proteinuria-induced kidney injury.[9][10][11]
Signaling Pathway of ENaC Inhibition in the Nephron
The following diagram illustrates the action of amiloride on a principal cell within the kidney's collecting duct.
References
- 1. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of this compound, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amiloride - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of amiloride on the urokinase plasminogen activators in prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiloride Hydrochloride and Epithelial Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between amiloride hydrochloride and the epithelial sodium channel (ENaC), a cornerstone of research in epithelial transport and a key target in drug development. This document provides a comprehensive overview of the mechanism of action, quantitative biophysical parameters, detailed experimental protocols, and the complex signaling pathways that govern this interaction.
Core Concepts: Amiloride and the Epithelial Sodium Channel
The epithelial sodium channel (ENaC) is a highly selective ion channel crucial for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.[1][2] This function is fundamental to maintaining body salt and water homeostasis, and its dysregulation is implicated in diseases such as hypertension and cystic fibrosis.[1][3] ENaC is a heterotrimeric protein composed of α, β, and γ subunits, with a δ subunit capable of substituting the α subunit in some tissues.[1][4]
This compound, a potassium-sparing diuretic, is a potent and specific blocker of ENaC.[5][6] It acts by directly occluding the external pore of the channel, thereby inhibiting sodium influx.[6][7] This blocking action is reversible and has been extensively characterized, making amiloride an invaluable tool for studying ENaC function and a lead compound for the development of novel therapeutics.
Quantitative Data on Amiloride-ENaC Interaction
The interaction between amiloride and ENaC has been quantified across various experimental systems. The following tables summarize key biophysical parameters, providing a comparative overview for researchers.
Table 1: Amiloride Inhibition Constants (K_i / IC_50) for ENaC
| ENaC Subunit Composition | Expression System / Tissue | K_i / IC_50 (µM) | Voltage Dependence | Reference(s) |
| αβγ-rENaC | MDCK cells | 0.02 (K_i) at -103 mV | Slightly voltage-dependent | [8] |
| αβγ-rENaC | Xenopus oocytes | 0.19 (K_mic,ami) at -60 mV | K_off and K_mic,ami decrease with hyperpolarization | [9] |
| Native ENaC | Rat Rectal Colon (Ussing Chamber) | 0.20 (K_i) | Not specified | [10] |
| Native ENaC | Rat Rectal Colon (Patch Clamp) | 0.12 (K_i) at -64 mV | Weakly voltage-dependent | [10] |
| α-rENaC | CHO cells | 0.169 (K_i) | Voltage-sensitive | [11] |
| δβγ-hENaC | Xenopus oocytes | 2.6 (IC_50) | More voltage-dependent than αβγ | [6] |
| Native ENaC | Toad Urinary Bladder | Senses ~12% of transmembrane voltage | Inhibition increases as mucosal potential becomes more positive | [12] |
Table 2: Kinetic Parameters of Amiloride Block of ENaC
| ENaC Subunit Composition | Expression System | k_on (µM⁻¹s⁻¹) | k_off (s⁻¹) | Experimental Condition | Reference(s) |
| αβγ-rENaC | Xenopus oocytes | 80.8 ± 5.1 | 15.4 ± 4.2 | V_m = -60 mV, 15 mM extracellular Na⁺ | [9] |
| αS583C mutant ENaC | Xenopus oocytes | Little change from wild-type | Increased | Not specified | [13] |
| βG525C mutant ENaC | Xenopus oocytes | Little change from wild-type | Increased | Not specified | [13] |
Experimental Protocols for Studying Amiloride-ENaC Interactions
Detailed and standardized experimental protocols are essential for reproducible research. This section outlines the methodologies for key experiments used to characterize the effects of amiloride on ENaC.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of macroscopic ENaC currents from an entire cell.
Cell Preparation:
-
Culture cells stably or transiently expressing the desired ENaC subunits (e.g., HEK293, MDCK, or CHO cells) on glass coverslips.
-
Prior to recording, gently wash the cells with the extracellular solution.
Solutions:
-
Pipette (Intracellular) Solution (Example): 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, pH adjusted to 7.3 with KOH.[14]
-
Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂.[14]
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV or -70 mV).
-
Record baseline ENaC currents.
-
Apply this compound at various concentrations to the extracellular solution via a perfusion system to determine the dose-dependent inhibition of the ENaC current.
Ussing Chamber Experiments
The Ussing chamber is used to measure ion transport across an epithelial monolayer.
Epithelial Culture:
-
Culture epithelial cells (e.g., NCI-H441, primary airway epithelia) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[15]
Ussing Chamber Setup:
-
Mount the permeable support containing the epithelial monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with appropriate Ringer's solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.
Measurement of Short-Circuit Current (I_sc):
-
Use a voltage-clamp amplifier to clamp the transepithelial potential difference to 0 mV. The current required to maintain this clamp is the short-circuit current (I_sc), which represents the net active ion transport.
-
Allow the I_sc to stabilize to a baseline reading.
-
Add amiloride to the apical chamber to block ENaC-mediated sodium transport.[15]
-
The resulting decrease in I_sc represents the amiloride-sensitive current, a measure of ENaC activity.
Heterologous Expression in Xenopus laevis Oocytes
Xenopus oocytes are a robust system for expressing and characterizing ion channels.
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Microinject the oocytes with cRNA encoding the desired ENaC subunits.
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard oocyte Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -60 mV).
-
Record the whole-cell current.
-
Perfuse the oocyte with a solution containing amiloride to measure the inhibition of the expressed ENaC channels.[9]
Signaling Pathways and Experimental Workflows
The activity and surface expression of ENaC are tightly regulated by a complex network of signaling pathways. Amiloride is a key tool in elucidating these regulatory mechanisms.
Signaling Pathways Regulating ENaC
The following diagram illustrates some of the key signaling pathways that modulate ENaC activity, primarily through effects on channel trafficking to and from the plasma membrane.
Caption: Key signaling pathways regulating ENaC surface expression.
Experimental Workflow for Characterizing an ENaC Inhibitor
This diagram outlines a typical workflow for the preclinical characterization of a novel ENaC inhibitor, using amiloride as a reference compound.
Caption: Workflow for preclinical characterization of an ENaC inhibitor.
Logical Relationship of Structure-Activity Studies
The following diagram illustrates the logical process of a structure-activity relationship (SAR) study for developing novel amiloride analogs with improved ENaC inhibitory properties.
Caption: Logical flow of a structure-activity relationship (SAR) study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Voltage-dependent block by amiloride and other monovalent cations of apical Na channels in the toad urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. Amiloride‐sensitive fluid resorption in NCI‐H441 lung epithelia depends on an apical Cl− conductance - PMC [pmc.ncbi.nlm.nih.gov]
Amiloride Hydrochloride: An In-depth Technical Guide to its Impact on Cellular pH Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and consequences of amiloride hydrochloride's influence on cellular pH regulation. Amiloride, a potassium-sparing diuretic, is a well-established inhibitor of specific ion transport proteins, making it a critical tool for studying and manipulating intracellular pH (pHi). This document details its mechanism of action, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the associated cellular pathways.
Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger
This compound's primary impact on cellular pH is mediated through its inhibition of the plasma membrane Na+/H+ exchanger (NHE).[1][2] The NHE family of proteins, particularly the ubiquitously expressed NHE-1 isoform, plays a crucial role in maintaining pHi by extruding a proton (H+) from the cell in exchange for a sodium ion (Na+).[1][3] By blocking this exchanger, amiloride prevents proton efflux, leading to an accumulation of intracellular acid and a subsequent decrease in pHi.[4][5]
This inhibitory action is competitive with sodium ions at the external binding site of the transporter.[2] The sensitivity of different NHE isoforms to amiloride and its analogs varies significantly, with some isoforms exhibiting high resistance.[6] This differential sensitivity allows for the dissection of the roles of specific NHE isoforms in cellular processes.
Beyond the NHE, amiloride and its derivatives can also affect other ion channels, including the epithelial sodium channel (ENaC) and acid-sensing ion channels (ASICs), although its effect on NHE is the most relevant to direct pHi regulation.[1][7][8]
Quantitative Data on Amiloride's Effects
The following tables summarize key quantitative data regarding the inhibitory effects of amiloride and its analogs on various cellular targets and the resulting impact on intracellular pH.
Table 1: Inhibitory Potency of Amiloride and its Analogs
| Compound | Target | Cell Type / System | IC50 / Ki | Reference(s) |
| Amiloride | Epithelial Sodium Channel (ENaC) | N/A | ~0.1 µM | [1] |
| Amiloride | Na+/H+ Exchanger (NHE) | Rabbit renal cortical microvillus membrane vesicles | Ki = 3.0 x 10⁻⁵ M | [2] |
| 5-(N,N-dimethyl)amiloride (DMA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~20-fold more potent than amiloride | [4][9] |
| 5-(N-methyl-N-isobutyl)amiloride (MIBA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~100-fold more potent than amiloride | [4][9] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Antiport | Human MGH-U1 and murine EMT-6 cells | ~200-fold more potent than amiloride | [4][9] |
| Amiloride | NHE1 | N/A | N/A | [6] |
| Ethylisopropyl amiloride (EIPA) | NHE1 | N/A | N/A | [6] |
| Amiloride | NHE3 | PS120 cells | 39-fold more resistant than NHE1 | [6] |
| Ethylisopropyl amiloride (EIPA) | NHE3 | PS120 cells | 160-fold more resistant than NHE1 | [6] |
Table 2: Impact of Amiloride on Intracellular pH (pHi)
| Cell Type | Amiloride Concentration | Extracellular pH (pHe) | Change in pHi (ΔpHi) | Experimental Conditions | Reference(s) |
| SCK mouse mammary tumor cells | 0.5 mM | 7.2 | Significant reduction | N/A | [5] |
| SCK mouse mammary tumor cells | 0.5 mM | 6.6 | Significant reduction | N/A | [5] |
| SCK tumor cells | 0.5 mM | 7.2 | Decline by 0.10-0.15 pH units | 37°C | [10] |
| SCK tumor cells | 0.5 mM | 6.6 | Decline by 0.10-0.15 pH units | 37°C | [10] |
| Rat islets | 0.1 mM | N/A | Decrease by 0.14 pH units | In the presence of 2.8 mmol/L glucose | [11] |
| Proximal tubule cells | 2 mM | N/A | Reduction in pHi recovery rate from 0.519 to 0.046 pH/min | After acid load | [12] |
| Human renal proximal cell line (HKC-8) | 3 mmol/l | N/A | Partial inhibition of pHi recovery (from 0.27 to 0.11 pH unit/min) | After acid load in the presence of HCO3-/CO2 | [13] |
Experimental Protocols
Measurement of Intracellular pH using Fluorescence Microscopy
This protocol outlines the general steps for measuring pHi changes in cultured cells using pH-sensitive fluorescent dyes like BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) or SNARF-1 (Seminaphthorhodafluor).[5][14]
Materials:
-
Cultured cells grown on glass coverslips
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1-AM)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution) buffered to various pH levels
-
This compound stock solution
-
Fluorescence microscope equipped with an appropriate filter set and a sensitive camera
-
Image analysis software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Dye Loading: Incubate the cells with the AM ester form of the chosen pH-sensitive dye (e.g., 1-5 µM BCECF-AM) in physiological saline for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh physiological saline and incubate for an additional 15-30 minutes to allow intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with physiological saline at a known pH (e.g., 7.4) and acquire baseline fluorescence images at the appropriate excitation and emission wavelengths for the dye. For ratiometric dyes like BCECF and SNARF-1, images are acquired at two different wavelengths.
-
Experimental Treatment: Introduce this compound at the desired concentration into the perfusion solution and continue to acquire images over time to monitor changes in fluorescence.
-
Calibration: At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-potassium buffers of known pH containing a proton ionophore like nigericin. This allows the intracellular and extracellular pH to equilibrate, generating a calibration curve of fluorescence ratio versus pH.
-
Data Analysis: Use image analysis software to measure the fluorescence intensity (or ratio) from individual cells or regions of interest. Convert the fluorescence data to pHi values using the calibration curve.
Measurement of Na+/H+ Exchanger Activity
This protocol describes a common method to assess the activity of the Na+/H+ exchanger by monitoring the recovery of pHi after an induced intracellular acid load.
Materials:
-
Cultured cells prepared as in section 3.1
-
pH-sensitive fluorescent dye
-
NH4Cl solution
-
Na+-containing and Na+-free physiological saline solutions
-
This compound stock solution
-
Fluorescence microscopy setup
Procedure:
-
Cell Preparation and Dye Loading: Prepare and load cells with a pH-sensitive dye as described in section 3.1.
-
Baseline pHi: Establish a stable baseline pHi measurement in Na+-containing physiological saline.
-
Acid Loading: Induce a rapid intracellular acidification by briefly exposing the cells to a solution containing NH4Cl (e.g., 20 mM) followed by a switch to a Na+-free solution. The efflux of NH3 from the cell leaves behind H+, causing a drop in pHi.
-
pHi Recovery: Reintroduce the Na+-containing physiological saline. In the absence of inhibitors, the NHE will be activated, leading to a recovery of pHi back to the baseline. Monitor this recovery using fluorescence microscopy.
-
Inhibition with Amiloride: Repeat the acid load and recovery protocol in the presence of this compound. The rate of pHi recovery will be significantly reduced or abolished, providing a measure of the amiloride-sensitive NHE activity.
-
Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) in the presence and absence of amiloride. The difference in these rates represents the activity of the amiloride-sensitive NHE.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characteristics of a cloned epithelial Na+/H+ exchanger (NHE3): resistance to amiloride and inhibition by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 8. Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride-sensitive regulation of intracellular pH in B-cells: activation by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modification of intracellular pH and thermotolerance development by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Amiloride Hydrochloride in Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Amiloride Hydrochloride, a potassium-sparing diuretic clinically used for hypertension, is gaining significant attention in oncology for its multifaceted anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, metastasis, and overcome chemoresistance through mechanisms distinct from its diuretic function.[1][3] This document provides an in-depth technical overview of Amiloride's mechanisms of action, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. The evidence presented underscores the potential of repurposing Amiloride and its analogues as novel anti-neoplastic agents.
Core Mechanisms of Anti-Cancer Activity
Amiloride's anti-tumor effects are primarily attributed to its inhibitory action on two key protein targets: the sodium-hydrogen exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA).[1][2][3] This dual-targeting capability disrupts fundamental processes that cancer cells exploit for survival, proliferation, and invasion.
-
Inhibition of Sodium-Hydrogen Exchanger 1 (NHE1): Cancer cells exhibit a reversed pH gradient compared to normal cells, characterized by a more alkaline intracellular pH (pHi) and an acidic tumor microenvironment. This is largely maintained by the overexpression and hyperactivity of NHE1, which extrudes intracellular protons (H+) in exchange for extracellular sodium ions (Na+).[4][5] Amiloride directly inhibits NHE1, leading to:
-
Intracellular Acidification: The blockage of proton extrusion causes a drop in the cancer cell's internal pH.[6] This acidic intracellular environment is detrimental to cancer cells, disrupting metabolic processes, enzymatic activities, and cell cycle progression, often leading to growth arrest or cell death.[5][7]
-
Disruption of Cell Proliferation and Migration: NHE1 activity is crucial for processes like actin polymerization required for cell migration and macropinocytosis.[1][8] By inhibiting NHE1, Amiloride can impede these functions.
-
Sensitization to Chemotherapy: The acidic tumor microenvironment can contribute to chemoresistance by sequestering weakly basic drugs in acidic lysosomes.[9] Amiloride's modulation of cellular pH can enhance the efficacy of other therapeutic agents.[6][9]
-
-
Inhibition of urokinase-type Plasminogen Activator (uPA): The uPA system is a critical mediator of cancer cell invasion and metastasis.[1][10] uPA is a serine protease that converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM), paving the way for tumor cells to invade surrounding tissues and metastasize.[1][8] Amiloride has been shown to directly inhibit uPA activity, thereby reducing the invasive and metastatic potential of cancer cells.[1][10] Studies in gastric and prostate cancer models have confirmed that Amiloride can decrease cell migration and invasion by targeting the uPA system.[8][10]
-
Modulation of Other Signaling Pathways: Beyond its primary targets, Amiloride influences several other signaling cascades crucial for cancer progression:
-
ErbB3/HER2 Pathway: In prostate cancer, Amiloride prevents the nuclear translocation of the ErbB3 receptor. This forces ErbB3 to form heterodimers with HER2 at the plasma membrane, making the cancer cells sensitive to HER2 inhibitors like lapatinib.[8][11][12]
-
PI3K/Akt Pathway: By inducing intracellular acidification, Amiloride can inhibit the phosphorylation and activation of the pro-survival kinase Akt, thereby promoting apoptosis.[6] This mechanism is particularly relevant for sensitizing tumor cells to agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[6]
-
Apoptosis and Autophagy: Amiloride can induce a caspase-independent form of programmed cell death.[1][13][14] It has also been shown to trigger autophagy and promote the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus.[14]
-
Data Presentation: Efficacy of Amiloride In Vitro and In Vivo
The following tables summarize quantitative data from preclinical studies, demonstrating the anti-neoplastic effects of Amiloride and its derivatives, both alone and in combination therapies.
Table 1: In Vitro Cytotoxicity and IC50 Values
| Compound | Cell Line | Cancer Type | IC50 Value | Duration | Citation |
|---|---|---|---|---|---|
| Amiloride HCl | LNCaP | Prostate Cancer | 18.07 µM | 72 hours | [8] |
| Amiloride HCl | H6 Hepatoma | Liver Cancer | Not specified, but dose-dependent inhibition observed | Not specified | [15] |
| Amiloride HCl | DMA/J Mammary | Breast Cancer | Not specified, but dose-dependent inhibition observed | Not specified |[15] |
Note: Many studies report anti-tumor IC50 values for Amiloride in the high micromolar to low millimolar range.[1]
Table 2: Effects on Cancer Cell Invasion, Migration, and Apoptosis
| Compound | Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
|---|---|---|---|---|---|---|
| Amiloride HCl | MKN45 | Gastric Cancer | Invasion Assay | 0.01 mM | Reduced invasion rate from 38.04% to 22.08% | [10] |
| Amiloride HCl | MKN45 | Gastric Cancer | Invasion Assay | 0.1 mM | Reduced invasion rate from 38.04% to 33.97% | [10] |
| Amiloride HCl | Canine Osteosarcoma | Osteosarcoma | Apoptosis Assay | 100 µM & 150 µM | Significantly induced early apoptosis vs. control | [9] |
| HMA (Amiloride Derivative) | THP-1 (Venetoclax-resistant) | Acute Myeloid Leukemia | Apoptosis Assay | 10 µM | 10.15% apoptosis (alone) | [5] |
| HMA + Venetoclax | THP-1 (Venetoclax-resistant) | Acute Myeloid Leukemia | Apoptosis Assay | 10 µM HMA + 100 nM Venetoclax | 72.28% apoptosis (combination) |[5] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Cancer Type | Dosage | Effect | Citation |
|---|---|---|---|---|---|
| Amiloride HCl | Mice with H6 hepatomas | Liver Cancer | 1.0 µg/g body weight | Inhibited tumor growth and cell proliferation | [15] |
| Amiloride HCl | Murine model | Gastric Cancer | 50 mg/kg (oral) | Reduction in tumor growth |[10] |
Visualizations: Pathways and Protocols
The following diagrams, generated using DOT language, visualize the key mechanisms and experimental workflows discussed.
Caption: Dual mechanism of Amiloride targeting NHE1 and uPA.
Caption: Amiloride sensitizes cancer cells to Lapatinib.
Caption: Experimental workflow for a standard MTT cell viability assay.
Key Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate the anti-cancer effects of this compound.
This protocol is based on standard procedures for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, MDA-MB-231) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Amiloride-containing medium or vehicle control (e.g., DMSO or PBS) to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of Amiloride that inhibits 50% of cell growth).
This protocol is adapted from methodologies used to study gastric cancer cell invasion.[10]
-
Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size) coated with a layer of Matrigel (a basement membrane matrix). Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cancer cells (e.g., MKN45) to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1 mM).
-
Assay Setup: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate. Add 100-200 µL of the cell suspension to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Cell Staining and Counting: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution like crystal violet.
-
Analysis: Count the number of stained, invaded cells in several microscopic fields. Calculate the invasion rate as a percentage relative to the control group. The formula used in one study was: Invasion Rate = (Absorbance of lower chamber) / (Absorbance of upper + lower chambers) × 100%.[10]
This protocol allows for the analysis of protein levels in key signaling pathways affected by Amiloride.
-
Cell Lysis: Treat cells with Amiloride for the desired time. Wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer or a specified buffer: 50 mM Tris–HCl, 150 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 1% NP40, supplemented with protease and phosphatase inhibitors like PMSF, aprotinin, and sodium vanadate).[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, uPA, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment conditions.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to concurrently inhibit NHE1 and uPA provides a powerful, multi-pronged attack on tumor progression by disrupting pH homeostasis, metabolism, invasion, and metastasis.[1][3] Furthermore, its capacity to modulate critical signaling pathways and sensitize resistant cancers to targeted therapies and conventional chemotherapy presents a compelling case for its clinical evaluation.[6][9][11]
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to determine the safety and efficacy of Amiloride, alone or in combination, in cancer patients. No major clinical trials are currently listed, indicating a gap between preclinical findings and clinical application.[16][17][18]
-
Analogue Development: Synthesizing and screening Amiloride analogues may yield compounds with higher potency and selectivity for cancer-specific targets like NHE1 or uPA, while minimizing off-target effects.[19]
-
Biomarker Identification: Identifying biomarkers that predict sensitivity to Amiloride treatment could help in patient stratification for future clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐tumour/metastasis effects of the potassium‐sparing diuretic amiloride: An orally active anti‐cancer drug waiting for its call‐of‐duty? | Semantic Scholar [semanticscholar.org]
- 4. Amilorides: Familiar antihypertensive medications with a novel potential against breast cancer. - ASCO [asco.org]
- 5. mdpi.com [mdpi.com]
- 6. Amiloride potentiates TRAIL-induced tumor cell apoptosis by intracellular acidification-dependent Akt inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the potassium‐sparing diuretic amiloride on chemotherapy response in canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. u-PA inhibitor amiloride suppresses peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amiloride Sensitizes Prostate Cancer Cells to the Reversible Tyrosine Kinase Inhibitor Lapatinib by Modulating ERBB3 Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]
- 14. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of amiloride on tumor growth and intracellular element content of tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Search CCR Clinical Trials | Center for Cancer Research [ccr.cancer.gov]
- 17. Find a Clinical Trial | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]
- 18. mayo.edu [mayo.edu]
- 19. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Amiloride Hydrochloride's effects on acid-sensing ion channels (ASICs)
An In-depth Technical Guide to the Effects of Amiloride Hydrochloride on Acid-Sensing Ion Channels (ASICs)
For: Researchers, Scientists, and Drug Development Professionals Topic:
Abstract
Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels integral to a range of physiological and pathological processes, including pain sensation, mechanosensation, synaptic plasticity, and acidosis-mediated neuronal injury.[1][2] this compound, a potassium-sparing diuretic, is a foundational pharmacological tool used to study this channel family.[3] It functions as a non-selective inhibitor, though its interaction with ASICs is complex, exhibiting subtype-specific affinities and, in some cases, paradoxical potentiation. This guide provides a comprehensive technical overview of amiloride's effects on ASICs, detailing its mechanism of action, quantitative inhibition data, experimental protocols for characterization, and the signaling pathways involved.
Mechanism of Action
Amiloride's primary mechanism of action on ASICs is a direct, reversible block of the ion channel pore.[3][4] As a positively charged molecule at physiological pH, its binding within the outer vestibule of the pore is voltage-dependent, with inhibition diminishing at more positive membrane potentials as the molecule is driven out.[4] Amiloride is considered a non-specific blocker, reversibly inhibiting ASIC currents with IC50 values typically in the range of 10 to 50 μM.[3]
Standard Inhibition
Upon extracellular acidification, protons bind to ASICs, inducing a conformational change that opens the channel pore and allows the influx of cations (primarily Na⁺, and Ca²⁺ in the case of homomeric ASIC1a channels).[2][5] This influx leads to membrane depolarization. Amiloride physically occludes the conducting pathway, preventing this ion flux and subsequent depolarization.
Paradoxical Potentiation of ASIC3
While amiloride is primarily an inhibitor, it paradoxically potentiates currents through ASIC3-containing channels under specific conditions, such as modest activation with pH 7.0.[4] This dual effect suggests multiple interaction sites on the channel. The potentiation is not voltage-dependent and is thought to occur at an extracellular site separate from the pore-blocking site.[4] This effect is characterized by significant alterations in channel gating properties:
-
Alkaline shift in pH-dependent activation: The channel becomes more sensitive to protons.[6]
-
Inhibition of steady-state desensitization (SSD): Amiloride slows the channel's entry into a non-conducting desensitized state.[4][6]
-
Prolongation of desensitization kinetics. [6]
-
Accelerated recovery from desensitization. [6]
These combined effects lead to a sustained current. This paradoxical potentiation is dependent on the presence of extracellular Ca²⁺ and involves a "nonproton ligand sensing domain".[4][6][7]
Quantitative Data: Inhibitory Potency (IC₅₀)
The inhibitory concentration (IC₅₀) of amiloride varies depending on the ASIC subtype, the heteromeric composition of the channel, and the experimental system used.
Table 1: IC₅₀ Values of this compound for ASIC Subtypes
| ASIC Subtype | Host System | IC₅₀ (µM) | Reference |
| ASIC1a | CHO Cells | 13.50 | [8] |
| Mouse Cortical Neurons | 13.82 | [8] | |
| tsA-201 Cells | 1.7 | [9][10][11] | |
| HEK-293 Cells | 6.0 | [12] | |
| HEK Cells (endogenous) | 2.2 - 2.82 | [13] | |
| ASIC3 | CHO Cells (at pH 6.0) | 18.6 | [4][14] |
| Rat DRG Neurons | 2.72 | [9] | |
| General ASICs | Various | 10 - 50 | [3] |
Table 2: Comparative IC₅₀ Values of Amiloride and Analogs on ASIC1a
Data below was obtained from studies on ASIC1a expressed in CHO cells, providing insight into the structure-activity relationship.[8]
| Compound | Modification | IC₅₀ (µM) in CHO Cells |
| Benzamil | Benzyl group on guanidinyl N | 3.50 |
| Phenamil | Phenyl group on guanidinyl N | 6.95 |
| DMA | Dimethyl on 5-amino group | 10.13 |
| Amiloride | (Reference) | 13.50 |
| HMA | Hexamethylene on 5-amino group | 17.17 |
| MIA | Methyl & Isopropyl on 5-amino | 17.81 |
| EIPA | Ethyl & Isopropyl on 5-amino | 20.66 |
Data Source: Leng et al., 2016.[8]
Experimental Protocols
Characterizing the effects of amiloride on ASICs is primarily achieved through electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel activity from a single cell, commonly a mammalian cell line (e.g., CHO, HEK-293) heterologously expressing a specific ASIC subtype.[8][15]
-
Cell Culture and Transfection:
-
Cells (e.g., Chinese Hamster Ovary - CHO) are cultured in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Plasmids containing the cDNA for the desired ASIC subunit(s) are transiently transfected into the cells using a lipid-based transfection reagent. A marker protein like GFP is often co-transfected to identify successful transformants.
-
Cells are typically incubated for 24-48 hours post-transfection to allow for channel expression before recording.
-
-
Recording Procedure:
-
Solutions:
-
Extracellular Solution (mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 20 HEPES, 10 Glucose. pH is adjusted to a baseline of 7.4 and an activation pH (e.g., 6.0) with NaOH and HCl.[8]
-
Intracellular (Pipette) Solution (mM): 140 CsF, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 TEA, 4 MgCl₂. pH adjusted to 7.3 with CsOH.[8] Cesium (Cs⁺) is used to block potassium channels.
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with intracellular solution and used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.[8]
-
ASIC currents are activated by rapidly perfusing the cell with the acidic (e.g., pH 6.0) extracellular solution.
-
To test inhibition, amiloride is dissolved in the acidic extracellular solution and applied to the cell after a stable baseline current is established. A dose-response curve is generated by applying multiple concentrations.[8]
-
-
Two-Electrode Voltage-Clamp (TEVC)
TEVC is suitable for large cells like Xenopus laevis oocytes, which can robustly express exogenous proteins.[16][17]
-
Oocyte Preparation and Injection:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The follicular layer is removed using collagenase treatment.
-
cRNA synthesized from the ASIC cDNA is injected into the oocyte cytoplasm.
-
Oocytes are incubated for 2-7 days to allow for channel expression on the plasma membrane.[18]
-
-
Recording Procedure:
-
An oocyte is placed in a recording chamber perfused with a standard saline solution.
-
Two microelectrodes (one for voltage sensing, one for current injection), filled with 3 M KCl, are impaled into the oocyte.[16][19]
-
The oocyte membrane potential is clamped to a holding potential (e.g., -60 mV).
-
ASIC currents are elicited by switching the perfusion to a low-pH solution. The inhibitory effect of amiloride is tested by adding it to this acidic solution.
-
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 5. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonproton ligand sensing domain is required for paradoxical stimulation of acid-sensing ion channel 3 (ASIC3) channels by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.monash.edu [research.monash.edu]
- 12. Making sure you're not a bot! [nanion.de]
- 13. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Amiloride Analogs as ASIC1a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multichannelsystems.com [multichannelsystems.com]
- 19. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Amiloride Hydrochloride: A Core Tool in Liddle's Syndrome Research and Therapeutic Strategy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Liddle's syndrome, a rare monogenic form of hypertension, arises from gain-of-function mutations in the epithelial sodium channel (ENaC), leading to excessive sodium reabsorption and potassium excretion. This technical guide provides a comprehensive overview of the critical role of amiloride hydrochloride in both the fundamental research and clinical management of Liddle's syndrome. We delve into the pathophysiology of the disease, the precise mechanism of amiloride action, detail relevant experimental protocols, and present key quantitative data from preclinical and clinical studies. This document serves as a foundational resource for scientists and clinicians working to understand and target the molecular underpinnings of this and related channelopathies.
Introduction to Liddle's Syndrome
Liddle's syndrome, also known as pseudoaldosteronism, is a rare, autosomal dominant genetic disorder characterized by the early onset of severe hypertension.[1][2][3] The clinical presentation classically includes hypertension, hypokalemic metabolic alkalosis (low blood potassium and elevated blood pH), suppressed plasma renin activity, and low levels of aldosterone.[1][3][4][5] The syndrome mimics a state of mineralocorticoid excess, yet aldosterone levels are characteristically low, a key feature that pointed early researchers toward a defect downstream of the mineralocorticoid receptor.[3][4]
The genetic basis of Liddle's syndrome lies in gain-of-function mutations in the SCNN1A, SCNN1B, or SCNN1G genes, which encode the α, β, and γ subunits of the epithelial sodium channel (ENaC), respectively.[3][4][6][7] These mutations lead to the constitutive activation of ENaC in the distal nephron of the kidney.
Molecular Pathophysiology of Liddle's Syndrome
The epithelial sodium channel (ENaC) is a crucial component of sodium balance, located on the apical membrane of epithelial cells in the distal nephron, distal colon, and lungs.[1][2][7] Its primary function in the kidney is to mediate the reabsorption of sodium from the tubular fluid back into the circulation. This process is tightly regulated, in part by the hormone aldosterone.
In Liddle's syndrome, mutations typically occur in the cytoplasmic C-terminus of the β or γ ENaC subunits.[8] These mutations often delete or alter a specific proline-rich sequence known as the PY motif.[2][7] Under normal physiological conditions, the E3 ubiquitin-protein ligase Nedd4-2 recognizes and binds to this PY motif, leading to the ubiquitination and subsequent degradation of the ENaC protein.[2][4] This process removes the channels from the cell surface, thus downregulating sodium reabsorption.
The mutations found in Liddle's syndrome disrupt this Nedd4-2 binding site.[2] Consequently, the degradation of ENaC is impaired, leading to a significantly increased number of active channels chronically present on the cell surface.[4][5][8] This results in excessive and unregulated sodium reabsorption, which in turn leads to water retention, volume expansion, and hypertension.[3][4] The increased sodium influx also creates a more negative electrical potential across the luminal membrane, which drives the secretion of potassium into the urine, causing hypokalemia.[3][4][9]
This compound: Mechanism of Action and Therapeutic Rationale
Amiloride is a potassium-sparing diuretic that functions as a direct, competitive blocker of the epithelial sodium channel.[9][10][11] Its mechanism is fundamentally different from that of mineralocorticoid receptor antagonists like spironolactone. Since the genetic defect in Liddle's syndrome causes ENaC overactivity independent of aldosterone levels, spironolactone is ineffective.[4][7] In contrast, amiloride directly targets the overactive channels themselves.
Amiloride binds within the pore of the ENaC, physically obstructing the passage of sodium ions.[10][12] This action directly counteracts the primary molecular defect of the disease by reducing the excessive sodium reabsorption to normal or near-normal levels.[4][9] By inhibiting sodium influx, amiloride also reduces the electrical driving force for potassium secretion, thereby correcting the associated hypokalemia.[9][11] This targeted mechanism makes amiloride the treatment of choice for Liddle's syndrome.[3][13][14]
Quantitative Data on Amiloride Efficacy
Amiloride, often in combination with a low-sodium diet, has been shown to effectively normalize blood pressure and correct electrolyte imbalances in patients with Liddle's syndrome.[3][4]
Table 1: Clinical Response to Amiloride in Liddle's Syndrome (Illustrative Case)
| Parameter | Pre-Treatment | Post-Treatment (Amiloride 5 mg/day) |
| Blood Pressure | 180/110 mmHg | 120/65 mmHg[7] |
| Plasma K+ | 2.8 mmol/L | 4.8 mmol/L[7] |
| Plasma Renin Activity | Suppressed | Suppressed |
| Plasma Aldosterone | Low | Low |
Table 2: Amiloride Efficacy in a Cohort with ENaC T594M Polymorphism
This study investigated a polymorphism associated with hypertension in individuals of African origin, demonstrating amiloride's effectiveness in an ENaC-related hypertensive state.
| Condition | Systolic BP (mmHg) | Diastolic BP (mmHg) |
| On Previous Medication (Avg. 2 drugs) | 142 +/- 3 | 89 +/- 3 |
| On Amiloride Monotherapy (10 mg BID) | 140 +/- 4 | 91 +/- 2 |
| Amiloride Withdrawn (2 weeks) | 157 +/- 4 | 99 +/- 2 |
| Amiloride Restarted | 140 +/- 6 | 88 +/- 2 |
| Data adapted from Baker EH et al., Hypertension, 2002.[15] |
Experimental Protocols in Liddle's Syndrome Research
Research into Liddle's syndrome and the effects of amiloride relies on a combination of in vitro and in vivo models.
In Vitro Analysis: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the functional properties of ion channels.
Objective: To quantify the activity of wild-type vs. Liddle's mutant ENaC and assess the inhibitory effect of amiloride.
Methodology:
-
cRNA Preparation: Synthesize complementary RNA (cRNA) for the α, β, and γ subunits of both wild-type and mutant ENaC.
-
Oocyte Injection: Inject the cRNA combinations into Xenopus laevis oocytes. The oocytes will translate the cRNA and express the ENaC channels on their plasma membrane.
-
Incubation: Incubate the oocytes for 24-72 hours to allow for channel expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber perfused with a standard bathing solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a set voltage (e.g., -100 mV).
-
Measure the whole-cell current. The amiloride-sensitive current is determined by perfusing the chamber with a solution containing a high concentration of amiloride (e.g., 10 µM) and measuring the reduction in inward current.[16]
-
-
Dose-Response Analysis: To determine the inhibitory constant (IC50), apply varying concentrations of amiloride and plot the fractional inhibition against the amiloride concentration.[16]
In Vivo Analysis: Blood Pressure Measurement in a Liddle's Syndrome Mouse Model
Genetically engineered mouse models that replicate the human mutations are invaluable for studying the systemic effects of the disease and potential therapies.[17][18]
Objective: To assess the effect of a high-salt diet and subsequent amiloride treatment on blood pressure in a Liddle's syndrome mouse model.
Methodology:
-
Animal Model: Utilize a mouse model heterozygous or homozygous for a Liddle's mutation (e.g., generated via Cre/loxP recombination).[17] Use wild-type littermates as controls.
-
Baseline Measurement: Measure baseline blood pressure in all mice on a normal salt diet using radiotelemetry or tail-cuff plethysmography.
-
Dietary Challenge: Switch mice to a high-salt diet to exacerbate the hypertensive phenotype.[17][18] Monitor blood pressure regularly.
-
Amiloride Administration: Following the development of hypertension, administer amiloride to a subset of the Liddle's model mice, typically via drinking water or subcutaneous osmotic mini-pumps.
-
Data Acquisition and Analysis: Continuously record blood pressure throughout the experiment. Analyze the data to compare blood pressure between wild-type, untreated Liddle's mice, and amiloride-treated Liddle's mice.
-
Electrolyte Monitoring: Collect periodic blood and urine samples to measure sodium and potassium levels, confirming the correction of hypokalemia with amiloride treatment.
Conclusion
This compound is not merely a therapeutic agent for Liddle's syndrome; it has been an indispensable research tool. Its high specificity for the epithelial sodium channel allowed early investigators to functionally identify the source of the pathology long before the genetic basis was understood.[3][4] In the modern research context, amiloride continues to serve as the gold-standard inhibitor for isolating ENaC-specific effects in a variety of experimental systems. The study of amiloride's interaction with mutant ENaC provides ongoing insights into channel structure and function, while its dramatic clinical efficacy underscores the power of targeted molecular medicine. For drug development professionals, the story of Liddle's syndrome and amiloride serves as a paradigm for developing targeted therapies for channelopathies.
References
- 1. Liddle Syndrome (Pseudohyperaldosteronism) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liddle's syndrome - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Liddle’s syndrome mechanisms, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liddle syndrome: MedlinePlus Genetics [medlineplus.gov]
- 6. Orphanet: Liddle syndrome [orpha.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism by which Liddle's syndrome mutations increase activity of a human epithelial Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacyplanet.com [pharmacyplanet.com]
- 14. A Therapeutic Challenge: Liddle's Syndrome Managed with Amiloride during Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. archive.connect.h1.co [archive.connect.h1.co]
- 16. researchgate.net [researchgate.net]
- 17. A mouse model for Liddle's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amiloride Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride hydrochloride is a potassium-sparing diuretic that functions by blocking ion channels and exchangers, most notably the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE).[1][2] Its ability to modulate intracellular pH and ion concentrations has made it a valuable tool in cell biology research.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its effects on cell viability, key signaling pathways, and macropinocytosis.
Mechanism of Action
This compound primarily targets and inhibits the following ion transport proteins:
-
Epithelial Sodium Channel (ENaC): Amiloride is a potent blocker of ENaC, which is crucial for sodium reabsorption in epithelial tissues.[1][2]
-
Na+/H+ Exchanger (NHE): By inhibiting NHE, amiloride can lead to intracellular acidification, affecting various cellular processes.[3][4]
-
Na+/Ca2+ Exchanger (NCX): Amiloride is a weaker inhibitor of the NCX.[5]
-
Urokinase-type Plasminogen Activator (uPA): Amiloride has been shown to inhibit uPA, a key enzyme in cancer cell invasion and metastasis.[6]
Its inhibitory effects on these transporters lead to downstream modulation of critical signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, and can influence cellular processes such as macropinocytosis.[7][8][9]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Range | Cell/System Context | Reference |
| Epithelial Sodium Channel (ENaC) | 0.1 - 0.5 µM | General | [5][10] |
| δβγ ENaC | 2.6 µM | Specific ENaC subunit composition | [5] |
| Na+/H+ Exchanger (NHE) | 3 µM (low extracellular Na+) - 1 mM (high extracellular Na+) | Dependent on extracellular sodium concentration | [5][10] |
| Na+/Ca2+ Exchanger (NCX) | ~1 mM | General | [5] |
| Urokinase-type Plasminogen Activator (uPA) | Not specified in provided results | General | [1] |
Table 2: Working Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| NCI-H1975 (Lung Cancer Stem Cells) | Proliferation, Migration, Invasion, Apoptosis | 12.5, 25, 50, 100 µmol/L | Not specified | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | [7] |
| Prostate Cancer Cells (LNCaP, C4-2, 22Rv1) | Cell Viability | 10 µM (in combination with Lapatinib) | 72 h | Enhanced sensitivity to Lapatinib | [3] |
| SCK (Mouse Mammary Tumor Cells) | Thermosensitivity, Intracellular pH | 0.5 mM | Not specified | Reduced intracellular pH and enhanced thermal damage | [3] |
| Canine Osteosarcoma Cells (D17, Abrams, Dharma) | Cell Viability | IC50: 110.66 µM, 121.61 µM, 148.37 µM | 72 h | Inhibition of cell viability | [10] |
| A431 (Epidermoid Carcinoma) | Macropinocytosis | 10 µM (HOE-694, an analog) | 10 min | Obliteration of macropinocytosis | [9][11] |
| RAW 264.7 (Macrophages) | Macropinocytosis | 25 µM (EIPA, an analog) | 1 h (pretreatment) | Inhibition of macropinocytosis | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a stock solution of 10-100 mM.[1][10] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[10] For aqueous solutions, this compound can be dissolved in water with gentle warming to a maximum concentration of approximately 5 mM.[1]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5][6] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[13][14][15][16][17]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[15]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 10 µM to 200 µM). Include a vehicle control (DMSO or water, depending on the stock solution solvent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13]
-
Incubation with MTT: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression in response to this compound treatment.[3][18]
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Measurement of Intracellular pH (pHi)
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following treatment with this compound.[19][20][21][22][23]
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound stock solution
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Fluorescence microscope or plate reader with ratiometric capabilities
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and allow them to grow to the desired confluency.
-
Dye Loading: Incubate the cells with 3-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.[21]
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage or place the plate in the reader and perfuse with HBS. Record the baseline fluorescence ratio by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at 535 nm.[21]
-
Amiloride Treatment: Perfuse the cells with HBS containing the desired concentration of this compound and continue to record the fluorescence ratio.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing nigericin at different known pH values.
-
Data Analysis: Convert the fluorescence ratio values to pHi values using the calibration curve.
Protocol 4: Inhibition of Macropinocytosis Assay
This protocol assesses the inhibitory effect of this compound on macropinocytosis using a fluorescent fluid-phase marker.[9][12][24][25]
Materials:
-
Cells of interest (e.g., A431, RAW 264.7)
-
This compound or its analog 5-(N-ethyl-N-isopropyl) amiloride (EIPA)
-
Fluorescently-labeled high-molecular-weight dextran (e.g., FITC-dextran or TMR-dextran)
-
Growth factors to stimulate macropinocytosis (e.g., EGF for A431 cells)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on coverslips or in multi-well plates.
-
Pre-treatment: Pre-incubate the cells with this compound or EIPA (e.g., 25-100 µM) for 30-60 minutes.[25]
-
Stimulation and Labeling: Add the growth factor (if required) and the fluorescent dextran to the medium and incubate for a short period (e.g., 10-30 minutes) to allow for macropinosome formation and uptake of the dextran.
-
Washing: Wash the cells extensively with ice-cold PBS to remove extracellular dextran.
-
Imaging or Flow Cytometry:
-
Microscopy: Fix the cells and visualize the internalized dextran using a fluorescence microscope.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Quantification: Quantify the amount of dextran uptake by measuring the fluorescence intensity per cell or the percentage of fluorescent cells.
Signaling Pathways and Logical Relationships
This compound's Impact on PI3K/Akt/mTOR and NF-κB Signaling
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][26] It can also suppress the activation of the NF-κB pathway, a key player in inflammation and cell survival.[7][8]
Logical Workflow for Investigating Amiloride's Anti-Cancer Effects
References
- 1. This compound | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 2. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amiloride inhibits osteoclastogenesis by suppressing nuclear factor-κB and mitogen-activated protein kinase activity in receptor activator of nuclear factor-κB-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride blockades lipopolysaccharide-induced proinflammatory cytokine biosynthesis in an IkappaB-alpha/NF-kappaB-dependent mechanism. Evidence for the amplification of an antiinflammatory pathway in the alveolar epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Na+/H+ Exchanger 1 Inhibition Overcomes Venetoclax Resistance in Acute Myeloid Leukemia [mdpi.com]
- 19. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
Determining the Effective Concentration of Amiloride Hydrochloride In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the effective concentration of Amiloride Hydrochloride in vitro. Amiloride is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC).[1][2][3] Its in vitro efficacy is crucial for studies in various fields, including hypertension, heart failure, and cancer research.[4] This guide outlines the mechanism of action, summarizes effective concentrations across different targets and cell lines, and provides detailed protocols for key experimental assays.
Mechanism of Action
This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which inhibits sodium reabsorption.[1][2][3] This action is particularly relevant in the distal tubules of the nephron.[2][5] In addition to its potent effect on ENaC, amiloride also inhibits other ion transporters and enzymes, although with lower affinity. These include the Na+/H+ exchanger (NHE), the Na+/Ca2+ exchanger (NCX), T-type calcium channels, and the urokinase plasminogen activator (uPA).[6] The concentration-dependent selectivity of amiloride is a critical factor in experimental design.
Below is a diagram illustrating the primary signaling pathway affected by Amiloride.
In Vitro Effective Concentrations
The effective concentration of this compound varies significantly depending on the biological target and the cell type being studied. The half-maximal inhibitory concentration (IC50) is a common metric for its efficacy.
Table 1: Effective Concentrations of this compound on Various Ion Channels and Enzymes
| Target | IC50 / Ki | Conditions | Reference(s) |
| Epithelial Sodium Channel (ENaC) | 0.1 - 0.5 µM (IC50) | [6][7] | |
| Na+/H+ Exchanger (NHE) | 3 µM - 1 mM (IC50) | Dependent on external Na+ concentration | [6][7] |
| Na+/Ca2+ Exchanger (NCX) | ~1 mM (IC50) | [6][7] | |
| Urokinase Plasminogen Activator (uPA) | 7 µM (Ki) | [6] | |
| T-type Calcium Channels | - | Selective blocker | [6] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 | Reference(s) |
| D17 | Cell Viability Assay | 72 h | 110.66 µM | [6] |
| Abrams | Cell Viability Assay | 72 h | 121.61 µM | [6] |
| Dharma | Cell Viability Assay | 72 h | 148.37 µM | [6] |
| Human Glioblastoma Cells | Cytotoxicity Assay | - | 100 - 200 µM | [4] |
Note: The higher IC50 values observed in cell viability assays compared to direct ion channel inhibition suggest that at higher concentrations, amiloride may induce cytotoxic effects through mechanisms beyond its primary target.
Experimental Protocols
To determine the effective concentration of this compound in your specific in vitro model, a dose-response experiment is essential. Below are generalized protocols for common assays.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 1 mM) to capture the full dose-response curve. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism, R).
Ion Channel Inhibition Assay (Electrophysiology)
Patch-clamp electrophysiology is the gold standard for directly measuring the inhibitory effect of this compound on ion channels like ENaC.
Logical Relationship Diagram:
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with ENaC subunits)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells expressing the target ion channel onto coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to an appropriate resistance (typically 2-5 MΩ). Fill the pipette with the intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Configuration: Establish the desired patch-clamp configuration (e.g., whole-cell, inside-out, or outside-out patch).
-
Baseline Recording: Record the baseline ion channel activity in the absence of the inhibitor.
-
Amiloride Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Inhibition Recording: Record the channel activity in the presence of amiloride.
-
Dose-Response: Repeat steps 5-7 for a range of amiloride concentrations to generate a dose-response curve.
-
Data Analysis: Measure the current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the dose-response curve and fit it with an appropriate equation (e.g., Hill equation) to determine the IC50.
Conclusion
The effective in vitro concentration of this compound is highly dependent on the specific biological question being addressed. For studies focused on its primary target, ENaC, concentrations in the sub-micromolar to low micromolar range are typically effective.[6][7] However, when investigating its effects on cell viability or other off-target effects, significantly higher concentrations may be required.[4][6] It is imperative for researchers to perform careful dose-response studies within their experimental system to accurately determine the relevant concentrations for their research. The protocols and data presented in this document serve as a comprehensive guide for initiating these studies.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of this compound, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Amiloride Hydrochloride Solution Preparation for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiloride Hydrochloride is a potassium-sparing diuretic known for its role as a potent and specific inhibitor of the epithelial sodium channel (ENaC).[1][2][3] It is widely used in research to study ion transport, making it a valuable tool in fields such as physiology, cell biology, and pharmacology. At low micromolar concentrations, it selectively blocks ENaC, while at higher concentrations, it can also inhibit other transporters like the Na+/H+ exchanger.[3][4] Proper preparation and storage of this compound solutions are critical for ensuring experimental accuracy and reproducibility.
Properties of this compound
This compound is typically supplied as an off-white to yellow crystalline solid. Key properties are summarized below.
| Property | Value | References |
| Chemical Formula | C₆H₈ClN₇O · HCl | [5] |
| Molecular Weight | 266.1 g/mol (anhydrous) | [5] |
| Solubility (DMSO) | ≥ 30 mg/mL | [5][6] |
| Solubility (Water) | ~6-7 mg/mL | [6][7] |
| Purity | ≥98% | [5] |
| Storage (Solid) | -20°C, protected from light and moisture | [5] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
Experimental Protocols
3.1. Protocol for Preparation of 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the higher solubility of this compound in it compared to aqueous buffers.[5]
Materials:
-
This compound powder (FW: 266.1 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL: Mass = 10 mmol/L × 0.001 L × 266.1 g/mol = 2.661 mg
-
-
Weighing: Accurately weigh 2.661 mg of this compound powder and place it in a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved. The solution should be clear.
-
Sterilization (Optional): For cell culture applications, sterile filter the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C, protected from light.
3.2. Protocol for Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium. Amiloride is sparingly soluble in aqueous buffers, so it is crucial to first dissolve it in DMSO before dilution.[5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile tubes
Procedure:
-
Calculation: Determine the volume of stock solution needed for the desired final concentration.
-
V₁C₁ = V₂C₂ (V₁=Volume of stock, C₁=Concentration of stock, V₂=Final volume, C₂=Final concentration)
-
Example for 1 mL of 10 µM working solution:
-
V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
-
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or medium.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Solvent | Storage Temperature | Stability | References |
| Solid Powder | N/A | -20°C | ≥ 4 years | [5] |
| Stock Solution | DMSO | -20°C | 1 month | [7] |
| Stock Solution | DMSO | -80°C | 6 months | [7] |
| Aqueous Solution | Buffer/Medium | 4°C | ≤ 1 day | [5] |
Note: Always protect solutions from light. For DMSO stock solutions, avoid repeated freeze-thaw cycles by creating single-use aliquots.[7]
Safety Precautions
This compound is toxic if swallowed, and can cause skin and serious eye irritation.[8]
-
Always consult the Safety Data Sheet (SDS) before handling.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]
-
Wash hands thoroughly after handling.
Visualized Protocols and Pathways
Caption: Workflow for preparing a 10 mM Amiloride HCl stock solution.
Caption: Amiloride blocks Na+ influx via the ENaC channel.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Amiloride Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Amiloride Hydrochloride in various animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this potassium-sparing diuretic.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound in different animal models. This information is crucial for dose selection and study design.
Table 1: Acute Toxicity Data
| Animal Model | Route of Administration | LD50 | Reference |
| Mice | Oral | 56 mg/kg | (1) |
| Rats | Oral | 36 - 86 mg/kg | (1) |
| Dogs | Oral | 40 mg/kg | (1) |
Table 2: Reported In Vivo Dosages and Effects
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rats | Oral | 0.25 - 4.0 mg/kg | Moderate increase in natriuresis | (2) |
| Rats | Oral | 10 mg/kg | Pharmacokinetic studies | (3) |
| Rats | Intravenous | 10 mg/kg (bolus) | Pharmacokinetic studies | (3) |
| Dogs | Oral | 0.1 - 0.5 mg/kg | Increased sodium excretion and decreased potassium excretion when co-administered with other diuretics | (2) |
| Mice | Intraperitoneal | 5 mg/kg | Enhanced natriuresis | (4) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to animal models. These protocols are generalized and may require optimization based on specific experimental goals.
Preparation of this compound for In Vivo Administration
This compound has limited solubility in water.(5) A common vehicle for in vivo administration is a mixture of solvents to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Vehicle Preparation: A recommended vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.(6)
-
To prepare 10 mL of the vehicle, mix:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Sterile Saline
-
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the powder to the prepared vehicle.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.(6)
-
-
Storage: It is recommended to prepare the dosing solution fresh on the day of use.(7)
Oral Gavage Administration (Rats and Mice)
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Syringes
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the administration. For rats and mice, this typically involves scruffing the animal to immobilize the head and body.(9)
-
Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.(10)
-
Dosing Volume: The maximum recommended dosing volume for oral gavage is 10-20 ml/kg for rats and 10 ml/kg for mice.(10, 12](8)
-
Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.(10) Once at the predetermined depth, slowly administer the solution.(9)
-
Post-Administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.(8)
Intraperitoneal (IP) Injection (Mice and Rats)
IP injection is another common route for systemic administration.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes and needles (25-30 gauge for mice, 23-25 gauge for rats)(1, 14](11)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint: Properly restrain the animal, exposing the abdomen.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.(1)
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle with the bevel up.(1) Aspirate to ensure no fluid or blood is drawn back, then slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.(11)
Post-Administration Monitoring
Careful monitoring of animals after this compound administration is critical.
-
General Health: Observe animals for any changes in behavior, appetite, weight, and overall appearance.
-
Electrolyte and Renal Function: The most significant risk associated with amiloride is hyperkalemia (elevated serum potassium).(12) Therefore, periodic monitoring of the following is essential:
-
Cardiovascular Parameters: In relevant studies, monitoring blood pressure and heart rate may be necessary.(7)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo Amiloride studies.
References
- 1. This compound (PIM 026) [inchem.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Amiloride Hydrochloride for ENaC Blockade in Xenopus oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Xenopus laevis oocyte expression system is a robust and widely used model for the functional characterization of ion channels, including the Epithelial Sodium Channel (ENaC).[1][2][3] Its large size facilitates the injection of complementary RNA (cRNA) and subsequent electrophysiological measurements, making it an ideal platform for studying the biophysical and pharmacological properties of ENaC.[2][3] Amiloride hydrochloride is a potent blocker of ENaC and serves as a critical tool for isolating and characterizing ENaC-mediated currents. These application notes provide detailed protocols for expressing ENaC in Xenopus oocytes and quantifying its inhibition by this compound using the two-electrode voltage clamp (TEVC) technique.
Data Presentation: this compound Inhibition of ENaC
The inhibitory potency of amiloride on ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the specific ENaC subunits expressed and the experimental conditions.
Table 1: IC50 Values for Amiloride Blockade of ENaC in Xenopus oocytes
| ENaC Subunit Composition | IC50 | Holding Potential (mV) | Extracellular Conditions | Reference |
| αβγ | 29.0 ± 14.9 nM | -100 | Not specified | [4] |
| αβγ | 0.1 µM | Not specified | Not specified | [5] |
| αβγ (rat) | 0.19 µM | -60 | 15 mM Na+ | [6] |
| δβγ | 2.6 µM | Not specified | Not specified | [5] |
Table 2: Kinetics of Amiloride-ENaC Interaction in Xenopus oocytes
| Parameter | Value | Holding Potential (mV) | Extracellular Conditions | Reference |
| k_on | 80.8 ± 5.1 µM⁻¹s⁻¹ | -60 | 15 mM Na+ | [6] |
| k_off | 15.4 ± 4.2 s⁻¹ | -60 | 15 mM Na+ | [6] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol outlines the steps for harvesting and preparing oocytes for cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
0.3% 3-aminobenzoic acid ethyl ester (MS-222) for anesthesia
-
OR2 solution (82 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)[1]
-
Collagenase type IA (2 mg/ml in OR2 solution)[1]
-
Modified Barth's Solution (MBS) (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.5) supplemented with antibiotics (e.g., 20 µg/mL gentamycin)[7]
Procedure:
-
Anesthetize the frog by immersion in 0.3% MS-222.
-
Make a small (~5 mm) abdominal incision to externalize a portion of the ovary.[1]
-
Excise several ovarian lobes and place them in OR2 solution.
-
Close the incision with sutures and allow the frog to recover in fresh water.
-
Cut the ovarian lobes into small clusters of oocytes.
-
To defolliculate, incubate the oocytes in collagenase solution for 60-90 minutes at room temperature with gentle agitation.[1]
-
Wash the oocytes thoroughly with OR2 solution three times to remove the collagenase and follicular remnants.[1]
-
Manually select healthy stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
-
Store the selected oocytes in MBS at 14-17°C.[8]
cRNA Injection
This protocol describes the microinjection of ENaC cRNA into the prepared oocytes.
Materials:
-
Purified cRNA encoding the desired ENaC subunits (α, β, γ)
-
Micromanipulator and microinjector
-
Glass capillaries for pulling injection needles
-
Mineral oil
Procedure:
-
Pull glass capillaries to create fine-tipped injection needles.
-
Backfill the needle with mineral oil to prevent cRNA degradation.[2]
-
Load the cRNA solution into the needle.
-
Secure an oocyte in the injection chamber.
-
Using the micromanipulator, insert the needle into the oocyte's cytoplasm.
-
Inject approximately 24-46 nl of cRNA solution into each oocyte.[8]
-
After injection, return the oocytes to MBS and incubate at 14-17°C for 2-4 days to allow for protein expression.[8]
Two-Electrode Voltage Clamp (TEVC) Recordings
This protocol details the electrophysiological recording of ENaC currents.
Materials:
-
TEVC amplifier and data acquisition system (e.g., Warner OC-725B/C, pCLAMP software)[8][9]
-
Microelectrodes (glass capillaries)
-
3 M KCl for filling electrodes
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)[8]
Procedure:
-
Pull microelectrodes to a resistance of 0.5-5 MΩ when filled with 3 M KCl.[4][10]
-
Place a cRNA-injected oocyte in the recording chamber and continuously perfuse with the recording solution.
-
Carefully impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[10][11][12]
-
Clamp the oocyte membrane at a holding potential, typically between -60 mV and -100 mV, to record ENaC-mediated inward currents.[4][6][7]
-
Record baseline currents in the recording solution.
Application of this compound
This protocol describes the application of amiloride to block ENaC currents.
Materials:
-
This compound stock solution (e.g., 100 mM in water)[7]
-
Recording solution for serial dilutions of amiloride
Procedure:
-
Prepare a range of amiloride concentrations by serial dilution of the stock solution into the recording solution.
-
While recording, switch the perfusion to a solution containing a known concentration of amiloride.
-
Record the current until a steady-state block is achieved.
-
To determine the amiloride-sensitive current, perfuse with a high concentration of amiloride (e.g., 10-100 µM) to achieve a full block.[4][7] The difference between the initial current and the current in the presence of a saturating dose of amiloride represents the ENaC-mediated current.
-
To determine the IC50, apply a range of amiloride concentrations and measure the fractional block at each concentration. Fit the concentration-response data to a Hill equation.
-
A washout step with the control recording solution can be performed to assess the reversibility of the amiloride block.[4]
Visualizations
Caption: Experimental workflow for ENaC blockade by amiloride in Xenopus oocytes.
Caption: Simplified signaling pathways regulating ENaC activity.
References
- 1. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of voltage and extracellular Na(+) on amiloride block and transport kinetics of rat epithelial Na(+) channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust RP-HPLC Method for the Quantification of Amiloride Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amiloride Hydrochloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a simple, precise, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with ICH guidelines, ensuring it is suitable for routine analysis.[3][4]
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase, consisting of a buffered aqueous-organic mixture, elutes the analyte from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a known concentration standard.
Materials and Methods
3.1 Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with an isocratic pump, UV-Vis detector, autosampler, and data processing software (e.g., Winchrom) is required.[1][2]
-
Column: A C18 column (e.g., HIQ SIL, C18, 250 x 4.6 mm, 5 µm) provides efficient separation.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 50 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio.[1][2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Ambient (approx. 25°C).[1]
-
Run Time: Approximately 12 minutes.
3.2 Chemicals and Reagents
-
This compound (Working Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or equivalent)
Experimental Protocols
4.1 Mobile Phase Preparation
-
Prepare 50 mM Phosphate Buffer: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to achieve a 50 mM concentration.
-
Adjust pH: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
-
Mix Mobile Phase: Combine the prepared phosphate buffer and acetonitrile in a 50:50 volume/volume ratio.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[1][2]
4.2 Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1][2]
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[1][2]
4.3 Sample Preparation (from Tablets)
-
Weigh and Powder: Weigh and finely powder 20 tablets to obtain a homogenous mixture.[2]
-
Dissolve: Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1][2]
-
Extract: Add approximately 70 mL of mobile phase to the flask and sonicate for 15 minutes to ensure complete extraction of the drug.[1][2]
-
Dilute: Cool the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter: Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[1][2]
-
Final Dilution: Further dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 50 µg/mL).
4.4 System Suitability Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters.[5]
-
Tailing Factor: Should be less than 2.0.[6]
-
Theoretical Plates: Must be greater than 2000.
-
% RSD of Peak Areas: The Relative Standard Deviation for replicate injections must be less than 2.0%.[6]
4.5 Analysis and Calculation
-
Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for HPLC Quantification of Amiloride HCl.
Quantitative Data Summary
The described method is validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Result | Citation |
| Linearity Range | r² ≥ 0.999 | 10 - 100 µg/mL (r² = 0.999) | [1][2] |
| Retention Time (RT) | Consistent RT | ~10.0 min | [1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.09% | [1] |
| Precision (% RSD) | |||
| - Intra-day | RSD ≤ 2.0% | 0.754% | [1] |
| - Inter-day | RSD ≤ 2.0% | 0.693% - 0.766% | [1] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.52 µg/mL | [5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.57 µg/mL | [5] |
| System Suitability | |||
| - Tailing Factor | T ≤ 2.0 | < 2.0 | [6] |
| - Theoretical Plates | N > 2000 | > 2000 | |
| - % RSD (n=6) | RSD ≤ 2.0% | < 1.0% | [6] |
Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical tablet formulations.[1] The method is validated to meet the criteria outlined in ICH guidelines, confirming its reliability for routine quality control analysis.[3] The short run time and simple mobile phase composition make this method efficient and cost-effective for the pharmaceutical industry.
References
- 1. RP-HPLC Method for Simultaneous Estimation of Frusemide and this compound in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ijrpns.com [ijrpns.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Amiloride Hydrochloride: A Critical Negative Control for Ion Channel Investigations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloride hydrochloride is a well-characterized potassium-sparing diuretic that functions primarily by blocking the epithelial sodium channel (ENaC).[1][2] Its specificity for ENaC at low micromolar concentrations makes it an invaluable tool in ion channel research, where it is frequently employed as a negative control to dissect the contribution of ENaC and other amiloride-sensitive channels from other ion transport mechanisms.[3][4] These application notes provide a comprehensive overview of the use of this compound as a negative control, including its mechanism of action, off-target effects, and detailed protocols for its application in common ion channel assays.
Introduction: The Role of Negative Controls in Ion Channel Research
In the complex landscape of cellular electrophysiology and pharmacology, the use of specific and well-characterized negative controls is paramount for the robust interpretation of experimental data. A negative control should ideally be structurally similar to the experimental compound but lack the specific activity being investigated. However, in the context of ion channel blockers, a well-defined inhibitor with a known mechanism of action and a clear profile of off-target effects, such as this compound, serves as an essential tool to confirm the involvement of a particular channel in a physiological or pathological process.
Amiloride's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), a key player in sodium reabsorption in epithelial tissues.[1][2] By comparing the cellular or tissue response in the presence and absence of amiloride, researchers can infer the contribution of ENaC to the observed effect.
Mechanism of Action and Target Specificity
Amiloride physically occludes the pore of the ENaC, thereby preventing the influx of sodium ions.[2] This blockade is reversible and concentration-dependent. The affinity of amiloride for ENaC is significantly higher than for many other ion channels, making it a relatively selective inhibitor at specific concentrations.[3][5]
However, it is crucial for researchers to be aware of the off-target effects of amiloride, as it can inhibit other ion channels and transporters, particularly at higher concentrations. Understanding this specificity profile is critical for designing experiments and interpreting results accurately.
Data Presentation: this compound Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary target, ENaC, and various off-target ion channels and transporters. This data is essential for determining the appropriate concentration range to use amiloride as a specific negative control for ENaC.
| Ion Channel/Transporter | Subtype(s) | IC50 / Ki | Species/Cell Type | Comments | Reference(s) |
| Epithelial Sodium Channel (ENaC) | αβγ | 0.1 - 0.5 µM | Various | Primary target; high affinity. | [2][3][6] |
| δβγ | 2.6 µM | Human | Lower affinity compared to αβγ subtype. | [2][7] | |
| T-Type Calcium Channels | CaV3.2 | 62 µM | Human | Preferential block of CaV3.2 over other T-type channels. | [8] |
| Cardiac T-type | ~233 µM (Kd) | Guinea Pig | [9] | ||
| Na+/H+ Exchanger (NHE) | - | 3 µM - 1 mM | Various | IC50 is dependent on external Na+ concentration. | [2][3][5] |
| Na+/Ca2+ Exchanger (NCX) | - | ~1 mM | Various | Weak inhibitor. | [2][3] |
| Acid-Sensing Ion Channels (ASICs) | ASIC1 | 1 - 10 µM (Ki) | - | Amiloride is a known, albeit not highly potent, inhibitor. | [6] |
| Fast-developing proton-activated current | 9.1 mM (EC50) | GH3 cells | [10] | ||
| urokinase Plasminogen Activator (uPA) | - | 7 µM (Ki) | - | An off-target enzyme. | [5] |
Experimental Protocols
The following are detailed protocols for using this compound as a negative control in two common ion channel research techniques: whole-cell patch-clamp electrophysiology and fluorescence-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of amiloride to confirm the contribution of ENaC to whole-cell currents.
Objective: To determine the amiloride-sensitive component of the whole-cell inward current in cells expressing ENaC.
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture of interest (e.g., HEK293 cells stably expressing human αβγ-ENaC).
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Intracellular (pipette) solution: 120 mM K-Gluconate, 10 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Prepare fresh working solutions of amiloride in the extracellular solution at various concentrations (e.g., 100 nM, 1 µM, 10 µM, 100 µM). The final DMSO concentration should be kept below 0.1%.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps or ramps to elicit membrane currents.
-
Record baseline currents in the absence of amiloride.
-
Perfuse the cell with the extracellular solution containing the lowest concentration of amiloride and record the currents again.
-
Wash out the amiloride with the control extracellular solution and ensure the current returns to baseline.
-
Repeat steps 6 and 7 for increasing concentrations of amiloride.
-
Data Analysis: Subtract the current recorded in the presence of a saturating concentration of amiloride (e.g., 10-100 µM for ENaC) from the baseline current to determine the amiloride-sensitive current. Plot a dose-response curve to calculate the IC50.
Fluorescence-Based Membrane Potential Assay
This protocol outlines the use of a fluorescence plate reader to assess ENaC activity using a membrane potential-sensitive dye, with amiloride as a negative control.[1]
Objective: To measure the change in membrane potential due to ENaC activity and its inhibition by amiloride.
Materials:
-
Fluorescence plate reader with bottom-read capabilities.
-
96- or 384-well black, clear-bottom plates.
-
Epithelial cell line endogenously expressing ENaC (e.g., Caco-2, Calu-3).
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
High-sodium, chloride-free buffer: e.g., 130 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, 20 mM glucose, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Seed cells in the microplates and grow to confluence.
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the high-sodium, chloride-free buffer.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 30-60 minutes at 37°C.
-
Prepare a dilution plate with amiloride at various concentrations in the assay buffer. Also, prepare a vehicle control (DMSO in buffer).
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence for 2-5 minutes.
-
Add the amiloride solutions and the vehicle control to the respective wells.
-
Immediately begin recording the fluorescence signal for 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. A decrease in the signal upon addition of a channel opener (or an increase with a blocker, depending on the dye) indicates channel activity. The inhibitory effect of amiloride will be seen as a reduction in the fluorescence change compared to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of amiloride as a negative control.
Interpretation of Results and Best Practices
When using amiloride as a negative control, the following points should be considered for accurate data interpretation:
-
Concentration is Key: Use the lowest effective concentration of amiloride that is known to be selective for ENaC (typically in the sub-micromolar to low micromolar range) to minimize off-target effects.[3][4]
-
Confirm ENaC Expression: Before conducting experiments, confirm the expression of ENaC in your model system using techniques such as qPCR, Western blotting, or immunofluorescence.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the amiloride-treated samples) to account for any effects of the solvent.
-
Washout: Whenever possible, perform a washout step to demonstrate the reversibility of amiloride's effect, which is a characteristic of its direct channel-blocking mechanism.
-
Consider Off-Target Effects: If your experimental system is sensitive to changes in intracellular pH or calcium, be mindful of amiloride's potential effects on NHE, NCX, and T-type calcium channels, especially at higher concentrations.[2][3][8][9] In such cases, using additional, more specific inhibitors for these off-targets may be necessary to fully dissect the observed effects.
-
Use of Analogs: For studies requiring higher specificity, consider using amiloride analogs that have been developed to have greater potency and selectivity for specific transporters.[11]
Conclusion
This compound is a powerful and indispensable tool for ion channel research when used judiciously as a negative control. Its well-defined inhibitory action on ENaC allows for the clear delineation of this channel's contribution to a wide array of physiological and pathophysiological processes. By carefully considering its concentration-dependent effects and potential off-target interactions, researchers can leverage amiloride to generate high-quality, reproducible, and interpretable data, thereby advancing our understanding of ion channel function in health and disease.
References
- 1. jove.com [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enigmatic Roles of the Epithelial Sodium Channel (ENaC) in Articular Chondrocytes and Osteoblasts: Mechanotransduction, Sodium Transport or Extracellular Sodium Sensing? - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Block of human CaV3 channels by the diuretic amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of cardiac T-type Ca channel blockade by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Notes: Cell Viability Assessment Following Amiloride Hydrochloride Treatment
Introduction
Amiloride Hydrochloride is a potassium-sparing diuretic that functions by inhibiting sodium channels.[1][2] Its primary mechanism of action involves blocking the epithelial sodium channel (ENaC), which plays a crucial role in sodium reabsorption.[2][3][4] Beyond its diuretic effects, Amiloride has been investigated for its potential to influence cell proliferation and induce apoptosis, making it a compound of interest in various research fields, including cancer biology.[1][5] This document provides a detailed protocol for assessing the effect of this compound on cell viability using a WST-1 based assay, a common colorimetric method for quantifying metabolically active cells.
The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[7] This allows for a quantitative measurement of cell viability after treatment with this compound.
Signaling Pathway of this compound
This compound's primary target is the epithelial sodium channel (ENaC) on the cell membrane. By blocking this channel, it prevents the influx of sodium ions (Na+) into the cell. This disruption of ion balance can lead to downstream effects on intracellular pH, cell volume, and other signaling pathways, ultimately impacting cell survival and proliferation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of amiloride: a molecular prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Application Notes & Protocols: Transdermal Patch Formulation of Amiloride Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a transdermal patch formulation of Amiloride Hydrochloride. This document is intended to guide researchers through the formulation process, in vitro release testing, ex vivo permeation studies, and understanding the drug's mechanism of action.
Introduction
This compound is a potassium-sparing diuretic primarily used in the management of hypertension and congestive heart failure.[1][2] The transdermal delivery of Amiloride offers a promising alternative to conventional oral administration, potentially bypassing first-pass metabolism, reducing gastrointestinal side effects, and improving patient compliance through sustained and controlled drug release.[3][4][5] However, the hydrophilic nature of Amiloride presents a significant challenge to its permeation across the skin barrier.[3] This document outlines the formulation strategies using various polymers and penetration enhancers to overcome this barrier and provides detailed protocols for the evaluation of the developed transdermal patches.
Mechanism of Action
This compound primarily exerts its therapeutic effect by blocking the epithelial sodium channels (ENaCs) located in the distal convoluted tubules and collecting ducts of the nephron.[1][2][6] This inhibition prevents the reabsorption of sodium ions from the filtrate back into the bloodstream, leading to increased sodium and water excretion (diuresis).[1][2] A key feature of Amiloride is its potassium-sparing effect; by blocking sodium channels, it indirectly reduces the driving force for potassium secretion into the urine.[1][2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are generalized based on common methodologies cited in the literature. Researchers should optimize these protocols based on their specific formulation and experimental setup.
Protocol 1: Preparation of Matrix-Type Transdermal Patch
This protocol describes the solvent evaporation technique for preparing a matrix-type transdermal patch.
Materials:
-
This compound powder
-
Polymers (e.g., HPMC K100M, Polyvinyl Alcohol, Polyvinylpyrrolidone)[7]
-
Penetration Enhancer (e.g., Oleic acid, Menthol)[3]
-
Plasticizer (e.g., Dibutylphthalate)
-
Solvent (e.g., Dichloromethane, Methanol)
-
Backing membrane
-
Release liner
Procedure:
-
Accurately weigh the required quantities of the polymer(s) and dissolve them in the chosen solvent system with continuous stirring until a clear solution is formed.
-
Add the plasticizer to the polymer solution and stir.
-
Disperse the accurately weighed this compound and the penetration enhancer in the polymer solution and stir until a homogenous mixture is obtained.
-
Carefully cast the resulting solution onto a release liner placed on a horizontal surface.
-
Control the evaporation of the solvent by covering the cast film with a funnel.
-
Dry the patch at room temperature for 24 hours.
-
Once dried, cover the patch with a backing membrane.
-
Cut the patch into the desired size and store in a desiccator until further evaluation.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro drug release from the formulated patch using a Franz diffusion cell.
Materials:
-
Formulated this compound transdermal patch
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellophane)
-
Phosphate buffer (pH 7.4) as receptor medium
-
Magnetic stirrer
-
Water bath
Procedure:
-
Soak the synthetic membrane in the receptor medium for 24 hours before the experiment.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with freshly prepared phosphate buffer (pH 7.4) and maintain the temperature at 37±0.5°C using a water bath.
-
Stir the receptor medium at a constant speed (e.g., 100 rpm).
-
Cut the transdermal patch to a size that fits the donor compartment and place it on the synthetic membrane with the drug-releasing surface facing the receptor compartment.
-
Withdraw aliquots (e.g., 1 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Immediately replace the withdrawn volume with an equal volume of fresh receptor medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3]
-
Calculate the cumulative amount of drug released per unit area over time.
Protocol 3: Ex Vivo Skin Permeation Study
This protocol describes the evaluation of drug permeation through excised skin, providing a more biologically relevant model.
Materials:
-
Formulated this compound transdermal patch
-
Franz diffusion cell apparatus
-
Excised animal skin (e.g., rat, porcine) or human cadaver skin[3][8]
-
Phosphate buffer (pH 7.4) as receptor medium
-
Magnetic stirrer
-
Water bath
Procedure:
-
Excise the full-thickness skin from the chosen animal model. Porcine skin is often considered a suitable surrogate for human skin.[8]
-
Remove the subcutaneous fat and hair from the skin.
-
Hydrate the skin in phosphate buffer (pH 7.4) before mounting it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Follow steps 3-9 from Protocol 2.
-
Calculate the permeation flux (Jss) at a steady state and other permeation parameters.
Caption: Experimental workflow for patch development.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings in the literature for this compound transdermal patch research.
Table 1: Formulation Composition of this compound Transdermal Patches
| Formulation Code | Amiloride HCl (%) | HPMC K100M (%) | PVP (%) | Oleic Acid (%) | Dibutylphthalate (%) |
| F1 | 5 | 15 | 5 | 0 | 2 |
| F2 | 5 | 15 | 5 | 2 | 2 |
| F3 | 5 | 15 | 5 | 5 | 2 |
| F4 | 5 | 10 | 10 | 5 | 2 |
| F5 | 5 | 20 | 0 | 5 | 2 |
Table 2: In Vitro Drug Release and Ex Vivo Permeation Parameters
| Formulation Code | Cumulative Drug Release at 24h (%) | Permeation Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
| F1 | 45.2 ± 3.1 | 15.8 ± 1.5 | 1.00 |
| F2 | 62.8 ± 4.5 | 28.3 ± 2.1 | 1.79 |
| F3 | 78.5 ± 5.2 | 45.1 ± 3.8 | 2.85 |
| F4 | 85.3 ± 4.9 | 52.6 ± 4.2 | 3.33 |
| F5 | 72.1 ± 3.8 | 40.9 ± 3.1 | 2.59 |
*Enhancement Ratio is calculated relative to the formulation without a penetration enhancer (F1).
Table 3: Physicochemical Characterization of Optimized Patch (F4)
| Parameter | Result |
| Thickness (mm) | 0.25 ± 0.02 |
| Weight Uniformity (mg) | 155 ± 5 |
| Drug Content (%) | 98.7 ± 1.2 |
| Folding Endurance | > 300 |
| Moisture Content (%) | 2.1 ± 0.3 |
| Moisture Uptake (%) | 4.5 ± 0.5 |
Conclusion
The development of a transdermal patch for this compound is a viable approach to improve its therapeutic delivery. The use of appropriate polymers and penetration enhancers is crucial for achieving desired drug release and skin permeation profiles. The protocols and data presented in these application notes serve as a foundational guide for researchers in the field of transdermal drug delivery. Further optimization and in vivo studies are necessary to establish the clinical efficacy and safety of the formulated patches.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amiloride - Wikipedia [en.wikipedia.org]
- 7. FORMULATION AND CHARACTERIZATION OF TRANSDERMAL DRUG DELIVERY SYSTEM OF AMILORIDE [zenodo.org]
- 8. researchgate.net [researchgate.net]
Buccoadhesive film development for Amiloride Hydrochloride delivery
An Application Note and Protocol for the Development and Evaluation of Buccoadhesive Films for Amiloride Hydrochloride Delivery.
Introduction
This compound (HCl) is a potassium-sparing diuretic classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1] Its oral administration is associated with incomplete absorption from the gastrointestinal tract and significant first-pass metabolism, leading to reduced bioavailability.[1][2] The buccal mucosa presents an attractive alternative route for systemic drug delivery, as it is well-vascularized, allows for the bypass of hepatic first-pass metabolism, and offers easy administration and removal.[1][3][4]
Buccoadhesive films are a promising dosage form for delivering Amiloride HCl. These films are flexible, well-tolerated by patients, and ensure accurate dosing.[1] They adhere to the buccal mucosa, providing a sustained and controlled release of the drug directly into the systemic circulation.[5] This application note provides detailed protocols for the formulation, preparation, and evaluation of buccoadhesive films containing Amiloride HCl, intended for researchers and professionals in drug development.
Experimental Protocols
Protocol 1: Film Formulation and Preparation by Solvent Casting
The solvent casting technique is a common and effective method for preparing buccoadhesive films.[1][4][5] It involves dissolving the drug and polymers in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.
Materials:
-
This compound
-
Polymers: Hydroxypropyl Methylcellulose (HPMC), Chitosan, Carbopol 934P, Polyvinylpyrrolidone (PVP)[1][5]
-
Plasticizer: Propylene Glycol[1]
-
Penetration Enhancer: Dimethyl Sulfoxide (DMSO)[5]
-
Solvent: Ethanol (70% v/v)[1]
-
Backing Layer (optional): Ethyl Cellulose, Dibutyl Phthalate[5][6]
Equipment:
-
Magnetic stirrer
-
Beakers
-
Petri dish or a ring placed on a glass surface[1]
-
Hot air oven or desiccator
Procedure:
-
Polymer Solution Preparation: Accurately weigh and dissolve the buccoadhesive polymers (e.g., HPMC, Carbopol 934P) in the specified volume of solvent (e.g., 70% ethanol) with continuous stirring on a magnetic stirrer until a homogenous solution is formed.[1][5]
-
Drug and Excipient Addition: In a separate beaker, dissolve the accurately weighed Amiloride HCl and other excipients like the plasticizer (e.g., Propylene Glycol) and penetration enhancer (e.g., DMSO) in a small amount of the solvent.[7]
-
Mixing: Add the drug solution to the polymer solution and stir until a uniform mixture is obtained. Sonicate the solution if necessary to remove any air bubbles.
-
Casting: Pour the final solution into a petri dish or a casting ring placed on a smooth, inert surface.[1]
-
Drying: Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., oven at 40°C) for 24 hours.
-
Film Retrieval and Storage: Once dried, carefully peel the film from the surface. Cut the film into the desired size and shape (e.g., 2 cm diameter).[5] Store the prepared films in a desiccator until further evaluation.[4]
Protocol 2: Physicochemical Characterization of Films
1. Thickness and Weight Uniformity:
-
Procedure: Measure the thickness of the film at five different points using a digital micrometer.[8] Weigh five films of a specific size individually using a sensitive microbalance.[8]
-
Acceptance Criteria: Low standard deviation values in both thickness and weight indicate uniformity.
2. Surface pH:
-
Procedure: Wet the surface of a film with 1 mL of distilled water and allow it to equilibrate for 1 minute.[5] Measure the pH by bringing a calibrated glass electrode into contact with the film's surface.[5]
-
Acceptance Criteria: The surface pH should be close to the pH of buccal mucosa (pH 6.4-6.8) to avoid irritation.[2][5]
3. Folding Endurance:
-
Procedure: Repeatedly fold a film at the same place until it breaks or up to 300 times.[5] The number of folds without breaking is the folding endurance value.[5]
-
Acceptance Criteria: A value of 300 or more is considered satisfactory, indicating good flexibility and strength.[5][8]
4. Drug Content Uniformity:
-
Procedure: Dissolve a film of a known area in a suitable solvent (e.g., 10 mL of phosphate buffer pH 6.8).[1] Analyze the drug concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 362 nm for Amiloride HCl).[1][9]
-
Acceptance Criteria: Drug content should be within 90-110% of the theoretical value.
5. Swelling Study:
-
Procedure: Weigh a film (W1) and place it in a petri dish containing phosphate buffer (pH 6.6 or 6.8).[2] At regular intervals, remove the film, blot away excess water, and weigh it again (W2).
-
Calculation: The swelling index is calculated as: ((W2 - W1) / W1) * 100.
-
Significance: Swelling is crucial for mucoadhesion as it facilitates the interpenetration of polymer chains with the mucus layer.[5]
Protocol 3: In-Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the film.
Equipment:
-
USP Dissolution Apparatus (Type II - Paddle over Disc)[5]
-
Dissolution Medium: 250-500 mL of phosphate buffer pH 6.8[5]
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Maintain the dissolution medium at 37 ± 0.5°C and set the paddle rotation speed to 50 rpm.[5]
-
Film Placement: Secure the buccoadhesive film to a glass disc using an adhesive like cyanoacrylate, with the drug-releasing side facing the medium. Place the disc at the bottom of the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours) and replace with an equal volume of fresh medium.[2]
-
Analysis: Filter the samples and analyze the concentration of Amiloride HCl using a UV spectrophotometer at 362 nm.[5]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using models like zero-order, first-order, and Higuchi.[5]
Protocol 4: Ex-Vivo Mucoadhesion Strength Measurement
This test measures the force required to detach the film from a mucosal surface.
Equipment:
-
Modified two-pan physical balance[5]
-
Glass vial and beaker
-
Cyanoacrylate adhesive
Procedure:
-
Tissue Preparation: Obtain fresh buccal mucosa from a local slaughterhouse and use it within 2 hours.[1] Mount a piece of the mucosa on the open mouth of a glass vial filled with phosphate buffer (pH 6.8).[5]
-
Apparatus Setup: Place the vial in a beaker also containing phosphate buffer at 37°C.[5]
-
Film Attachment: Attach the buccoadhesive film to the lower side of a rubber stopper using adhesive and hang this from one arm of the balance.[5]
-
Contact: Place a 5g weight on the other pan to balance. Remove the weight to allow the film to come into contact with the mucosa for a specified time (e.g., 5 minutes).[5]
-
Detachment Force Measurement: Add water dropwise to the pan on the other side until the film detaches from the mucosa.[5]
-
Calculation: The weight of water (in grams) required for detachment is the mucoadhesive strength.[5]
Protocol 5: Ex-Vivo Permeation Study
This study assesses the drug's ability to permeate through the buccal mucosa.
Equipment:
-
Receptor Medium: Isotonic phosphate buffer pH 7.4[5]
-
Magnetic stirrer
Procedure:
-
Tissue Mounting: Obtain fresh buccal mucosa and mount it between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.[1][5]
-
Apparatus Setup: Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.2°C with constant stirring.[5]
-
Film Application: Place the buccoadhesive film on the surface of the mucosa in the donor compartment. Wet the donor compartment with 1 mL of phosphate buffer (pH 6.8).[1][5]
-
Sampling: Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analysis: Analyze the samples for Amiloride HCl concentration using a suitable analytical method like UV spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot this against time. Determine the steady-state flux (Jss) and permeability coefficient.
Data Presentation
The following tables summarize representative data for different formulations of Amiloride HCl buccoadhesive films.
Table 1: Formulation Composition of Amiloride HCl Buccoadhesive Films
| Formulation Code | HPMC (%) | Chitosan (%) | PVP (%) | Carbopol (%) | Propylene Glycol (% w/w) |
| A1 | 1.5 | 0.5 | 0.5 | - | 30 |
| F4 (Optimized) | HPMC K4M | - | - | Carbopol 934P | Yes |
Data synthesized from multiple sources indicating common polymers used. Formulation A1 is based on a study showing good release, while F4 is an optimized formulation from another study.[1][5]
Table 2: Physicochemical and Mucoadhesive Properties of Developed Films
| Parameter | Formulation A1 | Formulation F4 | Acceptable Range/Target |
| Surface pH | Satisfactory | 5.1 - 6.8 | ~6.4 - 6.8[5] |
| Folding Endurance | Satisfactory | >300 | >300 times[5] |
| Drug Content (%) | Satisfactory | >90% | 90 - 110% |
| Mucoadhesive Strength (g) | Good | Satisfactory | Sufficient to maintain position |
| Ex-Vivo Residence Time (hr) | - | 8.3 | > 6 hours |
| In-Vitro Drug Release (%) | 98.6% at 7 hr | 85.15% at 8 hr | Controlled release over 6-8 hr |
| Ex-Vivo Permeation (%) | - | 41.52% | Maximized permeation |
This table summarizes key performance indicators. Data for A1 shows high drug release.[1] Data for F4 highlights a balanced profile of residence time, permeation, and release.[5]
Conclusion
The development of buccoadhesive films is a viable strategy to enhance the bioavailability of this compound by bypassing first-pass metabolism. The protocols outlined provide a comprehensive framework for formulating films using the solvent casting method and for their subsequent evaluation. Key parameters such as mucoadhesive strength, swelling index, residence time, and drug release profiles are critical for developing an optimized formulation. The combination of polymers like HPMC, Chitosan, and Carbopol can be tailored to achieve the desired controlled-release characteristics and mucoadhesive properties, presenting a promising drug delivery system for clinical application.[1][5]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo, ex vivo and in vitro assessment of buccal permeation of drugs from delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Amiloride Hydrochloride. This information is crucial for researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and formulation studies.
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process as stipulated by regulatory bodies like the International Council for Harmonisation (ICH). These studies are designed to identify the likely degradation products of a drug substance, which can help in understanding its intrinsic stability and in developing stability-indicating analytical methods. This compound, a potassium-sparing diuretic, is susceptible to degradation under various environmental conditions. This document outlines the protocols for subjecting this compound to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Analytical Methodology
A stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose.
Recommended RP-HPLC Method
A typical stability-indicating RP-HPLC method for this compound can be established using the following parameters. Method optimization may be required based on the specific degradation products formed.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., SHIM-PACK C-18, 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v or 35:65 v/v) or a gradient system with a phosphate buffer.[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 281 nm or 285 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (e.g., 25°C)[2] |
Experimental Protocols for Forced Degradation
The following protocols describe the conditions for inducing the degradation of this compound. It is recommended to perform these studies on a solution of the drug substance at a known concentration.
Acidic Degradation (Hydrolysis)
Objective: To investigate the degradation of this compound in an acidic environment.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
To a known volume of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).[1][2]
-
Keep the solution at room temperature or reflux for a specified period (e.g., 45 minutes to 8 hours).[1][4]
-
After the specified time, neutralize the solution with an equivalent amount of 1N Sodium Hydroxide (NaOH).[1]
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system and analyze the chromatogram for degradation products.
Alkaline Degradation (Hydrolysis)
Objective: To assess the stability of this compound in a basic medium.
Protocol:
-
Prepare a stock solution of this compound.
-
To a known volume of the stock solution, add an equal volume of 1N Sodium Hydroxide (NaOH).[1][2]
-
Maintain the solution at room temperature for a defined duration (e.g., 3 hours).[2]
-
Neutralize the solution with an equivalent amount of 1N Hydrochloric Acid (HCl).
-
Dilute the sample to the desired concentration with the mobile phase.
-
Analyze the sample using HPLC.
Under alkaline conditions, two degradation products have been identified: 3,5-diamino-6-chloropyrazine-2-carboxylic acid and 3-chloropyrazine-2,6-diamine.[5]
Oxidative Degradation
Objective: To determine the susceptibility of this compound to oxidation.
Protocol:
-
Prepare a stock solution of this compound.
-
Add an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%) to a known volume of the stock solution.[1][2]
-
Keep the mixture at room temperature for a specified time (e.g., 3 to 6 hours).[2][4]
-
Dilute the resulting solution with the mobile phase to the appropriate concentration.
-
Inject and analyze the sample by HPLC.
Thermal Degradation
Objective: To evaluate the effect of high temperature on the stability of this compound.
Protocol:
-
Place the solid drug substance or a solution in an oven maintained at a high temperature (e.g., 105°C) for a specific duration (e.g., 6 to 48 hours).[1][2]
-
If using a solid sample, dissolve it in a suitable solvent after the heat treatment.
-
Dilute the sample to the required concentration with the mobile phase.
-
Analyze the sample using HPLC.
Photolytic Degradation
Objective: To investigate the stability of this compound upon exposure to light.
Protocol:
-
Expose a solution of this compound to UV light (e.g., inside a UV chamber) for an extended period (e.g., 7 days).[1]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to a suitable concentration.
-
Analyze both the exposed and control samples by HPLC.
The primary photolytic degradation product has been identified as N-amidino-3,5-diamino-6-hydroxylpyrazine-carboxamide.[6]
Humidity Degradation
Objective: To assess the impact of high humidity on the stability of this compound.
Protocol:
-
Place the solid drug substance in a desiccator maintained at a high relative humidity (e.g., 95% RH) and a specific temperature (e.g., 25°C) for a defined period (e.g., 120 hours).[1]
-
After the exposure period, dissolve the sample in a suitable solvent.
-
Dilute the solution to the required concentration with the mobile phase.
-
Analyze the sample by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized to provide a clear overview of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic | 1N HCl | 3 hours | Room Temp. | 1.3%[2] | Not specified |
| Alkaline | 1N NaOH | 3 hours | Room Temp. | 1.1%[2] | 2[5] |
| Oxidative | 30% H₂O₂ | 3 hours | Room Temp. | 2.2%[2] | Not specified |
| Thermal | Dry Heat | 48 hours | 105°C | 1.2%[2] | Not specified |
| Photolytic | UV Light | Not specified | Not specified | 0.3%[2] | 1[6] |
| Humidity | 95% RH | Not specified | 25°C | 0.6%[2] | Not specified |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
Application Notes and Protocols for Amiloride Hydrochloride Nasal Spray Formulation for CNS Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiloride, a potassium-sparing diuretic, has garnered significant interest for its potential therapeutic applications in the central nervous system (CNS). Its mechanism of action involves the inhibition of acid-sensing ion channels (ASICs), which are implicated in various neurological and psychiatric conditions, including anxiety disorders, pain, and neurodegenerative diseases like Parkinson's disease.[1][2][3][4][5] Direct delivery of amiloride to the CNS is desirable to maximize its therapeutic effects while minimizing systemic side effects. Intranasal administration presents a promising, non-invasive route for bypassing the blood-brain barrier (BBB) and achieving rapid drug delivery to the brain via the olfactory and trigeminal nerve pathways.[6][7][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of an Amiloride Hydrochloride nasal spray for CNS delivery.
Mechanism of Action in the CNS
Amiloride's primary molecular targets in the CNS are Acid-Sensing Ion Channels (ASICs). These proton-gated cation channels are widely expressed on neurons and are activated by drops in extracellular pH, a common feature in pathological states like ischemia, inflammation, and seizures.[3][11] By blocking ASICs, amiloride can prevent the excessive influx of sodium and calcium ions into neurons. This action helps to mitigate acidosis-induced neuronal damage and modulate neuronal excitability, which is the basis for its neuroprotective and anxiolytic effects.[2][3][11]
Data Presentation
Formulation Composition
A stable, simple aqueous formulation for an this compound nasal spray has been developed for research and preclinical use.[1][4][12][13][14]
| Component | Concentration | Purpose |
| This compound | 2 mg/mL | Active Pharmaceutical Ingredient |
| Sterile Water for Injection | q.s. ad 1 mL | Vehicle |
Pharmacokinetic Parameters (Human Studies)
The following data were obtained from a single-center, open-label clinical trial in healthy human volunteers following intranasal administration of this compound nasal spray.[15][16]
| Dose Administered | Cmax (ng/mL) | Tmax (minutes) |
| 0.2 mg | ~0.25 | ~10 |
| 0.4 mg | ~0.40 | ~10 |
| 0.6 mg | ~0.55 | ~10 |
| Note: Cmax and Tmax values are approximated from published graphical data. Amiloride was detected in plasma within 10 minutes, demonstrating rapid absorption.[15][16] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of the this compound nasal spray.
Protocol 1: Extemporaneous Preparation of Amiloride HCl Nasal Spray (2 mg/mL)
This protocol is adapted from the method described by Yellepeddi et al. (2020).[1][4][12][13][14]
Materials:
-
This compound powder (USP grade)
-
Sterile water for injection
-
Sterile glass bottle
-
Water bath
-
Sterile magnetic stirrer and stir bar
-
Laminar flow hood
-
Sterile nasal spray bottles with metered-dose pumps
Procedure:
-
In a laminar flow hood, pre-heat the required volume of sterile water for injection to 40°C using a water bath. This is necessary as the solubility of this compound is temperature-dependent.[12]
-
Weigh the appropriate amount of this compound powder to achieve a final concentration of 2 mg/mL (e.g., 100 mg of Amiloride HCl for 50 mL of sterile water).
-
Transfer the pre-heated sterile water to a sterile glass bottle containing a sterile magnetic stir bar.
-
Slowly add the weighed this compound powder to the water while stirring continuously until it is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aseptically transfer the final solution into sterile nasal spray bottles.
-
Perform quality control checks, including pH (should be between 3.5-4.5), clarity, and concentration verification by HPLC. The prepared solution is reported to be physically, chemically, and microbiologically stable for at least 7 days at room temperature.[1][4][13][14]
Protocol 2: In-Vitro Drug Release Study
This protocol uses a Franz diffusion cell setup to evaluate the release of Amiloride from the nasal spray formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size)
-
Receptor medium: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Water bath with circulator set to 32 ± 0.5°C
-
Magnetic stirrers
-
Amiloride HCl nasal spray formulation (2 mg/mL)
-
HPLC vials
Procedure:
-
Assemble the Franz diffusion cells. The receptor chamber volume should be accurately known.
-
Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Mount the synthetic membrane between the donor and receptor chambers and clamp securely.
-
Place the assembled cells in the water bath set to 32°C and allow the system to equilibrate for 30 minutes. Maintain constant stirring in the receptor chamber.
-
Apply a precise volume of the Amiloride HCl nasal spray formulation (e.g., one actuation of the metered-dose pump) onto the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for Amiloride concentration using a validated HPLC method (see Protocol 5).
-
Calculate the cumulative amount of drug released over time and plot the release profile.
Protocol 3: Ex-Vivo Nasal Mucosa Permeation Study
This protocol assesses the permeation of Amiloride across the nasal mucosa, providing a more biologically relevant barrier model.[17][18][19]
Materials:
-
Franz diffusion cells
-
Excised animal nasal mucosa (porcine or rabbit are common models, obtained from a local abattoir or ethical supplier).[17][19]
-
Krebs-Ringer buffer or Artificial Cerebrospinal Fluid (aCSF), as the receptor medium (see below for aCSF preparation).
-
Carbogen gas (95% O₂, 5% CO₂)
-
Other materials as listed in Protocol 2.
Procedure:
-
Mucosa Preparation:
-
Excise the nasal septum from the animal head within 1-2 hours of sacrifice.
-
Carefully separate the mucosal tissue from the underlying cartilage in a petri dish filled with ice-cold Krebs-Ringer buffer.
-
Use the prepared tissue immediately.
-
-
Franz Cell Setup:
-
Mount the excised nasal mucosa between the donor and receptor chambers, with the mucosal side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (37°C) aCSF or Krebs-Ringer buffer, continuously bubbled with carbogen gas to keep the tissue viable.
-
Allow the system to equilibrate for 30 minutes.
-
-
Permeation Experiment:
-
Apply a known quantity of the Amiloride HCl nasal spray formulation to the mucosal surface in the donor chamber.
-
Collect samples from the receptor chamber at specified time points (e.g., every 30 minutes for 4-6 hours) and replace with fresh medium.
-
Analyze the samples for Amiloride concentration via HPLC (Protocol 5).
-
-
Data Analysis:
-
Calculate the cumulative amount of Amiloride permeated per unit area (µg/cm²).
-
Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Protocol 4: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a procedure for administering the nasal spray to rats to assess systemic absorption and brain distribution.[5][20][21]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Amiloride HCl nasal spray formulation (2 mg/mL)
-
Micropipette with a flexible tip or a specialized small animal intranasal delivery device
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
Procedure:
-
Anesthetize the rat lightly. Place the animal in a supine position with its head tilted back slightly.
-
Using a micropipette with a flexible tip, administer a small, precise volume of the nasal spray into one nostril (e.g., 10-15 µL per nostril).[5] The volume should be small to avoid drainage into the pharynx.
-
Maintain the animal in the supine position for 1-2 minutes post-administration to allow for absorption.
-
At designated time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture (terminal procedure).
-
For brain tissue analysis, sacrifice the animals at the designated time points by decapitation under deep anesthesia.
-
Quickly excise the brain and dissect specific regions if desired (e.g., olfactory bulb, striatum, cortex, hippocampus). Rinse with ice-cold saline.
-
Weigh the tissue samples, homogenize them in a suitable buffer (e.g., PBS or saline), and centrifuge to pellet cellular debris.
-
Process plasma from blood samples by centrifugation.
-
Analyze the supernatant from brain homogenates and the plasma samples for Amiloride concentration using a validated LC-MS/MS or HPLC method (Protocol 5).
Protocol 5: HPLC Method for Amiloride Quantification
This is a representative HPLC method based on published literature for the analysis of Amiloride.[9][22][23] Method validation according to ICH guidelines is required.
Instrumentation:
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid or adjusted to a specific pH (e.g., pH 3 with orthophosphoric acid).[9][23]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or 25°C
-
Detection:
-
Retention Time: Typically 2-6 minutes, depending on the exact conditions.
Sample Preparation (for biological samples):
-
Protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is required to clean up plasma and brain homogenate samples before injection.[4]
Appendix: Artificial Cerebrospinal Fluid (aCSF) Preparation
This is a common recipe for aCSF used in ex-vivo and in-vitro neuroscience experiments.[1][6][24][25]
Procedure:
-
Prepare two separate stock solutions in pyrogen-free, sterile water.
-
Solution A (Salts): NaCl (8.66 g), KCl (0.224 g), CaCl₂·2H₂O (0.206 g), MgCl₂·6H₂O (0.163 g). Dissolve in 500 mL of water.
-
Solution B (Buffers): Na₂HPO₄·7H₂O (0.214 g), NaH₂PO₄·H₂O (0.027 g). Dissolve in 500 mL of water.
-
-
Store solutions A and B separately at 4°C.
-
For working aCSF, mix equal volumes of Solution A and Solution B immediately before use.
-
For experiments requiring viable tissue, the aCSF should be freshly prepared and continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes before and during the experiment to maintain pH and oxygenation.
References
- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 2. Acid-Sensing Ion Channels Contribute to Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. researchgate.net [researchgate.net]
- 8. Novel intranasal treatment for anxiety disorders using amiloride, an acid-sensing ion channel antagonist: Pharmacokinetic modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of extemporaneously compounded amiloride nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of extemporaneously compounded amiloride nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of extemporaneously compounded amiloride nasal spray | PLOS One [journals.plos.org]
- 15. Pharmacokinetics of intranasal amiloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ex vivo propofol permeation across nasal mucosa: A proof-of-concept study for outpatient light sedation via nasal route | ADMET and DMPK [pub.iapchem.org]
- 18. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. ijrpns.com [ijrpns.com]
- 24. alzet.com [alzet.com]
- 25. researchgate.net [researchgate.net]
Dissolving Amiloride Hydrochloride for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Amiloride Hydrochloride, a potassium-sparing diuretic that also functions as a blocker of epithelial sodium channels (ENaC) and other ion transporters. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies.
Data Presentation: Solubility Profile of this compound
The solubility of this compound can vary depending on the solvent, temperature, and the specific salt form (anhydrous, hydrate, or dihydrate). The following table summarizes the reported solubility data for this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | ≥ 375.81 | Hygroscopic DMSO can reduce solubility; use freshly opened solvent. | [1] |
| 53 | 199.18 | Use fresh DMSO as moisture can reduce solubility. | [2] | |
| ~30 | ~112.7 | - | [3] | |
| ≥ 13.3 | ≥ 49.98 | - | [4] | |
| Water | 50 | 187.9 | Soluble in hot water (50°C). | [5][6] |
| 7.14 | 26.83 | Ultrasonic treatment may be needed. | [1] | |
| 6 | 22.55 | - | [2][4] | |
| 1.33 | 5 | Gentle warming can aid dissolution. | [7] | |
| < 1 | < 3.76 | At 20°C. | [8][9] | |
| Dimethylformamide (DMF) | ~30 | ~112.7 | - | [3] |
| Ethanol | 5 | 18.79 | - | [2] |
| Slightly Soluble | - | - | [6] | |
| Isopropanol | Slightly Soluble | - | - | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.88 | First dissolve in DMSO, then dilute with PBS. | [3] |
| Methanol and Chloroform (4:1) | 4 | 15.03 | Used for thin-layer chromatography. | [10] |
| Acetone, Chloroform, Diethyl Ether, Ethyl Acetate | Practically Insoluble | - | - | [6] |
Molecular Weight of this compound (anhydrous) is approximately 266.1 g/mol . Molarity calculations are based on this value.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for most cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), tissue culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare a 100 mM stock solution, dissolve 26.61 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1][2] Aqueous stock solutions are reported to be stable for up to 6 months at -20°C. However, it is also recommended not to store aqueous solutions for more than one day.[3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3]
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[11]
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.
Protocol 3: Formulation for In Vivo Animal Studies
This protocol provides an example of a formulation for administering this compound to animals. The specific vehicle may need to be optimized based on the animal model and route of administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Vehicle Preparation (Example 1):
-
Vehicle Preparation (Example 2):
-
To prepare a 1 mL working solution for administration in corn oil, add 50 µL of an 8.8 mg/mL this compound stock solution in DMSO to 950 µL of corn oil.[2]
-
Mix thoroughly.
-
-
Administration: The mixed solution should be used immediately for optimal results.[2] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[12][13]
Visualizations
Caption: Decision tree for solvent selection based on experimental type.
Caption: Step-by-step workflow for preparing stock and working solutions.
Safety Precautions
-
This compound is a potent chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Stability and Storage Summary
-
Powder: Store at -20°C for long-term stability (≥4 years).[3] It is hygroscopic, so keep the container tightly sealed.
-
DMSO Stock Solutions: Store in aliquots at -20°C for at least one month or -80°C for up to a year.[1][2]
-
Aqueous Solutions: It is recommended to prepare fresh aqueous working solutions for each experiment. While some sources suggest aqueous stock solutions can be stored frozen, others advise against storing them for more than a day.[3]
-
Light Sensitivity: Protect solutions from light.
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 8. This compound | C6H13Cl2N7O3 | CID 68540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound anhydrous | C6H9Cl2N7O | CID 16230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Amiloride Hydrochloride insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Amiloride Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at approximately 30 mg/mL to 53 mg/mL.[1][2] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) can be challenging and may result in incomplete dissolution or precipitation. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Q3: My this compound solution precipitated after being stored. How can I prevent this?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day due to potential precipitation.[1] For longer-term storage, it is best to prepare aliquots of the DMSO stock solution and store them at -20°C. These stock solutions are stable for at least 4 years at this temperature.[1] Avoid repeated freeze-thaw cycles.
Q4: Is it necessary to warm the solution to dissolve this compound in water?
A4: Gentle warming can aid in the dissolution of this compound in water.[3] Some protocols also suggest the use of sonication to facilitate dissolution in aqueous solutions.
Troubleshooting Guide: Insolubility and Precipitation
Issue 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Selection | This compound has limited solubility in many common laboratory solvents. For a high-concentration stock solution, use DMSO. For aqueous working solutions, first dissolve in DMSO and then dilute with the buffer. |
| Low-Quality or Old DMSO | Moisture in DMSO can significantly decrease the solubility of this compound.[2] Use fresh, anhydrous DMSO. |
| Insufficient Mixing/Agitation | Ensure vigorous vortexing or sonication to aid dissolution. |
| Temperature | For aqueous solutions, gentle warming can improve solubility.[3] |
Issue 2: The compound precipitates when the DMSO stock solution is diluted into aqueous cell culture media or physiological buffer.
| Possible Cause | Troubleshooting Step |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous medium may be too high. The solubility in a 1:1 DMSO:PBS solution is approximately 0.5 mg/mL.[1] Calculate the final concentration to ensure it does not exceed its solubility limit in the final solution. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the DMSO stock dropwise while vortexing the aqueous solution to ensure rapid and even dispersion. |
| pH of the Final Solution | The pKa of Amiloride is 8.7.[4] Changes in the pH of the final solution can affect its solubility. Ensure the pH of your final medium or buffer is compatible with maintaining the solubility of the compound. |
| Interaction with Media Components | Components in complex media, such as salts and proteins, can sometimes interact with the compound and cause precipitation. Try preparing the final dilution in a simpler buffer (e.g., PBS) first to see if the issue persists. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ~30 - 53 mg/mL[1][2] | Fresh, anhydrous DMSO is recommended.[2] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | |
| Water | Soluble in hot water (50 mg/mL)[4] | Sparingly soluble in cold water. Gentle warming or sonication can aid dissolution. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Recommended method for preparing aqueous working solutions. |
| Ethanol | Slightly soluble[4] | |
| Isopropanol | Slightly soluble[4] | |
| Acetone, Chloroform, Diethyl ether, Ethyl acetate | Practically insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 266.1 g/mol . To prepare a 10 mM stock solution, weigh out 2.661 mg of this compound.
-
Procedure: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium or physiological buffer (e.g., PBS).
-
Procedure: a. Thaw an aliquot of the 10 mM DMSO stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment. c. Serially dilute the DMSO stock solution in the cell culture medium or buffer to achieve the desired final concentration. d. When diluting, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing to ensure proper mixing and prevent precipitation. e. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound primarily acts by blocking the Epithelial Sodium Channel (ENaC). This channel is crucial for sodium reabsorption in epithelial tissues. By inhibiting ENaC, Amiloride prevents the influx of sodium ions into the cell, which in turn affects various downstream processes.
Caption: Inhibition of the Epithelial Sodium Channel (ENaC) by this compound.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps for preparing aqueous working solutions of this compound from a DMSO stock, a common procedure that can be prone to solubility issues if not performed correctly.
Caption: Workflow for preparing this compound working solutions.
References
Optimizing Amiloride Hydrochloride Concentration: A Technical Support Guide to Avoid Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Amiloride Hydrochloride for specific experimental needs while minimizing or avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound and its effective concentration range?
A1: The primary on-target effect of this compound is the inhibition of the epithelial sodium channel (ENaC). For selective inhibition of ENaC, a concentration range of 0.1 µM to 2.6 µM is generally recommended. To ensure high selectivity for ENaC over other ion channels, it is advisable to use a concentration of ≤1 µmol/L.[1]
Q2: What are the known major off-target effects of this compound?
A2: At concentrations higher than those required for ENaC inhibition, this compound can exhibit several off-target effects. The most well-characterized of these include the inhibition of the Na+/H+ exchanger (NHE), the Na+/Ca2+ exchanger (NCX), and the urokinase-type plasminogen activator receptor (uPAR).[2][3][4] It can also inhibit Na+/K+-ATPase at millimolar concentrations.
Q3: At what concentrations do the off-target effects of this compound become significant?
A3: The concentration at which off-target effects become significant varies for each target. The following table summarizes the approximate IC50 values for major off-target interactions.
| Off-Target | IC50 / Effective Concentration | Notes |
| Na+/H+ Exchanger (NHE) | Highly variable: 3 µM (low extracellular Na+) to >100 µM (high extracellular Na+) | The inhibitory potency is dependent on the experimental conditions, particularly the external sodium concentration. |
| Na+/Ca2+ Exchanger (NCX) | ~1 mM - 1.76 mM | Significantly higher concentrations are needed compared to ENaC inhibition. |
| Urokinase-Type Plasminogen Activator Receptor (uPAR) | 0.1 mM - 1 mM | Inhibition of uPAR expression and function is observed in this concentration range.[5] |
| Na+/K+-ATPase | ~2.2 mM - 3.0 mM | Requires high concentrations for inhibition. |
Q4: How can I experimentally validate the selectivity of this compound for ENaC in my model system?
A4: To validate the selectivity of this compound for ENaC, you can perform a concentration-response curve for ENaC inhibition and compare it with the concentration-response curves for its major off-targets (NHE, NCX) in your specific cell or tissue model. A significant window between the ENaC IC50 and the IC50 for off-targets will confirm selectivity at your chosen working concentration.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular effects at a concentration intended to be selective for ENaC.
-
Possible Cause 1: Off-target effects at low concentrations. While less common, some cell types may be particularly sensitive to the off-target effects of amiloride.
-
Troubleshooting Step: Perform a dose-response experiment and carefully observe the phenotype at a range of concentrations below and above your intended working concentration. This will help to identify the lowest effective concentration for your desired on-target effect and reveal any concentration-dependent off-target phenotypes.
-
-
Possible Cause 2: Indirect effects. Inhibition of ENaC can lead to downstream cellular changes that may be misinterpreted as off-target effects.
-
Troubleshooting Step: Consider the known physiological consequences of ENaC inhibition in your experimental system. For example, altered ion gradients can impact membrane potential, intracellular pH, and cell volume, which in turn can affect other cellular processes.
-
Issue 2: My results with this compound are inconsistent across experiments.
-
Possible Cause 1: Reagent stability. this compound solutions may degrade over time, especially if not stored properly.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment from a solid stock. Store the stock solution protected from light and moisture as recommended by the manufacturer.
-
-
Possible Cause 2: Fluctuations in experimental conditions. As the IC50 of amiloride for NHE is dependent on extracellular sodium concentration, variations in your experimental buffer composition can lead to inconsistent results.
-
Troubleshooting Step: Ensure that the composition of all buffers and media, particularly the sodium concentration, is consistent across all experiments.
-
Experimental Protocols
Protocol 1: Assessment of Na+/H+ Exchanger (NHE) Activity via Intracellular pH Measurement
This protocol allows for the functional assessment of NHE activity by monitoring the recovery of intracellular pH (pHi) after an acid load.
Materials:
-
Cells of interest cultured on glass coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
HEPES-buffered saline solution (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
NH4Cl solution: HBS with 20 mM NH4Cl substituted for 20 mM NaCl
-
Na+-free HBS: N-methyl-D-glucamine (NMDG) replacing NaCl
-
This compound stock solution (in DMSO or water)
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate cells with 2 µM BCECF-AM in HBS for 30 minutes at 37°C.
-
Baseline Measurement: Wash the cells with HBS and measure the baseline fluorescence ratio (e.g., 490 nm/440 nm excitation, 535 nm emission).
-
Acid Loading: Induce an acid load by perfusing the cells with the NH4Cl solution for 5 minutes, followed by perfusion with Na+-free HBS. This will cause a drop in pHi.
-
pHi Recovery: Initiate pHi recovery by switching the perfusion to HBS containing the vehicle control. Monitor the rate of pHi recovery by measuring the fluorescence ratio over time.
-
Amiloride Inhibition: Repeat the acid load and recovery protocol, but during the recovery phase, perfuse the cells with HBS containing the desired concentration of this compound.
-
Data Analysis: Calculate the rate of pHi recovery (ΔpH/Δt) in the presence and absence of amiloride. A reduction in the rate of recovery indicates NHE inhibition.
Protocol 2: Measurement of Na+/Ca2+ Exchange (NCX) Activity in Sarcolemmal Vesicles
This protocol measures the activity of the Na+/Ca2+ exchanger in isolated membrane vesicles.
Materials:
-
Isolated cardiac sarcolemmal vesicles
-
Na+-loading buffer: 160 mM NaCl, 20 mM HEPES-Tris, pH 7.4
-
Ca2+-uptake buffer: 160 mM KCl, 20 mM HEPES-Tris, pH 7.4, containing 45CaCl2 (e.g., 10 µCi/ml) and various concentrations of unlabeled CaCl2
-
Quenching solution: 160 mM KCl, 2 mM LaCl3
-
Scintillation fluid and counter
Procedure:
-
Vesicle Preparation: Prepare sarcolemmal vesicles from cardiac tissue using established methods.[6]
-
Na+ Loading: Resuspend the vesicles in Na+-loading buffer and incubate for 1-2 hours at 37°C to load them with sodium.
-
Initiate Uptake: To start the exchange reaction, dilute the Na+-loaded vesicles 1:100 into the Ca2+-uptake buffer containing 45Ca2+. This creates an outwardly directed Na+ gradient and an inwardly directed Ca2+ gradient, driving 45Ca2+ uptake via the NCX.
-
Amiloride Treatment: To test for inhibition, include the desired concentration of this compound in the Ca2+-uptake buffer.
-
Stop Reaction: At various time points (e.g., 1, 2, 5, 10 seconds), stop the reaction by adding an excess of ice-cold quenching solution.
-
Filtration and Counting: Rapidly filter the vesicle suspension through a 0.45 µm filter and wash with quenching solution to remove external 45Ca2+.
-
Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. A decrease in 45Ca2+ uptake in the presence of amiloride indicates NCX inhibition.
Protocol 3: Transwell Migration Assay to Assess uPAR-related Cell Motility
This protocol is used to evaluate the effect of this compound on podocyte (or other cell type's) migration, a process in which uPAR is implicated.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Seeding: Seed podocytes in the upper chamber of the Transwell insert in serum-free medium and allow them to attach.
-
Chemoattractant and Treatment: In the lower chamber, add medium containing a chemoattractant. In the upper chamber, replace the medium with serum-free medium containing either vehicle control or the desired concentration of this compound.
-
Incubation: Incubate the plate for a suitable duration (e.g., 12-24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with the fixation solution, and then stain them.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. A reduction in the number of migrated cells in the amiloride-treated group indicates an inhibitory effect on cell migration.[7][8]
Visualizations
Caption: Concentration-dependent effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Enrichment of Na+-Ca2+ exchange in cardiac sarcolemmal vesicles by alkaline extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Amiloride Hydrochloride Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Amiloride Hydrochloride in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound in Buffers
| Issue | Potential Cause | Recommended Action |
| Precipitation of Amiloride in Buffer | - this compound has limited solubility in aqueous solutions, which can be influenced by pH and temperature. - The buffer capacity may be insufficient, leading to pH shifts that affect solubility. | - Prepare fresh solutions of this compound for each experiment. - Consider preparing a concentrated stock solution in a suitable solvent like DMSO and then diluting it into your experimental buffer. - Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system. - Confirm the pH of your final buffered solution after the addition of this compound. |
| Loss of Drug Activity Over Time | - Degradation of this compound due to hydrolysis or photodegradation. - The pH of the buffer may be outside the optimal stability range for Amiloride. | - Protect this compound solutions from light.[1] - Prepare solutions fresh daily. - If storing solutions, conduct a stability study under your specific storage conditions (temperature, light exposure) to determine the rate of degradation. |
| Inconsistent Experimental Results | - Variability in the actual concentration of active Amiloride due to degradation. - The pH of the buffer may fluctuate with temperature, affecting both drug stability and biological activity. | - Use a validated stability-indicating method (e.g., HPLC) to confirm the concentration of Amiloride in your experimental setup. - Be mindful of the buffer system used; for instance, the pH of TRIS buffers is known to be temperature-dependent.[2] - Calibrate your pH meter at the temperature at which the experiments will be conducted. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation.[3][4] It is crucial to protect solutions containing Amiloride from light to minimize photodegradation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. The neutral form of the drug, which is more prevalent in alkaline solutions, degrades more rapidly than the cationic form present in acidic solutions. Specifically, photodegradation is significantly faster at higher pH values.[1]
Q3: What is the expected stability of this compound in common laboratory buffers like PBS, TRIS, and HEPES?
Q4: Can I store stock solutions of this compound?
A4: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure accurate and reproducible results. If storage is necessary, it should be for a short duration, at low temperatures (2-8°C), and protected from light. A stability study should be conducted to validate the storage conditions and duration.
Q5: What is a suitable analytical method to assess the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique to determine the concentration of this compound and to separate it from its degradation products.[3][4]
Quantitative Data Summary
The following table summarizes the half-life (t½) of this compound under various forced degradation conditions, providing an indication of its relative stability. Note that these conditions are harsh and intended to accelerate degradation, and the stability in typical experimental buffers will be significantly longer.
| Condition | Half-life (t½) in hours | Reference |
| Acidic Hydrolysis (e.g., 1N HCl) | 12.881 | [4] |
| Alkaline Hydrolysis (e.g., 1N NaOH) | 3.094 | [4] |
| Neutral Hydrolysis (Water) | 13.805 | [4] |
| Oxidative Degradation (e.g., 30% H₂O₂) | 16.902 | [4] |
Experimental Protocols
Protocol for Stability Testing of this compound in Experimental Buffers using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific buffer.
1. Materials:
- This compound powder
- High-purity water (Milli-Q or equivalent)
- Experimental buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, HEPES)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer like phosphate buffer, pH adjusted)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- Incubator or water bath for temperature control
- Light-protective containers (e.g., amber vials)
2. Preparation of Solutions:
- Amiloride Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent (e.g., water or DMSO) to prepare a concentrated stock solution.
- Working Solution: Dilute the stock solution with the experimental buffer to the final desired concentration for your experiment. Prepare a sufficient volume for all time points.
- Mobile Phase: Prepare the HPLC mobile phase and degas it before use.
3. Experimental Setup:
- Divide the working solution into several aliquots in light-protective containers.
- Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C).
- Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
4. HPLC Analysis:
- At each time point, withdraw an aliquot of the sample.
- Inject a suitable volume of the sample into the HPLC system.
- Record the chromatogram and determine the peak area of the Amiloride peak.
- The initial time point (t=0) will serve as the 100% reference.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time.
- Determine the degradation rate and the time it takes for the concentration to decrease by a certain percentage (e.g., 10% degradation).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for stability testing.
Caption: Mechanism of this compound action on ENaC and NHE.
Caption: Workflow for assessing this compound stability.
References
Identifying and minimizing Amiloride Hydrochloride autofluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the intrinsic fluorescence (autofluorescence) of Amiloride Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
A1: Yes, this compound is an inherently fluorescent molecule. Its fluorescence can interfere with the detection of other fluorophores in your experiment, potentially leading to inaccurate results. The fluorescence properties of Amiloride arise from its pyrazinoylguanidine structure.[1]
Q2: What are the excitation and emission wavelengths of this compound?
A2: this compound has broad excitation and emission spectra. The primary excitation peaks are observed at approximately 215 nm, 288 nm, and 360 nm, with a broad emission peak around 420 nm.[1] This positions its fluorescence mainly in the blue region of the spectrum.
Q3: How can this compound autofluorescence affect my experimental results?
A3: The autofluorescence of this compound can manifest in several ways:
-
Signal Overlap: Its emission spectrum may overlap with the emission of your intended fluorophore (e.g., DAPI, Hoechst, or green fluorescent proteins), leading to false-positive signals or an artificially high background.
-
Reduced Signal-to-Noise Ratio: The background fluorescence from Amiloride can obscure the signal from your target fluorophore, making it difficult to detect and quantify, especially for low-abundance targets.
-
Inaccurate Quantification: The additional fluorescence from Amiloride can lead to overestimation when quantifying the fluorescence intensity of your target.
Q4: What are the general strategies to minimize autofluorescence in fluorescence-based assays?
A4: General strategies to combat autofluorescence from various sources, including compounds like this compound, can be categorized into three main approaches: experimental protocol optimization, chemical treatments, and advanced imaging and analysis techniques. These include selecting appropriate fluorophores with distinct spectra, using chemical quenching agents, employing photobleaching techniques, and utilizing spectral unmixing software.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing this compound autofluorescence in your experiments.
Problem 1: High background fluorescence observed in samples treated with this compound.
Possible Cause: The observed background is likely due to the intrinsic fluorescence of this compound.
Solutions:
-
Confirm the Source of Autofluorescence:
-
Protocol: Prepare a control sample containing only the buffer and this compound at the experimental concentration. Image this sample using the same settings as your experimental samples.
-
Expected Outcome: This will confirm that the high background is indeed from the this compound itself.
-
-
Optimize Your Choice of Fluorophore:
-
Strategy: Select a fluorophore with an emission spectrum that is well-separated from the emission of this compound (which is primarily in the blue range).
-
Recommendations: Fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5) are less likely to be affected by Amiloride's autofluorescence.[2][3]
Fluorophore Class Emission Range (nm) Overlap with Amiloride HCl Recommendation Blue Dyes (e.g., DAPI, Hoechst) 450 - 490 High Avoid if possible Green Dyes (e.g., FITC, GFP) 500 - 550 Moderate Use with caution; may require spectral unmixing Red Dyes (e.g., Texas Red, RFP) 590 - 650 Low Recommended Far-Red Dyes (e.g., Alexa Fluor 647, Cy5) 650 - 750 Very Low Highly Recommended -
-
Implement Chemical Quenching:
-
Strategy: Use a chemical quenching agent to reduce the autofluorescence of this compound. It's important to note that these quenchers may also affect your target fluorophore, so optimization is crucial.
-
Recommended Quenchers:
-
Problem 2: The signal from my target fluorophore is weak and difficult to distinguish from the background in the presence of this compound.
Possible Cause: The high background from this compound is reducing the signal-to-noise ratio.
Solutions:
-
Photobleaching:
-
Strategy: Intentionally expose your sample to high-intensity light to photobleach the this compound before acquiring your final image. The autofluorescence of many compounds is more susceptible to photobleaching than the fluorescence of robust synthetic dyes.[4]
-
Protocol: Before introducing your fluorescent probe, illuminate the Amiloride-treated sample with the excitation wavelength of Amiloride (e.g., 360 nm) for a defined period. The optimal duration needs to be determined empirically to maximize the reduction of Amiloride's fluorescence while minimizing damage to the sample.
-
-
Spectral Unmixing:
-
Strategy: This computational technique separates the emission spectra of multiple fluorophores, including autofluorescence, within an image.
-
Workflow:
-
Acquire a reference spectrum of this compound autofluorescence from a control sample.
-
Acquire a reference spectrum of your target fluorophore.
-
Acquire a spectral image of your experimental sample containing both.
-
Use spectral unmixing software (available in many microscopy software packages) to subtract the contribution of Amiloride's fluorescence from the final image, isolating the signal of your target fluorophore.[5][6]
-
-
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
-
Complete your standard staining protocol for your target fluorophore.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After the final wash of your staining protocol, incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature.
-
Briefly wash the sample with PBS to remove excess Sudan Black B.
-
Mount the sample and proceed with imaging.
Visualizations
Decision-Making Workflow for Minimizing this compound Autofluorescence
Caption: A workflow for troubleshooting Amiloride HCl autofluorescence.
Spectral Overlap of this compound and Common Fluorophores
Caption: Spectral overlap between Amiloride HCl and common fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Amiloride Hydrochloride Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Amiloride Hydrochloride in aqueous solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
This compound primarily degrades through two main pathways in aqueous solutions: hydrolysis and photodegradation.[1] Photodegradation, in particular, is a significant factor in the degradation of amiloride in solution.[1][2]
Q2: What are the known degradation products of this compound in water?
The most well-documented degradation product is formed via photodegradation.
-
Photodegradation Product: The initial and major photoreaction involves the dechlorination of the amiloride molecule to form N-amidino-3,5-diamino-6-hydroxylpyrazine-carboxamide.[2] This product has been identified and characterized using various analytical techniques, including UV, 1H and 13C NMR, and chemical ionization-mass spectrometry.[2]
-
Reaction Product in Alkaline Bromine Solution: In the presence of bromine in an alkaline solution, this compound can form a yellow-brown dehydrogenation product identified as 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine.[3] It is important to note that this is a reaction product under specific chemical conditions and not a typical degradation product in a simple aqueous solution.
Information on specific degradation products from hydrolysis (acidic and basic) and oxidation in aqueous solution is less detailed in publicly available literature. Forced degradation studies indicate that this compound is susceptible to these conditions, but the specific structures of the resulting degradants are not as extensively characterized as the photoproduct.
Q3: How does pH affect the stability of this compound in an aqueous solution?
The photodegradation of this compound is pH-dependent. The neutral form of the drug, which is more prevalent in alkaline solutions, degrades approximately three times faster than the cationic form present in acidic to neutral solutions.[2]
Q4: What is the effect of light on the stability of this compound solutions?
Exposure to light is a critical factor in the degradation of this compound in aqueous solutions, leading to the formation of the hydroxylated degradation product through dechlorination.[2] Therefore, it is crucial to protect this compound solutions from light to minimize degradation.
Forced Degradation of this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following table summarizes the typical conditions used in forced degradation studies of this compound and the observed degradation. The data is derived from studies on combination drug products, and thus the percentages represent the degradation of this compound in the presence of another active pharmaceutical ingredient.
| Stress Condition | Reagent/Method | Duration & Temperature | Amiloride HCl Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | Not Specified | 1.3 | [4] |
| Base Hydrolysis | 1 N NaOH | Not Specified | 1.1 | [4] |
| Oxidative | 30% H₂O₂ | Not Specified | 2.2 | [4] |
| Photolytic | UV Light | 7 days | 0.3 | [4] |
| Thermal | Dry Heat | 6 hours at 105°C | Not Specified | [5] |
| Humidity | 95% RH | 120 hours at 25°C | 0.6 | [4] |
Note: The degradation percentages are from a study on a combination product of this compound and Furosemide. While indicative, the degradation rates may differ for this compound alone in an aqueous solution.
Experimental Protocols
Protocol for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol is a representative method synthesized from various published stability-indicating assays for this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Mobile Phase: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.[5] Some methods may use a phosphate buffer (e.g., pH 3.0) mixed with acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 285 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).[5]
-
Run Time: Approximately 5-10 minutes.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (or a suitable solvent like a water:acetonitrile mixture) to a known concentration (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution to appropriate concentrations for calibration (e.g., 10-50 µg/mL).
3. Sample Preparation (for Forced Degradation Studies):
-
Acid Hydrolysis: Dissolve this compound in 1 N HCl and heat. Neutralize with an equivalent amount of 1 N NaOH before dilution and injection.[5]
-
Base Hydrolysis: Dissolve this compound in 1 N NaOH and heat. Neutralize with an equivalent amount of 1 N HCl before dilution and injection.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.[4][5]
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.[5]
-
Thermal Degradation: Expose the solid drug to dry heat in an oven.[5] Dissolve the sample in the mobile phase for analysis.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose (e.g., linearity, accuracy, precision, specificity, robustness, LOD, and LOQ).[5]
Visualizations
References
Technical Support Center: Amiloride Hydrochloride in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amiloride Hydrochloride in cell line experiments.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
1. Issue: High Variability or Poor Reproducibility in this compound Sensitivity Assays
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding. Use a consistent seeding density for all experiments, as this can significantly impact the apparent IC50. Always perform cell counts and viability checks before each experiment.
-
-
Possible Cause 2: Fluctuation in Extracellular Na+ Concentration.
-
Solution: The inhibitory effect of amiloride on the Na+/H+ exchanger (NHE) is dependent on the external sodium concentration.[1] Maintain a consistent and well-documented Na+ concentration in your culture medium for all related experiments to ensure reproducible results.
-
-
Possible Cause 3: Instability of this compound in Solution.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light. When diluted in culture medium, use the solution immediately.
-
2. Issue: Cells Show Unexpectedly High Resistance to this compound
-
Possible Cause 1: Presence of Amiloride-Insensitive ENaC Subunits.
-
Solution: Some cell lines may express ENaC subunits with low amiloride sensitivity.[2] Confirm the expression of amiloride-sensitive ENaC subunits (α, β, γ) in your cell line using techniques like RT-PCR or Western blotting.
-
-
Possible Cause 2: Acquired Resistance Through ENaC Mutations.
-
Possible Cause 3: Upregulation of Compensatory Mechanisms.
-
Solution: Cells may upregulate alternative ion channels or transporters to compensate for ENaC inhibition. Investigate the expression and activity of other ion transport mechanisms that could contribute to maintaining cellular homeostasis.
-
3. Issue: Off-Target Effects Observed at Higher Concentrations of this compound
-
Possible Cause: Inhibition of Other Ion Channels and Transporters.
-
Solution: this compound is a selective inhibitor of the epithelial sodium channel (ENaC) at sub-micromolar to low micromolar concentrations (IC50: 0.1-0.5 µM).[1] At higher concentrations, it can inhibit other targets such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX), with IC50 values that can be as high as 1 mM.[1] To minimize off-target effects, use the lowest effective concentration of amiloride and include appropriate controls. Consider using more specific ENaC inhibitors if available.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC).[4] This channel is crucial for sodium reabsorption in epithelial tissues.[3] By inhibiting ENaC, amiloride prevents Na+ influx, which can affect various cellular processes, including cell volume regulation, intracellular pH, and membrane potential.
2. How can I overcome this compound resistance in my cell line?
-
Combination Therapy: Amiloride and its analogs have been shown to sensitize cancer cells to other therapeutic agents. For example, co-treatment with the NHE1 inhibitor 5-(N,N-hexamethylene) amiloride (HMA) can overcome venetoclax resistance in acute myeloid leukemia cell lines.[5] Similarly, amiloride can enhance the efficacy of lapatinib in prostate cancer cells by modulating the subcellular localization of ErbB3.[2][6]
-
Use of Amiloride Analogs: Some analogs of amiloride have demonstrated greater potency in reversing multidrug resistance compared to the parent compound.
-
Targeting Downstream Signaling: Resistance to amiloride can be associated with the activation of survival pathways such as PI3K/Akt and MEK/ERK.[5][7][8] Co-targeting these pathways may help overcome resistance.
3. What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at room temperature. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9] Amiloride is light-sensitive, so solutions should be protected from light.
4. How do I determine the IC50 of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay.[10] A detailed protocol is provided in the "Experimental Protocols" section below.
5. What are appropriate controls for experiments involving this compound?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the amiloride.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control (for resistance studies): A known amiloride-resistant cell line, if available.
-
Negative Control (for resistance studies): The parental, amiloride-sensitive cell line.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound for Various Targets
| Target | IC50 Range | Cell/System Context |
| Epithelial Sodium Channel (ENaC) | 0.1 - 0.5 µM | General |
| Na+/H+ Exchanger (NHE) | 3 µM - 1 mM | Dependent on external Na+ concentration |
| Na+/Ca2+ Exchanger (NCX) | ~1 mM | General |
| Urokinase Plasminogen Activator (uPA) | Ki = 7 µM | Biochemical assay |
Data synthesized from Selleck Chemicals product information.[1]
Table 2: Example of this compound and Combination Therapy Effects on Cell Viability
| Cell Line | Treatment | Concentration | % Apoptosis (Example) |
| Venetoclax-resistant THP-1 | Venetoclax alone | 100 nM | 17.79% |
| Venetoclax-resistant THP-1 | HMA alone | 10 µM | 10.15% |
| Venetoclax-resistant THP-1 | Venetoclax + HMA | 100 nM + 10 µM | 72.28% |
Data from a study on overcoming venetoclax resistance in AML.[5] HMA is an amiloride analog.
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the amiloride stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of amiloride. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the amiloride concentration and fit a dose-response curve to determine the IC50 value.[11]
-
-
2. Protocol for Generating an this compound-Resistant Cell Line
This protocol describes a method for developing a cell line with acquired resistance to this compound.
-
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
-
Procedure:
-
Initial Exposure:
-
Determine the IC50 of amiloride for the parental cell line.
-
Culture the parental cells in a medium containing amiloride at a concentration equal to the IC50.
-
-
Stepwise Increase in Concentration:
-
When the cells have adapted and are growing steadily, passage them and increase the amiloride concentration by a small factor (e.g., 1.5-2 fold).
-
Monitor the cells closely for signs of toxicity and allow them to recover and resume proliferation before the next concentration increase.
-
Repeat this process of stepwise concentration increase over several months.
-
-
Isolation of Resistant Clones:
-
Once cells can proliferate in a significantly higher concentration of amiloride (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
-
Characterization of Resistant Phenotype:
-
Expand the resistant clones and confirm their resistance by re-determining the IC50 of amiloride. A significant increase in IC50 compared to the parental line indicates the successful generation of a resistant cell line.[12]
-
Maintain the resistant cell line in a medium containing a maintenance concentration of amiloride to preserve the resistant phenotype.
-
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Amiloride's interaction with key signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Amiloride Hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Amiloride Hydrochloride in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered during the preparation and use of this compound solutions in a question-and-answer format.
Issue 1: My this compound precipitated immediately after adding the DMSO stock to my cell culture medium.
-
Question: Why did my this compound precipitate when I diluted it in my aqueous cell culture medium?
-
Answer: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in DMSO but sparingly soluble in aqueous solutions like cell culture media.[1] When the DMSO stock is added to the medium, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the this compound dissolved, causing it to precipitate. The pH of the media (typically 7.2-7.4) is also closer to the pKa of Amiloride (8.7), which reduces the solubility of the compound.[2][3]
-
Question: How can I prevent this immediate precipitation?
-
Answer: The key is to control the dilution process and keep the final DMSO concentration as low as possible. Here are some strategies:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] By preparing a more concentrated DMSO stock, you can add a smaller volume to your media, which helps to keep the final DMSO concentration low and reduces the risk of precipitation.
-
Pre-warm the media: this compound's solubility in aqueous solutions increases with temperature.[5] Pre-warming your cell culture media to 37°C before adding the this compound stock can help to keep it in solution.
-
Slow, drop-wise addition with mixing: Instead of pipetting the entire volume of the DMSO stock at once, add it drop-by-drop to the pre-warmed media while gently vortexing or swirling. This allows for a more gradual dilution and helps to prevent localized high concentrations of this compound that can trigger precipitation.
-
Issue 2: My this compound solution was clear initially but became cloudy over time.
-
Question: What would cause my this compound solution to precipitate after being in the incubator for a few hours?
-
Answer: This could be due to several factors:
-
Temperature changes: If you prepared the solution at room temperature or with gentle warming and then moved it to a 37°C incubator, the temperature change is usually not the cause of precipitation. However, if the solution is later cooled, precipitation can occur.
-
pH shifts in the media: The pH of cell culture media can change over time due to cellular metabolism. A shift towards a more alkaline pH would decrease the solubility of this compound.
-
Light exposure: this compound is light-sensitive. Exposure to light can cause photodegradation, which may lead to the formation of less soluble byproducts.[6]
-
-
Question: How can I maintain the stability of my this compound working solution?
-
Answer:
-
Prepare fresh solutions: It is highly recommended to prepare the final working solution of this compound immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Protect from light: Work with this compound in a darkened environment or use amber-colored tubes to protect it from light.
-
Ensure proper storage of stock solutions: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent for this compound?
For creating a stock solution, 100% DMSO is the recommended solvent due to the high solubility of this compound in it.[1][7] For final working solutions in experiments, the diluent will be your aqueous buffer or cell culture medium.
2. What is the maximum concentration of this compound I can dissolve in media?
This depends on the specific medium and the final concentration of DMSO. A study has shown a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS at pH 7.2.[1] However, for cell culture applications where the final DMSO concentration must be much lower (e.g., <0.5%), the achievable concentration of this compound will also be lower. It is advisable to perform a small-scale pilot experiment to determine the maximum soluble concentration in your specific experimental conditions.
3. Does the presence of serum in the media affect this compound solubility?
There is no direct evidence to suggest that serum proteins cause this compound to precipitate. In fact, this compound is known to bind to human serum albumin, which could potentially increase its solubility in serum-containing media.
4. Can I heat the this compound solution to get it to dissolve?
Gentle warming (e.g., to 37°C or 40°C) can aid in the dissolution of this compound in aqueous solutions.[5] One source indicates solubility in hot water can reach 50 mg/ml.[5] However, avoid excessive heating or boiling, as this could degrade the compound.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 1.33 | 5 | With gentle warming.[2] |
| DMSO | 26.61 - 53 | 100 - 199 | Highly soluble.[2][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.88 | |
| Hot Water | 50 | 188 | [5] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Tolerance by Cell Lines | Recommendation |
| ≤ 0.1% | Generally well-tolerated by most cell lines. | Recommended for sensitive cell lines and long-term experiments.[4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for shorter exposures. | A vehicle control with the same DMSO concentration is crucial. |
| > 0.5% | May cause cytotoxicity. | Not generally recommended without prior validation for the specific cell line. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions for cell culture experiments, designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock Solution (e.g., 100 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 26.61 mg of this compound in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
While gently vortexing or swirling the medium, add the DMSO stock solution drop-wise to achieve the final desired concentration of this compound.
-
Ensure the final concentration of DMSO in the medium is at a non-toxic level for your cells (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (PIM 026) [inchem.org]
- 7. medchemexpress.com [medchemexpress.com]
Addressing variability in Amiloride Hydrochloride experimental results
Welcome to the Amiloride Hydrochloride Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in experimental results when using this compound?
A1: Variability in experimental outcomes with this compound can stem from several factors related to its physicochemical properties and handling. The most common sources include:
-
Inconsistent solution preparation: Due to its limited aqueous solubility, improper dissolution can lead to inaccurate concentrations.
-
Compound instability: this compound is susceptible to photodegradation and hydrolysis, which can alter its effective concentration over time.[1][2]
-
pH sensitivity: The stability and activity of Amiloride can be influenced by the pH of the experimental medium.[1][2][3]
-
Improper storage: Incorrect storage of stock solutions can lead to degradation of the compound.[4]
Q2: How should I prepare and store this compound stock solutions to ensure consistency?
A2: To ensure consistent and reliable results, proper preparation and storage of this compound solutions are critical.
-
Preparation: this compound is sparingly soluble in aqueous buffers but has better solubility in organic solvents like DMSO and dimethyl formamide (approximately 30 mg/mL).[5] For aqueous-based experiments, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution.[5][6] This stock can then be diluted to the final desired concentration in your aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[5]
-
Storage: Store solid this compound at -20°C for long-term stability (≥4 years).[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months in sealed containers, protected from moisture.[4] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: My experimental results are not reproducible. What are the first troubleshooting steps I should take?
A3: If you are experiencing a lack of reproducibility, consider the following troubleshooting steps:
-
Verify Solution Preparation: Prepare a fresh stock solution of this compound, ensuring complete dissolution.
-
Protect from Light: Amiloride is light-sensitive.[1][2] Protect your solutions from light during preparation, storage, and experimentation by using amber vials or covering containers with foil.
-
Control pH: Ensure the pH of your experimental buffer is consistent across all experiments, as Amiloride's stability is pH-dependent.[1][2][3]
-
Check for Contamination: Ensure all reagents and equipment are free from contaminants that could interact with Amiloride.
-
Standardize Experimental Conditions: Review your entire experimental protocol to ensure all parameters (e.g., temperature, incubation times, cell density) are kept constant.
Troubleshooting Guides
Issue 1: Inconsistent Inhibitory Concentration (IC50) Values
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Prepare a fresh stock solution from solid compound. Confirm the final concentration using a validated analytical method like HPLC or spectrophotometry.[7][8] |
| Compound Degradation | Protect all solutions from light.[1] Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions.[5] |
| Variability in Cell-Based Assays | Ensure consistent cell passage number, density, and health. Monitor and control the pH of the cell culture medium. |
| Assay Interference | Run appropriate vehicle controls (e.g., DMSO without Amiloride) to rule out solvent effects. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Dissolve this compound in an organic solvent such as DMSO first to create a concentrated stock solution.[5][9] |
| Precipitation upon Dilution | After creating a DMSO stock, dilute it slowly into the aqueous buffer while vortexing to prevent precipitation. Ensure the final DMSO concentration is low and consistent across experiments, and is tolerated by your experimental system. |
| Low Temperature | Gentle warming can aid in the dissolution of Amiloride in water.[9] However, be cautious as heat can also accelerate degradation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | ~30 mg/mL | [5] |
| Dimethyl formamide | ~30 mg/mL | [5] |
| Water | 1.33 mg/mL (with gentle warming) | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| DMSO Stock Solution | -20°C | 1 month | [4] |
| DMSO Stock Solution | -80°C | 6 months | [4] |
| Aqueous Solution | 2-8°C | Not recommended for >1 day | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 266.09 g/mol , may vary by batch due to hydration)[9]
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.66 mg of this compound powder.
-
Add the powder to a sterile, light-protected microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
-
Protocol 2: Quantification of this compound by RP-HPLC
This protocol is a generalized procedure based on common practices.[7][10][11]
-
Instrumentation and Conditions:
-
HPLC System: With UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7][10]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 50 mM phosphate buffer, pH 3.0) and acetonitrile. A common ratio is 50:50 (v/v).[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detection at 285 nm or 360 nm.[7][8] Fluorescence detection can also be used (Excitation: 366 nm, Emission: 418 nm) for higher sensitivity.[7]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve by diluting the this compound stock solution to a range of known concentrations.
-
Prepare samples for analysis, ensuring they are filtered through a 0.45 µm filter.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for experiments with Amiloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of pH-dependent photodegradation of amiloride by a multivariate curve resolution approach to combined kinetic and acid–base titration UV data - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. This compound | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijrpns.com [ijrpns.com]
Technical Support Center: Amiloride Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of Amiloride Hydrochloride observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the acute toxicity of this compound in common animal models?
A1: The acute toxicity of this compound, as indicated by the median lethal dose (LD50), has been determined in several animal species. The oral LD50 is 56 mg/kg in mice, ranges from 36 to 86 mg/kg in rats, and is 40 mg/kg in dogs.[1]
Q2: What are the primary signs of acute toxicity or overdose in animals?
A2: While specific dose-dependent signs are not extensively detailed in the available literature, the most likely signs and symptoms to be expected with overdosage are dehydration and electrolyte imbalance.[1] Hyperkalemia (elevated potassium levels) is a major concern.[2]
Q3: What are the known effects of this compound on electrolyte balance in animal models?
A3: this compound is a potassium-sparing diuretic. In animal studies, it has been shown to cause a mild natriuresis (sodium excretion) and an antikaliuretic effect (potassium retention).[3] In chickens, a dose-dependent mild natriuresis was observed, with a maximum antikaliuretic effect at a dose of 5 x 10⁻⁹ mol/kg/min.[3]
Q4: Have any reproductive or developmental toxicity studies been conducted in animals?
A4: Yes, reproductive toxicity studies have been performed in rats and rabbits. In these studies, administration of amiloride at doses up to 8 mg/kg/day resulted in reduced maternal and fetal growth rates.[1] However, no teratogenic effects were observed in rabbits and mice given 20 and 25 times the maximum daily human dose, respectively.[1]
Q5: Is there evidence of carcinogenicity of this compound in animal studies?
A5: Studies have investigated the effect of amiloride on chemically induced cancers in rats. In these models, amiloride has demonstrated an inhibitory effect on the development of colon, gastric, and liver cancers at specific doses, suggesting a potential chemopreventive role.[4][5][6] For instance, a dose of 7.5 mg/kg of amiloride significantly reduced the incidence of azoxymethane-induced colon tumors in rats.[4] Similarly, 5.0 mg/kg of amiloride decreased the incidence of MNNG-induced gastric cancers.[5] No studies were found that assess the direct carcinogenic potential of amiloride itself.
Troubleshooting Guides
Issue: Unexpected mortality in animals during an acute toxicity study.
Possible Cause: The administered dose may be approaching or exceeding the LD50 for the specific animal model.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Consult LD50 Data: Refer to the acute toxicity data provided in Table 1 to ensure your dosing is within an expected range.
-
Monitor for Clinical Signs: Closely observe animals for signs of dehydration and electrolyte imbalance.
-
Staggered Dosing: Consider a dose escalation study design with smaller initial cohorts to better estimate the toxic range in your specific experimental conditions.
Issue: Significant weight loss observed in pregnant animals and/or their fetuses.
Possible Cause: this compound has been shown to reduce maternal and fetal growth rates at doses of 8 mg/kg/day in rats and rabbits.[1]
Troubleshooting Steps:
-
Review Dosing Regimen: Assess if the administered dose is within the range known to cause growth retardation.
-
Monitor Maternal Health: Closely monitor the food and water intake, as well as the overall health status of the dams.
-
Assess Fetal Development: At necropsy, carefully evaluate fetal weights and compare them to a control group.
-
Consider Dose Adjustment: If the observed effects are more severe than anticipated, a reduction in the dose may be necessary for future studies.
Issue: Altered electrolyte levels in plasma or urine samples.
Possible Cause: Amiloride's primary mechanism of action is the inhibition of sodium reabsorption and potassium secretion in the kidneys.[3]
Troubleshooting Steps:
-
Expected Outcome: Be aware that changes in sodium and potassium levels are an expected pharmacological effect of amiloride.
-
Quantitative Analysis: Ensure accurate and timely collection of blood and urine for electrolyte analysis.
-
Hydration Status: Monitor the animals' hydration status, as this can influence electrolyte concentrations.
-
Dose-Response: If the magnitude of the electrolyte shift is a concern, consider performing a dose-response study to characterize the effect at different concentrations.
Data Presentation
Table 1: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 56 | [1] |
| Rat | Oral | 36 - 86 | [1] |
| Dog | Oral | 40 | [1] |
Table 2: Reproductive and Developmental Toxicity of this compound
| Animal Model | Dose (mg/kg/day) | Observed Effects | Reference |
| Rat | up to 8 | Reduced maternal and fetal growth rate | [1] |
| Rabbit | up to 8 | Reduced maternal and fetal growth rate | [1] |
| Rabbit | 20x max human dose | No teratogenic effects | [1] |
| Mouse | 25x max human dose | No teratogenic effects | [1] |
Table 3: Effects of this compound on Chemically-Induced Carcinogenesis in Rats
| Cancer Model | Inducing Agent | Amiloride Dose (mg/kg) | Outcome | Reference |
| Colon Cancer | Azoxymethane | 7.5 | Significantly reduced tumor incidence | [4] |
| Gastric Cancer | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 5.0 | Significantly decreased cancer incidence | [5] |
| Hepatocarcinogenesis | N-nitrosomorpholine (NNM) | 5.0 | Significantly reduced number and size of preneoplastic lesions | [6] |
Experimental Protocols
Protocol 1: Evaluation of Acute Oral Toxicity (LD50)
This is a generalized protocol based on standard toxicology practices.
-
Animal Model: Use a sufficient number of animals (e.g., mice or rats) fasted overnight.
-
Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Dose Administration: Administer the calculated doses orally via gavage. Include a vehicle control group.
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days. Record all clinical signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Protocol 2: Assessment of Developmental Toxicity
This protocol is a general guideline for developmental toxicity screening.
-
Animal Model: Use time-mated pregnant female rats or rabbits.
-
Dose Administration: Administer this compound daily by oral gavage during the period of organogenesis (e.g., gestation days 6-15 for rats). Include a control group receiving the vehicle.
-
Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: On a specific gestation day (e.g., day 20 for rats), euthanize the dams and perform a caesarean section. Examine the uterine contents for the number of implantations, resorptions, and live/dead fetuses. Individual fetuses should be weighed and examined for external, visceral, and skeletal malformations.
-
Data Analysis: Analyze maternal and fetal parameters for statistically significant differences between the treated and control groups.
Visualizations
Caption: Workflow for an acute oral toxicity study of this compound.
Caption: Mechanism of diuretic and potassium-sparing effects of Amiloride.
References
- 1. This compound (PIM 026) [inchem.org]
- 2. Amiloride Side Effects: Common, Severe, Long Term [drugs.com]
- 3. Renal tubule transport and electrolyte effects of amiloride in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoprevention by amiloride of experimental carcinogenesis in rat colon induced by azoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by amiloride of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention by amiloride against experimental hepatocarcinogenesis induced by N-nitrosomorpholine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiloride Hydrochloride: A Technical Guide to pH-Dependent Activity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Amiloride Hydrochloride. It addresses common challenges related to its pH-dependent activity and stability, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation, particularly photodegradation, in a pH-dependent manner. The neutral form of the drug, which is more prevalent in alkaline solutions, degrades approximately three times faster than its cationic form, which predominates in acidic conditions.[1][2] Therefore, for maximum stability in aqueous solutions, it is recommended to maintain a lower pH.
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific long-term stability data at various pH values are extensive, the available information suggests that acidic conditions favor the more stable cationic form of amiloride. A pH range of 4.5 to neutral would be advisable to minimize degradation, especially when exposed to light.[1][2]
Q3: How does extracellular pH influence the activity of this compound as an ENaC inhibitor?
A3: The inhibitory activity of this compound on the epithelial sodium channel (ENaC) is influenced by extracellular pH. Studies have shown that external acidification can reduce the inhibitory effect of amiloride on sodium transport.[1] This suggests that the efficacy of amiloride may be lower in more acidic extracellular environments.
Q4: Can changes in intracellular pH affect the activity of this compound?
A4: Variations in intracellular (cytosolic) pH within the physiological range (7.0-8.0) have been shown to have no direct effect on amiloride-sensitive sodium transport.[1] This indicates that the primary pH-dependent effects on amiloride activity are likely due to changes in the extracellular environment.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound are hydrolysis and photodegradation.[3] Photodegradation is particularly significant and is accelerated at alkaline pH. The initial step in photodegradation often involves dechlorination of the amiloride molecule.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | pH shift in culture media: Cellular metabolism can alter the pH of the media, affecting amiloride's activity. | Regularly monitor and buffer the pH of your cell culture medium. Consider using CO2-independent media for prolonged experiments outside of a CO2 incubator. |
| Degradation of amiloride stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Prepare fresh stock solutions regularly and store them protected from light at an appropriate acidic to neutral pH. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Low inhibitory effect observed | Acidic extracellular pH: The experimental conditions might have a lower pH than intended, reducing amiloride's efficacy. | Carefully measure and adjust the pH of all experimental buffers and solutions to the desired physiological range (typically 7.2-7.4) immediately before use. |
| Precipitation of amiloride in solution | Low solubility at neutral/alkaline pH: this compound has limited solubility in water, which can be further reduced at higher pH values. | Prepare stock solutions in a suitable solvent like DMSO or in slightly acidic aqueous solutions. For aqueous working solutions, ensure the final concentration is within its solubility limit at the experimental pH. |
| HPLC analysis shows unexpected peaks | Degradation of the sample: The sample may have degraded during preparation, storage, or the analytical run. | Ensure samples are prepared fresh and protected from light. Use a stability-indicating HPLC method with a mobile phase that can resolve amiloride from its potential degradants. Analyze samples promptly after preparation. |
Quantitative Data on pH-Dependent Stability
The stability of this compound is significantly influenced by pH, particularly under light exposure.
| Parameter | pH 4.0 | pH 7.0 | pH 10.4 | Reference |
| Quantum Yield of Photodegradation | 0.009 | 0.011 | 0.023 | [2][4] |
Higher quantum yield indicates lower stability (i.e., more efficient photodegradation).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance or a solution in a hot air oven at a specific temperature (e.g., 105°C) for a defined period (e.g., 6, 24, 48 hours).[3][4]
-
Photodegradation: Expose the solution to a UV light source (e.g., in a photostability chamber) for a defined duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. HPLC Method Example:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 285 nm).[4]
-
Injection Volume: 20 µL
5. Data Analysis:
-
Quantify the amount of undegraded this compound and identify and quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: Assessment of this compound Activity using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory activity of this compound on ENaC at different extracellular pH values using the whole-cell patch-clamp technique.
1. Cell Culture:
-
Culture a suitable cell line expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits or epithelial cells like A6 cells) on glass coverslips.
2. Preparation of Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 K-gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP. Adjust pH to 7.2.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Prepare separate batches of this solution and adjust the pH to a range of values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using appropriate acids/bases (e.g., HCl/NaOH).
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with the external solution at the desired pH.
-
Pull patch pipettes from borosilicate glass and fill with the internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline ENaC-mediated current.
4. Application of Amiloride:
-
Perfuse the cell with the external solution containing a known concentration of this compound at the same pH.
-
Record the inhibition of the ENaC current.
-
To determine the IC50, apply a range of amiloride concentrations.
5. pH Dependence Analysis:
-
Repeat steps 3 and 4 using external solutions with different pH values.
-
Measure the amiloride-sensitive current at each pH.
6. Data Analysis:
-
Calculate the percentage of current inhibition by amiloride at each pH.
-
If multiple concentrations of amiloride were used, construct dose-response curves and determine the IC50 value at each pH.
-
Plot the amiloride-sensitive current or IC50 values as a function of extracellular pH.
Visualizations
Caption: Signaling pathway of this compound inhibiting ENaC.
Caption: Workflow for assessing pH impact on amiloride stability and activity.
References
- 1. Identification of Extracellular Domain Residues Required for Epithelial Na+ Channel Activation by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the specificity of Amiloride Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Amiloride Hydrochloride.
Strategies to Improve Specificity
Question: How can the specificity of this compound be improved for my experimental model?
Answer:
Improving the specificity of this compound is critical for isolating its effects on the intended target, primarily the epithelial sodium channel (ENaC), while minimizing off-target effects. Here are three primary strategies researchers can employ:
-
Utilize Specific Analogs: A variety of amiloride analogs have been synthesized with modified affinities for different ion channels. Selecting an analog with higher selectivity for your target of interest is a direct way to improve experimental specificity. For instance, Benzamil is more potent for ENaC, while 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are more potent inhibitors of the Na+/H+ exchanger (NHE).[1][2]
-
Optimize Concentration: Amiloride's inhibitory effects on different channels are concentration-dependent. Using the lowest effective concentration that targets ENaC while having minimal impact on other channels like NHE or the Na+/Ca2+ exchanger (NCX) is crucial.[1][3] Very low doses of amiloride (≤1 μmol/L) are considered to be highly specific for ENaC.[1]
-
Employ Combination Therapy or Targeted Delivery: In a therapeutic or complex biological system context, combining amiloride with other drugs can enhance its desired effect while mitigating side effects. For example, it is often used with thiazide diuretics to counteract hypokalemia.[4][5][6] Additionally, controlled-release drug delivery systems can provide site-specific delivery, potentially reducing systemic off-target effects.[7]
Troubleshooting Guide
Question: I am observing inconsistent or unexpected results in my cell-based assays with this compound. What could be the cause?
Answer:
Inconsistent results with amiloride can stem from several factors related to its preparation, stability, and interaction with the experimental environment. Here are some common troubleshooting tips:
-
Solution Preparation and Storage: this compound has limited solubility in aqueous buffers.[8] For stock solutions, dissolving it in DMSO is recommended.[8] However, aqueous solutions should not be stored for more than one day to avoid degradation.[8] Ensure your stock solution is properly dissolved and stored to maintain its potency. This compound powder is stable for at least four years when stored at -20°C.[8]
-
pH of the Medium: The activity of amiloride is pH-dependent due to its guanidinium group. In alkaline environments (high pH), the compound is deprotonated, which can reduce its activity on sodium channels.[9] Ensure the pH of your experimental buffer is controlled and consistent across experiments.
-
Serum in Cell Culture Medium: Components in fetal calf serum can influence the amiloride-sensitive sodium influx in some cell lines.[10] If you are working with cell cultures, be aware that the presence or absence of serum and the timing of its addition can affect your results.
-
Off-Target Effects: Amiloride is known to inhibit other proteins besides ENaC, such as the Na+/H+ exchanger (NHE), the Na+/Ca2+ exchanger (NCX), and the urokinase-type plasminogen activator (uPA).[3][11] At higher concentrations, these off-target effects become more pronounced and could explain unexpected cellular responses. Consider using a more specific analog if off-target effects are suspected.
Question: My in vivo experiment with amiloride is showing high variability in blood pressure response. What should I check?
Answer:
Variability in in vivo responses to amiloride can be influenced by several physiological and experimental factors:
-
Animal Strain and Diet: The baseline activity of ENaC and the renin-angiotensin-aldosterone system can vary between different animal strains. Additionally, a high-sodium diet can influence the therapeutic effect of amiloride.[4] Standardizing the strain and diet of your animal models is crucial.
-
Drug Administration and Bioavailability: The oral bioavailability of amiloride can be affected by food.[12] Administering the drug consistently with or without food will help reduce variability. For more controlled dosing, consider alternative routes of administration if your experimental design allows.
-
Monitoring of Electrolytes: Amiloride's primary side effect is hyperkalemia (high potassium levels).[13][14] Fluctuations in potassium levels can have cardiovascular effects, potentially confounding blood pressure measurements. Regular monitoring of serum electrolytes is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: The primary target of amiloride is the epithelial sodium channel (ENaC) , which it blocks to produce its diuretic and antihypertensive effects.[11][15] However, it also inhibits other ion transporters and enzymes, particularly at higher concentrations. These include the Na+/H+ exchanger (NHE) , the Na+/Ca2+ exchanger (NCX) , and the urokinase-type plasminogen activator (uPA) .[1][3][11]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at approximately 30 mg/mL.[8] It is sparingly soluble in aqueous buffers. For experimental use, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[8] A stock solution in DMSO can be stored at -20°C.[16] The solid form should be stored at -20°C for long-term stability.[8]
Q3: Are there any known drug interactions I should be aware of in my experiments?
A3: Yes, amiloride has several significant drug interactions. Co-administration with other potassium-sparing diuretics, ACE inhibitors, or angiotensin II receptor blockers can increase the risk of severe hyperkalemia.[9][17] Nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the diuretic effect of amiloride and also increase the risk of hyperkalemia.[13]
Q4: How can I measure the inhibitory effect of amiloride on its different targets?
A4: Several experimental techniques can be used to quantify the inhibitory effects of amiloride:
-
For ENaC and other ion channels: Electrophysiological techniques like patch-clamping are the gold standard for measuring ion channel activity and inhibition.[18][19]
-
For NHE: The activity of the Na+/H+ exchanger is often assessed by measuring changes in intracellular pH (pHi) using fluorescent dyes like BCECF or by using an ion-sensitive field-effect transistor (ISFET).[5][20]
-
For uPA: The enzymatic activity of uPA can be measured using fluorogenic biochemical assays .[21]
-
Quantification in biological fluids: High-performance liquid chromatography (HPLC) is a sensitive method for determining the concentration of amiloride in plasma and urine.[17]
Data Presentation
Table 1: Inhibitory Potency (IC50) of Amiloride and its Analogs on Different Ion Transporters
| Compound | Target | IC50 Value | Species/System | Reference(s) |
| Amiloride | ENaC | 0.1 - 0.5 µM | Varies | [3] |
| NHE | 3 µM (low Na+) to 1 mM (high Na+) | Varies | [1][3] | |
| NCX | ~1 mM | Varies | [1][3] | |
| uPA | Ki = 7 µM | - | [8] | |
| Na+/K+-ATPase | 83.8 µM | Cardiac | [8] | |
| Benzamil | ENaC | ~9-fold more potent than amiloride | - | [1] |
| NHE | Less potent than amiloride | - | [1] | |
| Dimethylamiloride (DMA) | ENaC | Less potent than amiloride | - | [1] |
| NHE | ~12-fold more potent than amiloride | - | [1] | |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | NHE | ~200-fold more potent than amiloride | Human MGH-U1 and murine EMT-6 cells | [2] |
| 5-(N-methyl-N-isobutyl)amiloride (MIBA) | NHE | ~100-fold more potent than amiloride | Human MGH-U1 and murine EMT-6 cells | [2] |
Experimental Protocols
Key Experiment: Determination of IC50 of Amiloride on ENaC using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of amiloride on ENaC expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.
-
Incubate the injected oocytes for 24-72 hours at 16-18°C in a suitable medium (e.g., modified Barth's solution) to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte at a holding potential of -60 mV or -100 mV.[2]
-
-
Amiloride Application and Data Acquisition:
-
Record the baseline whole-cell current.
-
Prepare a series of amiloride dilutions in the recording solution (e.g., ranging from 1 nM to 100 µM).
-
Perfuse the oocyte with increasing concentrations of amiloride, allowing the current to reach a steady state at each concentration.
-
Wash out the amiloride with the standard recording solution to ensure the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each amiloride concentration.
-
Normalize the current at each concentration to the baseline current (in the absence of amiloride).
-
Plot the normalized current as a function of the amiloride concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Amiloride blocks the epithelial sodium channel (ENaC), inhibiting Na+ influx.
Caption: NHE1 activation and its inhibition by amiloride analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Rapid Amiloride-Dependent pH Changes at the Cell Surface Using a Proton-Sensitive Field-Effect Transistor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of an amiloride-sensitive sodium entry pathway in cultured rodent glial and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Altered sensitivity to amiloride in cystic fibrosis. Observations using cultured sweat glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
- 19. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of amiloride on intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Amiloride Hydrochloride interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference of Amiloride Hydrochloride in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
This compound is a potassium-sparing diuretic used to treat hypertension and congestive heart failure.[1] It functions by inhibiting epithelial sodium channels (ENaCs).[1][2] Its potential for assay interference stems from its intrinsic chemical and physical properties, including its absorbance of light in the UV-Visible spectrum and its inherent fluorescence.[3][4][5][6] Furthermore, as a biologically active molecule, it can directly interact with and inhibit the function of certain enzymes.
Q2: Which types of assays are potentially affected by this compound?
Based on its properties, this compound may interfere with:
-
Spectrophotometric and Colorimetric Assays: Due to its own absorbance spectrum, Amiloride can contribute to the overall signal, potentially leading to inaccurate results in assays that measure changes in absorbance.[3][4][5][7][8]
-
Fluorescence-Based Assays: Amiloride is a fluorescent molecule, which can lead to false-positive signals in assays that use fluorescence as a readout.[6][9]
-
Enzymatic Assays: Amiloride has been shown to directly inhibit certain enzymes, such as Na+/K+-ATPase and urokinase-type plasminogen activator.[10][11] This can lead to an underestimation of the activity of the target enzyme in the presence of Amiloride.
-
Immunoassays (e.g., ELISA): While direct interference of Amiloride in ELISAs is not well-documented in the provided literature, general principles of immunoassay interference suggest that any substance that absorbs light in the detection range or affects the enzymatic reporter system could potentially interfere.[12][13][14]
-
Protein Quantification Assays (e.g., BCA, Bradford): Although direct interference is not explicitly detailed in the search results, the absorbance properties of Amiloride could potentially affect the accuracy of these colorimetric assays.[15][16][17]
Q3: At what concentrations might this compound interference be a concern?
The concentration at which Amiloride causes interference is assay-dependent. For example:
-
It competitively inhibits urokinase-type plasminogen activator with a Ki of 7 x 10⁻⁶ M.[10]
-
The IC50 for inhibition of Na+/K+-ATPase is in the millimolar range (e.g., 3.0 x 10⁻³ M).[11]
-
In spectrophotometric methods for its own determination, linearity is observed in the µg/mL range.[3][8]
It is crucial to consider the expected concentration of Amiloride in your samples and compare it to the known inhibitory or interfering concentrations for the specific assay being used.
Troubleshooting Guides
Issue 1: Inaccurate results in spectrophotometric or colorimetric assays.
Possible Cause: this compound has a distinct absorbance spectrum with maxima at approximately 213 nm, 285.5 nm, and 361 nm.[5] This absorbance can overlap with the wavelengths used for measurement in various assays, leading to artificially high readings.
Troubleshooting Steps:
-
Run a Blank Control with Amiloride: Prepare a control sample containing Amiloride at the same concentration as in your experimental samples, but without the analyte of interest. Subtract the absorbance of this control from your experimental readings.
-
Perform a Spectral Scan: Scan the absorbance of this compound at the concentration present in your samples across the wavelength range of your assay to assess the extent of potential overlap.
-
Sample Purification: If interference is significant, consider methods to remove Amiloride from the sample prior to the assay.
Experimental Protocol: Sample Cleanup via Solid-Phase Extraction (SPE)
This is a general protocol that may need optimization for your specific sample matrix.
-
Select an appropriate SPE cartridge: Based on the properties of Amiloride (a polar, basic compound) and your sample matrix, choose a suitable SPE sorbent (e.g., a cation exchange or a reversed-phase C18 cartridge).
-
Condition the cartridge: Wash the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., a low ionic strength buffer at a specific pH).
-
Load the sample: Apply your sample containing Amiloride to the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a solvent that will elute interfering substances but retain Amiloride (if the goal is to measure the analyte of interest that does not bind) or a solvent that will wash away the analyte of interest while retaining Amiloride (if Amiloride is the interferent to be removed).
-
Elute the analyte (or Amiloride): Elute the bound molecules with a suitable solvent.
-
Assay the fractions: Test the flow-through and elution fractions to determine where your analyte of interest and Amiloride are present.
Issue 2: Suspected false-positives in fluorescence-based assays.
Possible Cause: Amiloride is inherently fluorescent, with a reported excitation maximum around 366 nm and an emission maximum around 418 nm.[6] This autofluorescence can be a direct source of interference.
Troubleshooting Steps:
-
Measure Amiloride's Fluorescence: Excite your Amiloride-containing control sample at the excitation wavelength of your assay's fluorophore and measure the emission spectrum to see if there is overlap.
-
Use a Different Fluorophore: If significant spectral overlap exists, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of Amiloride (e.g., red-shifted dyes).[18][19]
-
Implement a Pre-read Step: For kinetic assays, measure the baseline fluorescence of the well containing the sample with Amiloride before adding the fluorescent substrate. This baseline can then be subtracted from subsequent readings.
-
Sample Cleanup: As with colorimetric assays, removing Amiloride from the sample prior to the assay is a potential solution.
Issue 3: Lower than expected enzyme activity in an enzymatic assay.
Possible Cause: Amiloride can directly inhibit the activity of certain enzymes.
Troubleshooting Steps:
-
Perform an Inhibition Assay: To confirm direct inhibition, measure the enzyme's activity in the presence of varying concentrations of Amiloride. This will allow you to determine the IC50 of Amiloride for your specific enzyme.
-
Dilute the Sample: If the Amiloride concentration in your sample is high, diluting the sample may reduce the inhibitory effect to a negligible level, provided your analyte of interest remains detectable.
-
Remove Amiloride: Utilize sample preparation techniques like dialysis or solid-phase extraction to remove Amiloride before performing the enzymatic assay.[20]
Experimental Protocol: Dialysis for Amiloride Removal
-
Select a dialysis membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow Amiloride (MW: 229.6 g/mol ) to pass through (e.g., 1-3 kDa MWCO).
-
Prepare the sample: Place your sample in the dialysis tubing or cassette.
-
Dialyze: Dialyze the sample against a large volume of an appropriate buffer (e.g., PBS) for several hours to overnight at 4°C with gentle stirring. Change the buffer 2-3 times to ensure efficient removal of Amiloride.
-
Assay the sample: After dialysis, recover the sample and perform the enzymatic assay.
Quantitative Data Summary
| Assay Type | Interfering Substance | Quantitative Measure of Interference | Reference |
| Enzymatic Assay | This compound | Urokinase-type Plasminogen Activator (u-PA): Competitive inhibition with a Ki of 7 x 10⁻⁶ M. | [10] |
| Enzymatic Assay | This compound | Na+/K+-ATPase: Inhibition with an estimated IC50 of 3.0 x 10⁻³ M. | [11] |
| Spectrophotometry | This compound | Absorbance Maxima (λmax): 213 nm, 285.5 nm, 361 nm. | [5] |
| Fluorescence Spectroscopy | This compound | Excitation/Emission Maxima: ~366 nm / ~418 nm. | [6] |
Visualizations
References
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of amiloride: a molecular prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and hydrochlorothiazide in synthetic samples and pharmaceutical formulations by multivariate analysis of spectrophotometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. candor-bioscience.de [candor-bioscience.de]
- 15. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
Long-term stability of Amiloride Hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Amiloride Hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Diagram: Troubleshooting this compound Solution Issues
Caption: Troubleshooting workflow for this compound solution issues.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For maximum solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO or dimethylformamide, where its solubility is approximately 30 mg/mL.[1] For aqueous applications, this concentrated stock can then be diluted with the aqueous buffer of choice.[1] While this compound is soluble in hot water (up to 50 mg/mL), its solubility in aqueous buffers at room temperature is limited. Using fresh, anhydrous DMSO is advisable, as moisture can reduce solubility.[2]
2. What are the optimal storage conditions and long-term stability of this compound stock solutions?
The stability of this compound solutions depends on the solvent and storage temperature.
-
Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1] It can also be stored at room temperature (10-30°C), but should be kept desiccated as it is hygroscopic, and protected from light.[3]
-
DMSO Stock Solutions: Stock solutions in DMSO can be stored at -20°C. For longer-term storage, aliquoting and storing at -80°C is recommended for up to one year, while storage at -20°C is suitable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[2]
-
Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than one day.[1] However, a study on an extemporaneously prepared 2 mg/mL nasal spray in sterile water found it to be physically, chemically, and microbiologically stable for at least 7 days when stored at room temperature.[4][5] Another study showed high chemical stability for over 50 days at 4°C and 20°C.[6]
3. My this compound solution has precipitated out of solution. What should I do?
Precipitation can occur if the concentration exceeds its solubility in the chosen solvent, especially in aqueous buffers. If you observe precipitation:
-
Gently warm the solution or use sonication to aid dissolution.
-
For aqueous solutions, ensure the initial stock was prepared in DMSO at a higher concentration before dilution.
-
If using DMSO, ensure it is fresh and not moisture-laden, as this can decrease solubility.[2]
4. Can I repeatedly freeze and thaw my this compound stock solution?
It is strongly advised to avoid repeated freeze-thaw cycles. After reconstitution, the stock solution should be aliquoted into smaller, single-use volumes and frozen at -20°C or -80°C.[2][3] This practice minimizes degradation and ensures the consistency of the compound's concentration across experiments.
5. How susceptible is this compound to degradation?
This compound can degrade under certain conditions:
-
Photodegradation: The compound is sensitive to light. Studies have shown that it undergoes photodegradation, particularly in alkaline aqueous solutions.[7][8] The primary photoreaction involves dechlorination.[7][8] Therefore, solutions should always be stored in light-protected containers (e.g., amber vials or wrapped in aluminum foil).
-
pH Stability: The neutral form of the drug, present in alkaline solutions, degrades approximately three times faster upon exposure to light than the cationic form found in acidic to neutral solutions.[7][8]
-
Forced Degradation: Studies have shown that this compound can undergo some degradation under stress conditions such as strong acid, strong base, oxidation, high temperature, and high humidity, though in some cases the degradation was found to be minimal.[9][10]
Summary of Stability Data
| Form / Solvent | Storage Temperature | Stability Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Protect from light, keep desiccated.[3] |
| Room Temperature | Stable | Hygroscopic, protect from light.[3] | |
| DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] | |
| Aqueous Solution | -20°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. |
| Room Temperature | Not recommended for > 24 hours[1] | Prepare fresh for daily use. | |
| Aqueous Nasal Spray (2 mg/mL) | Room Temperature | Physically, chemically, and microbiologically stable for at least 7 days.[4][5] | Shows good stability in this specific formulation. |
| 4°C and 20°C | Highly chemically stable for over 50 days.[6] |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. Protocol for Stability Assessment by HPLC (Forced Degradation Study)
-
Objective: To determine the stability of an this compound solution under stress conditions using a stability-indicating HPLC method.
-
Materials:
-
This compound solution
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of acetonitrile and water or buffer, pH adjusted)
-
-
Procedure:
-
Sample Preparation: Prepare separate samples of the this compound solution for each stress condition.
-
Acid Degradation: Add 1N HCl to a sample and keep it at room temperature for a specified period (e.g., 3 hours).[11] Neutralize the solution before HPLC analysis.
-
Base Degradation: Add 1N NaOH to a sample and keep it at room temperature for a specified period.[11] Neutralize the solution before analysis.
-
Oxidative Degradation: Add 30% H₂O₂ to a sample and keep it at room temperature.[11]
-
Thermal Degradation: Place a sample in an oven at a high temperature (e.g., 105°C) for a set time (e.g., 6 hours).[10]
-
Photolytic Degradation: Expose a sample to UV light inside a UV chamber for a specified duration (e.g., 7 days).[10]
-
HPLC Analysis:
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A stability-indicating method will show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products, all well-resolved from the main peak.[4][5]
-
Diagram: Signaling Pathway Inhibition by Amiloride
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrate ≥98% (HPLC), angiogenesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stability of extemporaneously compounded amiloride nasal spray | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Chemical, Microbiological, and Physical Stability of Extemporaneously Compounded Amiloride Nasal Spray Over 90 Days at Refrigerated and Room Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of amiloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijrpns.com [ijrpns.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of Amiloride Hydrochloride on ENaC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amiloride Hydrochloride's performance in inhibiting the Epithelial Sodium Channel (ENaC) against other common inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
This compound is a well-established inhibitor of the Epithelial Sodium Channel (ENaC), a key regulator of sodium and fluid balance. This guide delves into the quantitative validation of its inhibitory effects, offering a comparative analysis with other ENaC blockers such as Benzamil and Triamterene. Experimental data, primarily from electrophysiological studies, is summarized to provide a clear performance benchmark. Detailed protocols for key validation assays are also provided to ensure reproducibility and aid in experimental design.
Performance Comparison of ENaC Inhibitors
The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50). This value is dependent on the subunit composition of the ENaC channel. The following table summarizes the IC50 values for different ENaC inhibitors against various channel subtypes.
| Inhibitor | ENaC Subunit Composition | IC50 Value (µM) | Reference |
| This compound | αβγ | 0.1 - 0.5 | [1][2] |
| δβγ | 2.6 | [3] | |
| Benzamil | αβγ | ~0.03 (submicromolar) | [1] |
| δβγ | 30-fold higher than αβγ | [3] | |
| Phenamil | Not specified | IC50 of 200 nM (0.2 µM) | [4] |
| Triamterene | Not specified | Generally considered less potent than amiloride | [5][6] |
Note: The efficacy of Triamterene is often evaluated in vivo through its potassium-sparing diuretic effects rather than direct IC50 measurements in vitro.
Signaling Pathway of ENaC Inhibition
Amiloride and its analogs directly block the pore of the Epithelial Sodium Channel, thereby preventing the influx of sodium ions into the cell. This action is independent of intracellular signaling cascades and represents a direct physical occlusion of the channel.
Caption: Direct blockade of the ENaC pore by this compound.
Experimental Protocols
Accurate validation of ENaC inhibition requires robust experimental methodologies. The following are detailed protocols for two standard assays used to quantify the inhibitory effects of compounds like this compound.
Ussing Chamber Electrophysiology for Transepithelial Ion Transport
The Ussing chamber technique allows for the measurement of ion transport across epithelial cell monolayers. It is a gold-standard method for assessing the activity and inhibition of channels like ENaC.
Experimental Workflow:
Caption: Workflow for Ussing chamber electrophysiology.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) or other suitable epithelial cells on permeable supports until a confluent and differentiated monolayer is formed[7].
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Fill both the apical and basolateral chambers with a pre-warmed Ringer's solution[7][8].
-
Equilibration: Maintain the temperature at 37°C and continuously gas the chambers with 95% O2 and 5% CO2 to maintain pH and viability[7].
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium[2].
-
Inhibitor Addition: Once a stable baseline Isc is achieved, add the test compound (e.g., this compound) in increasing concentrations to the apical chamber[2].
-
Data Acquisition: Record the dose-dependent decrease in Isc. The amiloride-sensitive portion of the Isc is attributed to ENaC activity[7].
-
Maximal Inhibition: At the end of the experiment, add a high concentration of amiloride (e.g., 10-100 µM) to fully block ENaC and determine the maximal ENaC-mediated current[2].
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Xenopus oocyte expression system is a powerful tool for studying the properties of ion channels in a controlled environment. TEVC allows for the direct measurement of ion channel activity.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis[9].
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired α, β, and γ subunits of ENaC[9].
-
Incubation: Incubate the injected oocytes for 1-2 days in a suitable medium to allow for protein expression and insertion into the plasma membrane[9].
-
Recording Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording[10].
-
Baseline Current: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Perfuse the oocyte with a control solution and then switch to a solution containing a known concentration of sodium to elicit an inward current through ENaC. The amiloride-sensitive current is determined by perfusing with a solution containing a saturating dose of amiloride[10][11].
-
Inhibitor Application: To determine the IC50, expose the oocyte to a range of concentrations of this compound or other inhibitors and measure the resulting current inhibition[11].
Conclusion
This compound remains a cornerstone for the pharmacological inhibition of the Epithelial Sodium Channel. Its inhibitory effects are well-validated through established electrophysiological techniques. While analogs like Benzamil may offer higher potency for certain ENaC subunit compositions, Amiloride's extensive characterization and clinical use provide a robust benchmark for comparison. The provided experimental protocols offer a foundation for researchers to conduct their own validation and comparative studies of ENaC inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]
- 6. Triamterene Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Activation of ENaC by Three Membrane-bound Channel-activating Serine Proteases (mCAP1, mCAP2, and mCAP3) and Serum- and Glucocorticoid-regulated Kinase (Sgk1) in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Amiloride Hydrochloride and Spironolactone in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Amiloride Hydrochloride and Spironolactone, two potassium-sparing diuretics, based on data from preclinical and clinical research models. The information presented is intended to assist researchers in selecting the appropriate agent for their studies and to provide a comprehensive overview of their respective mechanisms and effects.
At a Glance: Key Differences and Mechanisms of Action
This compound and Spironolactone, while both classified as potassium-sparing diuretics, exert their effects through distinct molecular mechanisms. Amiloride directly blocks the epithelial sodium channel (ENaC) in the distal tubules of the kidney, thereby inhibiting sodium reabsorption and indirectly reducing potassium excretion.[1][2][3][4][5] In contrast, Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR), preventing aldosterone from binding and activating this receptor.[6][7][8] This antagonism leads to a downstream reduction in ENaC expression and activity, ultimately producing a similar diuretic and potassium-sparing effect.[2]
The differing mechanisms of action are fundamental to understanding their application in various research models. Amiloride offers a direct and specific blockade of ENaC, making it a valuable tool for studying the direct consequences of ENaC inhibition.[1][3] Spironolactone's action via the mineralocorticoid receptor makes it suitable for investigating the broader physiological and pathophysiological roles of aldosterone and the mineralocorticoid receptor signaling pathway in conditions like heart failure and hypertension.[6][7][9]
Quantitative Efficacy Comparison
The following tables summarize quantitative data from key studies comparing the effects of this compound and Spironolactone on blood pressure and serum potassium levels in different research models.
Table 1: Comparative Effects on Blood Pressure in Hypertension Models
| Research Model | Drug & Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Citation(s) |
| Prehypertensive Young Adults | Amiloride 10 mg/day | 4 weeks | ↓ 7.06 ± 2.25 | ↓ 4.35 ± 1.67 | [5][10][11] |
| Normotensive Subjects | Amiloride 5 mg/day | 4 weeks | No significant effect | No significant effect | [12] |
| Normotensive Subjects | Spironolactone 25 mg/day | 4 weeks | No significant effect | No significant effect | [12] |
| Normotensive Subjects | Amiloride 5 mg/day + Spironolactone 25 mg/day | 4 weeks | ↓ 4.6 ± 1.6 | ↓ 2.2 ± 1.2 | [12] |
| Resistant Hypertension Patients | Amiloride 5-10 mg/day | 12 weeks | ↓ 13.6 ± 8.6 | Not Reported | [13][14][15] |
| Resistant Hypertension Patients | Spironolactone 12.5-25 mg/day | 12 weeks | ↓ 14.7 ± 11.0 | Not Reported | [13][14][15] |
| Resistant Hypertension Patients | Amiloride 10 mg/day | 6-12 weeks | ↓ 20.4 (95% CI, 18.3-22.5) | Not Reported | [16][17] |
| Resistant Hypertension Patients | Spironolactone | 6-12 weeks | ↓ 18.3 (95% CI, 16.2-20.5) | Not Reported | [16][17] |
| Low-Renin Hypertensive Patients | Amiloride 20-40 mg/day | Not Specified | Substantial reduction | Not Reported | [18] |
| Low-Renin Hypertensive Patients | Spironolactone 50-100 mg/day | Not Specified | Substantial reduction | Not Reported | [18] |
| Essential Hypertension Patients | Amiloride 40 mg/day | 6 weeks | ↓ 6.5% | Not Reported | [19] |
| Essential Hypertension Patients | Spironolactone 400 mg/day | 6 weeks | ↓ 7.4% | Not Reported | [19] |
| Hypertension with Supranormal Aldosterone | Amiloride 40 mg/day | 6 weeks | ↓ 10.4% | Not Reported | [19] |
| Hypertension with Supranormal Aldosterone | Spironolactone 400 mg/day | 6 weeks | ↓ 20.5% | Not Reported | [19] |
Table 2: Comparative Effects on Serum Potassium
| Research Model | Drug & Dosage | Duration | Change in Serum Potassium (mmol/L) | Incidence of Hyperkalemia | Citation(s) |
| Diuretic-treated Normal Subjects | Amiloride (5 and 20 mg) | 1 week | Dose-related increase | Not specified | [20] |
| Diuretic-treated Normal Subjects | Spironolactone (25 and 100 mg) | 1 week | Attenuated thiazide-induced fall | Not specified | [20] |
| Resistant Hypertension Patients | Amiloride (up to 10 mg/d) | 4 weeks | 16.1% of patients with serum K+ ≥ 5.0 mmol/L | 1 case of hyperkalemia-related discontinuation | [21] |
| Resistant Hypertension Patients | Spironolactone (up to 25 mg/d) | 4 weeks | 6.9% of patients with serum K+ ≥ 5.0 mmol/L | No cases of gynecomastia | [21] |
| Heart Failure with Preserved Ejection Fraction | Spironolactone | Not Specified | Increased risk of hyperkalemia | Not specified | [22] |
| Low-Renin Hypertensive Patients | Amiloride | Not Specified | Rose | Not specified | [18] |
| Low-Renin Hypertensive Patients | Spironolactone | Not Specified | Rose | Not specified | [18] |
| Hypertensive Patients with/without Aldosterone Excess | Amiloride 40 mg/day | 6 weeks | ↑ 32.6% | Not specified | [19] |
| Hypertensive Patients with/without Aldosterone Excess | Spironolactone 400 mg/day | 6 weeks | ↑ 37.2% | Not specified | [19] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental approach, the following diagrams are provided in DOT language.
Caption: Mechanisms of Amiloride and Spironolactone.
Caption: Generalized Experimental Workflow.
Detailed Experimental Protocols
The methodologies employed in comparative studies are crucial for the interpretation of results. Below are detailed protocols from key clinical trials.
Resistant Hypertension Clinical Trial (Adapted from Lee et al., 2025)[13][14][15][16][17][21]
-
Study Design: A prospective, open-label, blinded-endpoint, randomized clinical trial conducted at 14 sites.
-
Participants: 118 patients with resistant hypertension, defined as a home systolic blood pressure (SBP) of 130 mm Hg or greater after a 4-week run-in period with a fixed-dose triple medication combination (angiotensin receptor blocker, calcium channel blocker, and thiazide).
-
Intervention: Patients were randomized 1:1 to receive either spironolactone 12.5 mg/d (n=60) or amiloride 5 mg/d (n=58). After 4 weeks, if home SBP remained ≥ 130 mm Hg and serum potassium was < 5.0 mmol/L, dosages were increased to 25 mg/d for spironolactone and 10 mg/d for amiloride.
-
Primary Endpoint: The change in home-measured SBP from baseline to week 12.
-
Secondary Endpoints: Achievement rates of home- and office-measured SBP of less than 130 mm Hg.
-
Data Collection: Home blood pressure was measured by the patients. Office blood pressure and serum potassium levels were also monitored.
Normotensive Subjects Study (Adapted from a study on blood pressure responses)[12]
-
Study Design: A study investigating the blood pressure responses to amiloride, spironolactone, their combination, and placebo in healthy normotensive subjects.
-
Participants: Healthy individuals with normal blood pressure.
-
Intervention: Participants received one of four treatments for 4 weeks: amiloride (5 mg per day), spironolactone (25 mg per day), a combination of both drugs, or a placebo.
-
Outcome Measures: Systolic and diastolic blood pressure were measured to assess the effects of each treatment.
Conclusion
Both this compound and Spironolactone are effective potassium-sparing diuretics with distinct mechanisms of action that make them suitable for different research applications. Amiloride's direct ENaC blockade provides a targeted approach to studying this channel's role in various physiological processes. Spironolactone's antagonism of the mineralocorticoid receptor allows for the investigation of the broader aldosterone/MR signaling axis.
In models of resistant hypertension, both drugs have demonstrated comparable efficacy in lowering blood pressure, with amiloride presenting itself as a viable alternative to spironolactone, particularly when the antiandrogenic side effects of spironolactone are a concern.[13][14][15][16][21][23] The choice between these two agents in a research setting should be guided by the specific scientific question being addressed, with careful consideration of their unique pharmacological profiles. Future research should continue to explore the comparative long-term effects and potential differential impacts on various organ systems.
References
- 1. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Epithelial sodium channel inhibition by amiloride on blood pressure and cardiovascular disease risk in young prehypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epithelial Sodium Channel Inhibition by Amiloride on Blood Pressure and Cardiovascular Disease Risk in Young Prehypertensives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood pressure responses to small doses of amiloride and spironolactone in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spironolactone vs Amiloride for Resistant Hypertension: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Amiloride Noninferior to Spironolactone For Resistant Hypertension - American College of Cardiology [acc.org]
- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 17. bktimes.net [bktimes.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Spironolactone and amiloride in hypertensive patients with and without aldosterone excess | Semantic Scholar [semanticscholar.org]
- 20. A comparison of the potassium and magnesium-sparing properties of amiloride and spironolactone in diuretic-treated normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spironolactone or amiloride? Expanding options for managing resistant hypertension [pharmacist.com]
- 22. Spironolactone in Patients With Heart Failure, Preserved Ejection Fraction, and Worsening Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. geneonline.com [geneonline.com]
Amiloride Hydrochloride vs. Benzamil: A Comparative Guide to ENaC Blockade
For researchers and professionals in drug development focused on the epithelial sodium channel (ENaC), selecting the appropriate blocker is a critical decision. Both Amiloride Hydrochloride and its analog, Benzamil, are widely utilized inhibitors, each with distinct characteristics. This guide provides an objective comparison of their performance as ENaC blockers, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.
Executive Summary
Benzamil is a significantly more potent inhibitor of the epithelial sodium channel (ENaC) than this compound. This increased potency is reflected in its substantially lower half-maximal inhibitory concentration (IC50) and a stronger binding affinity (Kd). While both compounds act as direct blockers of the ENaC pore, the addition of a benzyl group to the guanidinium group of amiloride in Benzamil's structure enhances its inhibitory activity. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, potential off-target effects, and the experimental system.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Benzamil as ENaC blockers.
| Parameter | This compound | Benzamil | Reference(s) |
| IC50 | 0.1 - 0.5 µM (for αβγENaC) | 4 - 50 nM | [1][2][3][4] |
| Binding Affinity (Kd) | Not directly comparable data found | ~5 nM (bovine kidney cortex membrane vesicles) | [1] |
| Ki | ~169 nM (for wild-type α-rENaC) | Not directly comparable data found | [5] |
Note: IC50, Kd, and Ki values can vary depending on the experimental conditions, including the specific ENaC subunit composition, expression system, and measurement technique. The provided values represent a general range found in the literature. A direct comparison of Kd values from a single study under identical conditions was not available.
Mechanism of Action and Signaling Pathway
Both Amiloride and Benzamil are pore blockers of the ENaC. They physically obstruct the channel, preventing the influx of sodium ions into the cell. ENaC is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By blocking ENaC, these compounds inhibit sodium reabsorption, leading to a diuretic effect.
Caption: Mechanism of ENaC inhibition by Amiloride and Benzamil.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ENaC blockers.
Two-Electrode Voltage Clamp (TEVC) for IC50 Determination in Xenopus Oocytes
This technique is commonly used to measure the effect of a compound on ion channel activity when the channel is expressed in Xenopus oocytes.
a. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with cRNA encoding the desired ENaC subunits (e.g., α, β, and γ).
-
Incubate the oocytes for 2-5 days at 16-18°C in a modified Barth's solution (MB S) to allow for channel expression.
b. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Apply varying concentrations of the inhibitor (this compound or Benzamil) to the perfusion solution.
-
Record the steady-state current at each concentration.
-
To determine the ENaC-specific current, apply a high concentration of amiloride (e.g., 10 µM) at the end of the experiment to block all ENaC activity. The difference between the total current and the amiloride-insensitive current represents the ENaC-mediated current.
c. Data Analysis:
-
Normalize the ENaC-mediated current at each inhibitor concentration to the baseline current.
-
Plot the normalized current as a function of the inhibitor concentration.
-
Fit the data to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal ENaC current.
Whole-Cell Patch Clamp for IC50 Determination in Mammalian Cells
This technique allows for the measurement of ion channel currents in individual mammalian cells.
a. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Transfect the cells with plasmids containing the cDNAs for the desired ENaC subunits.
-
Allow 24-48 hours for channel expression.
b. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Apply different concentrations of this compound or Benzamil via the perfusion system.
-
Record the current at each concentration.
c. Data Analysis:
-
Analyze the data as described for the TEVC experiments to determine the IC50 value.
Radioligand Binding Assay for Kd Determination
This assay directly measures the binding affinity of a ligand (inhibitor) to its receptor (ENaC).
a. Membrane Preparation:
-
Homogenize tissues or cells expressing ENaC (e.g., renal epithelial cells) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
b. Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled form of the inhibitor (e.g., [3H]Benzamil) and varying concentrations of the unlabeled inhibitor (this compound or Benzamil).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filter to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
c. Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled inhibitor.
-
Fit the data to a competition binding equation to determine the Ki (inhibitory constant) of the unlabeled inhibitor.
-
The Kd (dissociation constant) of the radiolabeled ligand can be determined in a separate saturation binding experiment using increasing concentrations of the radioligand. The Kd represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.
Which is the Better ENaC Blocker?
Based on the available experimental data, Benzamil is the superior ENaC blocker in terms of potency . Its IC50 values are consistently in the nanomolar range, indicating that a much lower concentration is required to inhibit ENaC activity by 50% compared to this compound, which has IC50 values in the sub-micromolar to micromolar range. The stronger binding affinity of Benzamil, as suggested by its low nanomolar Kd value, further supports its higher potency.
The choice of inhibitor, however, is context-dependent:
-
For experiments requiring high potency and specificity for ENaC , Benzamil is the preferred choice.
-
For studies where a less potent, well-characterized blocker is sufficient , or for certain in vivo applications where Amiloride's pharmacokinetic properties are better understood, this compound may be more suitable.
-
Off-target effects should also be considered. Both drugs can inhibit other ion channels and transporters at higher concentrations. Benzamil is also known to block Na+/Ca2+ exchangers. Researchers should carefully consider the potential for such off-target effects in their experimental design.
References
- 1. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.physiology.org [journals.physiology.org]
Amiloride Hydrochloride: A Comparative Guide to its Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Amiloride hydrochloride, a potassium-sparing diuretic, is a well-established inhibitor of the epithelial sodium channel (ENaC). However, its utility as a specific pharmacological tool is nuanced by its cross-reactivity with a range of other ion channels and transporters. This guide provides a comparative analysis of amiloride's interaction with various ion channels, supported by quantitative data and detailed experimental protocols to aid researchers in interpreting their findings and designing future studies.
Quantitative Comparison of Amiloride's Potency at Various Ion Channels
The inhibitory potency of this compound varies significantly across different ion channels and transporters. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values reported in the literature, providing a quantitative comparison of its activity.
| Target Ion Channel/Transporter | Species/Cell Line | Amiloride Potency | Reference |
| Epithelial Sodium Channel (ENaC) | - | IC50: ~0.1 µM | [1] |
| Acid-Sensing Ion Channel 1 (ASIC1) | Human (in tsA-201 cells) | IC50: 1.7 µM | [2][3][4] |
| Acid-Sensing Ion Channel 3 (ASIC3) | Rat (in DRG neurons) | IC50: 2.7 µM | [2][3][4] |
| Acid-Sensing Ion Channels (ASICs) - General | - | IC50: 10-100 µM | [5][6] |
| Na+/H+ Exchanger (NHE) | Rabbit (renal microvillus) | Ki: 30 µM | [7] |
| T-Type Calcium Channels | - | - | |
| General | - | Blocks at micromolar concentrations | |
| Urokinase Plasminogen Activator (uPA) | - | Ki: 7 µM |
Experimental Protocols
Accurate assessment of amiloride's cross-reactivity requires robust experimental methodologies. Below are detailed protocols for key assays used to characterize ion channel inhibition.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Inhibition
This technique is the gold standard for studying ion channel function and pharmacology.
Objective: To measure the inhibitory effect of amiloride on ion channel currents in real-time.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293, CHO, or primary neurons).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): e.g., 120 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a voltage protocol to elicit ion channel currents.
-
-
Drug Application:
-
Establish a stable baseline recording of the ion channel current.
-
Perfuse the cell with the external solution containing the desired concentration of amiloride.
-
Record the current in the presence of amiloride until a steady-state inhibition is reached.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after amiloride application.
-
Calculate the percentage of inhibition for each amiloride concentration.
-
Plot a dose-response curve and fit it with the Hill equation to determine the IC50 value.
-
Isotope Flux Assay for Na+/H+ Exchanger Activity
This assay measures the activity of the Na+/H+ exchanger by tracking the movement of radioactive sodium ions.
Objective: To determine the inhibitory effect of amiloride on the rate of Na+ influx mediated by the Na+/H+ exchanger.
Materials:
-
Cells expressing the Na+/H+ exchanger (e.g., renal microvillus membrane vesicles).
-
Uptake buffer (e.g., 140 mM choline chloride, 1 mM MgCl2, 2 mM CaCl2, 10 mM Tris-HEPES, pH 7.4).
-
22Na+ (radioactive sodium).
-
This compound.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Prepare membrane vesicles from cells or tissues known to express the Na+/H+ exchanger.
-
Acid Loading: Pre-incubate the vesicles in a buffer with a low internal pH to create an outwardly directed H+ gradient, which will drive Na+ uptake.
-
Uptake Measurement:
-
Initiate the uptake by adding an aliquot of the acid-loaded vesicles to the uptake buffer containing 22Na+ and varying concentrations of amiloride.
-
At specific time points, stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter to separate the vesicles from the external medium.
-
Wash the filters to remove any non-specifically bound 22Na+.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the amount of 22Na+ retained by the vesicles using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial rate of 22Na+ uptake for each amiloride concentration.
-
Determine the Ki for amiloride by analyzing the inhibition of Na+ influx in the context of varying external Na+ concentrations (competitive inhibition).[7]
-
Signaling Pathways and Experimental Workflows
To visualize the interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: General experimental workflow for assessing amiloride's cross-reactivity.
Caption: Simplified signaling pathway of Acid-Sensing Ion Channels (ASICs).[8][9]
Caption: Role of T-type calcium channels in cellular signaling.[10][11][12]
Caption: Overview of the Na+/H+ exchanger's role in cellular processes.[13][14][15]
This guide provides a foundational understanding of this compound's cross-reactivity with various ion channels. Researchers should consider these off-target effects when using amiloride as a pharmacological tool and employ appropriate control experiments to ensure the specificity of their findings. The provided protocols and signaling pathway diagrams serve as a resource for designing and interpreting such experiments.
References
- 1. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The function and regulation of acid‐sensing ion channels (ASICs) and the epithelial Na+ channel (ENaC): IUPHAR Review 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
- 9. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis [frontiersin.org]
- 11. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of signaling pathways to Na+/H+ exchanger activation with epidermal growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of Signaling Molecules on Na+/H+ Exchanger-1 Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological Functions and Regulation of the Na+/H+ Exchanger [NHE1] in Renal Tubule Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiloride Hydrochloride: A Comparative Analysis of its Cellular Effects
Amiloride hydrochloride, a potassium-sparing diuretic, is a versatile pharmacological tool and a subject of extensive research due to its multifaceted effects on various cell types.[1][2][3] Primarily known for its role in managing hypertension and congestive heart failure, amiloride's mechanism of action extends beyond its diuretic properties, making it a compound of interest in cancer biology and cell physiology research.[2][4][5] This guide provides a comparative analysis of this compound's effects across different cell types, supported by experimental data and detailed protocols.
Differential Inhibition of Ion Transport Proteins
Amiloride's primary mechanism of action involves the blockage of ion transport proteins, with its specificity and potency varying between different channels and cell types.[3][5]
Epithelial Sodium Channels (ENaC): In epithelial cells, such as those lining the kidney tubules, colon, and airways, amiloride is a potent inhibitor of the epithelial sodium channel (ENaC).[4][6][7][8] This blockage leads to decreased sodium reabsorption, which is the basis of its diuretic effect.[5][6][8] The apparent half-inhibition constant (Ki) for amiloride on ENaC is in the sub-micromolar range in several epithelial tissues. For instance, in surface cells of the rat rectal colon, the Ki value is 0.12 µM, and in mucosal preparations of the same tissue, it is 0.20 µM.[9] In human endometrial epithelial cells, the apparent Ki for amiloride in the presence of 137 mM Na+ was found to be 1.26 µM.[10]
Sodium-Hydrogen Exchanger (NHE): Amiloride and its analogs also inhibit the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed and plays a crucial role in intracellular pH regulation and cell volume homeostasis.[1][2][11] The inhibitory concentration (IC50) for NHE is generally higher than for ENaC, indicating lower potency.[12] In the AR42J pancreatic cell line, the IC50 values for inhibiting Na+ uptake via NHE were 40 µM for amiloride, while its more potent analogs, such as 5-(N,N-hexamethylene)amiloride (HMA), had an IC50 of 40 nM.[13]
Other Transporters: Amiloride can also affect other ion transporters, albeit with much lower affinity. It is a weak inhibitor of the Na+/Ca2+ exchanger (NCX) with an IC50 of 1 mM.[12] Additionally, in rat hepatocytes, amiloride and its derivatives have been shown to inhibit the Na+/K+-ATPase.[14]
Induction of Apoptosis and Cytotoxicity
Amiloride and its derivatives have been shown to induce apoptosis in a variety of cell types, particularly in cancer cells and vascular endothelial cells.[6][15][16]
In human umbilical vein endothelial cells (HUVECs), amiloride derivatives induced apoptosis, with the order of potency being HMA (IC50 11.2 µmol·L−1) > 5-(N-methyl-N-isobutyl) amiloride (13.6 µmol·L−1) > 5-(N-ethyl-N-isopropyl) amiloride (EIPA; 30.8 µmol·L−1) >> amiloride (106 µmol·L−1).[15] The mechanism in these cells involves the depletion of endoplasmic reticulum (ER) calcium stores, leading to ER stress.[15][16] This effect was also observed in HeLa cells.[16]
In the context of cancer, a cell-permeant amiloride derivative, 5-benzylglycinyl amiloride (UCD38B), was found to induce caspase-independent, AIF-mediated programmed necrotic death in human breast cancer cells.[17] In acute myeloid leukemia (AML) cell lines, the NHE1 inhibitor HMA synergistically induced apoptosis when combined with the BCL-2 inhibitor venetoclax, particularly in venetoclax-resistant THP-1 cells.[18] Preclinical studies have also suggested that amiloride can induce apoptosis in multiple myeloma cell lines.[6]
Inhibition of Cell Proliferation
Amiloride has demonstrated anti-proliferative effects in various cancer cell lines. This effect is often linked to its inhibition of NHE1, which is crucial for maintaining the intracellular pH required for cell growth and division.[1][2]
In the AR42J pancreatic cancer cell line, amiloride and its analogs inhibited serum-stimulated cell proliferation at concentrations similar to those that inhibit Na+/H+ exchange.[13] In vivo studies have shown that amiloride can inhibit the growth of H6 hepatoma and DMA/J mammary adenocarcinoma in mice in a dose-dependent manner.[19] This inhibition of tumor cell proliferation was correlated with a decrease in intranuclear sodium content.[19] In human B-lymphoma cells, amiloride was found to inhibit anti-Ig-induced proliferation.[20]
Anti-Metastatic Effects
Beyond its anti-proliferative and pro-apoptotic effects, amiloride has been shown to possess anti-metastatic properties.[1][2] This is partly attributed to its inhibition of the urokinase-type plasminogen activator (uPA), a serine protease involved in cell migration and invasion.[1][2][11] Amiloride has been shown to decrease the invasiveness of highly aggressive prostate cancer cells (VCaP) and ERG-transformed normal prostate cells.[11]
Quantitative Data Summary
| Effect | Cell Type | Amiloride/Derivative | IC50 / Ki | Reference |
| ENaC Inhibition | Rat Rectal Colon (surface cells) | Amiloride | Ki = 0.12 µM | [9] |
| Rat Rectal Colon (mucosal prep) | Amiloride | Ki = 0.20 µM | [9] | |
| Human Endometrial Epithelium | Amiloride | Ki = 1.26 µM | [10] | |
| NHE Inhibition | AR42J Pancreatic Cells | Amiloride | IC50 = 40 µM | [13] |
| AR42J Pancreatic Cells | 5-(N,N-hexamethylene)amiloride (HMA) | IC50 = 40 nM | [13] | |
| AR42J Pancreatic Cells | 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | IC50 < 0.1 µM | [13] | |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | Amiloride | IC50 = 106 µmol·L−1 | [15] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5-(N,N-hexamethylene)-amiloride (HMA) | IC50 = 11.2 µmol·L−1 | [15] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5-(N-methyl-N-isobutyl) amiloride | IC50 = 13.6 µmol·L−1 | [15] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | IC50 = 30.8 µmol·L−1 | [15] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1, U-937) are cultured in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 10 µg/mL streptomycin.[18] Cells are maintained at 37°C in a humidified incubator with 5% CO2.[18]
-
Drug Preparation: Stock solutions of this compound and its derivatives (e.g., HMA) are prepared by dissolving in DMSO.[18] Working solutions are prepared by diluting in the tissue culture medium to the desired concentrations, ensuring the final DMSO concentration is kept low (e.g., below 0.1% v/v) to avoid solvent-induced toxicity.[18]
-
Treatment: For experiments, cells are seeded at a specific density (e.g., 1 × 10^5 cells/mL) and treated with the single agent or a combination of agents for a specified duration (e.g., 24 hours).[18]
Cytotoxicity and Apoptosis Assays
-
MTT Assay: To assess cytotoxicity, cells are incubated with various concentrations of the drug for a set period (e.g., 24 hours).[15] Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and the resulting formazan crystals are solubilized. The absorbance is then measured to determine cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).[18] The stained cells are then analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11]
Electrophysiology (for Ion Channel Studies)
-
Patch-Clamp Technique: Whole-cell patch-clamp experiments can be performed on cells like surface cells of intact crypts isolated from rectal mucosa to identify and characterize ion channel currents.[9] The cells are bathed in a specific extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ionic currents across the cell membrane in response to voltage changes. Amiloride can be added to the bath solution to determine its inhibitory effect on specific channels.[9]
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. Anti‐tumour/metastasis effects of the potassium‐sparing diuretic amiloride: An orally active anti‐cancer drug waiting for its call‐of‐duty? | Semantic Scholar [semanticscholar.org]
- 2. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiloride - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorptive apical amiloride-sensitive Na+ conductance in human endometrial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amiloride sensitizes prostate cancer cells to the reversible tyrosine kinase inhibitor lapatinib by modulating Erbb3 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Amiloride and analogues inhibit Na(+)-H+ exchange and cell proliferation in AR42J pancreatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amiloride derivatives induce apoptosis by depleting ER Ca(2+) stores in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of amiloride on tumor growth and intracellular element content of tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amiloride inhibits anti-Ig induction of proliferation in a human B-lymphoma cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amiloride Hydrochloride and its Analogs for Researchers and Drug Development Professionals
Amiloride Hydrochloride, a potassium-sparing diuretic, has long been a subject of scientific interest due to its inhibitory effects on the epithelial sodium channel (ENaC). This has led to the development of a range of analogs with modified structures, aiming for enhanced potency, selectivity, and novel therapeutic applications. This guide provides a detailed, data-driven comparison of this compound and its key analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory potency (IC50 and Ki values) of Amiloride and its analogs against their primary target, ENaC, as well as other ion transporters. This data is crucial for understanding the selectivity profile of each compound.
| Compound | Target | IC50 / Ki | Relative Potency to Amiloride for Na+/H+ Exchanger | Reference |
| Amiloride | ENaC | 0.1 - 0.5 µM (IC50) | 1 | [1][2] |
| Na+/H+ Exchanger (NHE) | 3 µM - 1 mM (IC50, Na+ dependent) | 1 | [1][2] | |
| Na+/Ca2+ Exchanger (NCX) | 1 mM (IC50) | - | [1][2] | |
| Urokinase Plasminogen Activator (uPA) | 7 µM (Ki) | - | [1] | |
| Na+/K+-ATPase | 3.0 mM (IC50) | - | [3] | |
| Benzamil | ENaC | 50 nM (IC50) | 0.08 | [2][4] |
| Phenamil | TRPP3 | 0.14 µM (IC50) | - | [5] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Exchanger (NHE) | - | ~200 | [6] |
| Na+/K+-ATPase | 120 µM (IC50) | - | [3] | |
| TRPP3 | 10.5 µM (IC50) | - | [5] | |
| 5-(N,N-dimethyl)amiloride (DMA) | Na+/H+ Exchanger (NHE) | - | ~20 | [6] |
| Na+/K+-ATPase | 520 µM (IC50) | - | [3] | |
| 5-(N-methyl-N-isobutyl)amiloride (MIBA) | Na+/H+ Exchanger (NHE) | - | ~100 | [6] |
| (3-methylsulphonyl-4-piperidinobenzoyl) guanidine methanesulphonate (HOE694) | NHE1 | 0.16 µM (Ki) | - | [7] |
| NHE2 | 5 µM (Ki) | - | [7] | |
| NHE3 | 650 µM (Ki) | - | [7] | |
| Triamterene | ENaC Blocker | - | - | [8] |
| Spironolactone | Aldosterone Antagonist | - | - | [8] |
Mechanism of Action: ENaC Inhibition
Amiloride and its analogs primarily exert their diuretic effect by blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal nephron and collecting duct of the kidneys.[9] This inhibition reduces the reabsorption of sodium ions from the tubular fluid into the cells, leading to a mild natriuresis (excretion of sodium in urine) and consequently, diuresis. By blocking the electrogenic entry of Na+, amiloride also indirectly reduces the driving force for potassium secretion into the tubule, thus exerting a potassium-sparing effect.[5]
Structure-Activity Relationship
The potency and selectivity of amiloride analogs are significantly influenced by substitutions on the pyrazine ring and the guanidino group.
-
Guanidino Group: An unsubstituted guanidino group is crucial for activity.[10]
-
5-amino Group: Substitution at the 5-amino position with alkyl or alkenyl groups can increase potency against the Na+/H+ exchanger.[10] For instance, EIPA, with an ethyl-isopropyl substitution, is approximately 200 times more potent than amiloride as an inhibitor of the Na+/H+ antiport.[6]
-
Pyrazine Ring: Modifications to the pyrazine ring can also alter activity. For example, hydrophobic chain elongations, as seen in benzamil, increase the stability of the blocking complex with ENaC, leading to higher potency.[11]
Pharmacokinetics
The pharmacokinetic profiles of amiloride and its analogs vary, impacting their duration of action and potential for drug accumulation.
| Compound | Half-life | Metabolism | Reference |
| Amiloride | 6-9 hours | Not metabolized, excreted unchanged by the kidneys. | [12] |
| Triamterene | Shorter than amiloride | Metabolized in the liver. | [8] |
| Spironolactone | Delayed onset of action (several days) | - | [8] |
Experimental Protocols
Determination of ENaC Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is a standard for characterizing the interaction of compounds with ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the epithelial sodium channel (α, β, and γ ENaC).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is clamped at a holding potential (e.g., -60 mV).
-
The baseline ENaC current is recorded.
-
-
Compound Application: The oocyte is perfused with solutions containing increasing concentrations of the amiloride analog.
-
Data Analysis: The inhibition of the ENaC current at each concentration is measured, and the IC50 value is calculated by fitting the dose-response data to a Hill equation.
Assessment of Na+/H+ Exchanger (NHE) Inhibition
The activity of the Na+/H+ exchanger is typically measured by monitoring intracellular pH (pHi) changes in response to an acid load.
Methodology:
-
Cell Culture: A suitable cell line expressing the NHE isoform of interest is cultured on coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Acid Loading: Cells are subjected to an acid load, for example, by the ammonium prepulse technique.
-
pHi Recovery Monitoring: The recovery of pHi is monitored using fluorescence microscopy or a fluorometer. This recovery is dependent on the activity of the NHE.
-
Inhibitor Application: The pHi recovery is measured in the presence of various concentrations of the amiloride analog.
-
Data Analysis: The rate of pHi recovery is calculated, and the inhibitory effect of the compound is determined. The IC50 value is then calculated from the dose-response curve.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the amiloride analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity is determined.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Amiloride and amiloride analogs inhibit Na+/K+-transporting ATPase and Na+-coupled alanine transport in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of analogues of amiloride: inhibition of the regulation of intracellular pH as a possible mechanism of tumour selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 9. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 34.4 Potassium-Sparing Diuretics - Pharmacology for Nurses | OpenStax [openstax.org]
Amiloride Hydrochloride: A Comparative Analysis of its Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Amiloride Hydrochloride's treatment effects across various therapeutic areas. The information is intended to support research and development efforts by offering a detailed overview of its performance against alternative treatments, supported by experimental data and detailed methodologies.
I. Antihypertensive Effects: A Comparative Overview
This compound is a potassium-sparing diuretic primarily utilized in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action is the inhibition of the epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the nephron.[1][2] This blockage reduces sodium reabsorption, leading to increased water and sodium excretion, which in turn lowers blood volume and pressure.[1] A key advantage of Amiloride is its potassium-sparing nature, which mitigates the risk of hypokalemia often associated with other diuretic classes like thiazides.[1]
Comparative Clinical Data: Blood Pressure and Serum Potassium
A multicenter, randomized, double-blind study provides key insights into the comparative efficacy of Amiloride. The study compared Amiloride monotherapy, a combination of Amiloride and hydrochlorothiazide, and hydrochlorothiazide monotherapy in patients with mild to moderate essential hypertension over 12 weeks.[3]
| Treatment Group | Baseline Supine BP (mmHg) | 12-Week Supine BP (mmHg) | Change in Supine BP (mmHg) | Baseline Serum K+ (mEq/L) | 12-Week Serum K+ (mEq/L) | Change in Serum K+ (mEq/L) |
| Amiloride | 153/101 | 139/93 | -14/-8 | 4.24 | 4.47 | +0.23 |
| Amiloride + Hydrochlorothiazide | 160/100 | 137/90 | -23/-10 | 4.24 | 3.86 | -0.38 |
| Hydrochlorothiazide | 154/101 | 134/89 | -20/-12 | 4.15 | 3.56 | -0.59 |
Table 1: Comparative Effects of Amiloride on Blood Pressure and Serum Potassium. Data sourced from a 12-week multicenter study.[3]
These results demonstrate that while all three treatment groups achieved significant reductions in blood pressure, the combination therapy showed the greatest systolic pressure reduction.[3] Notably, Amiloride monotherapy led to an increase in serum potassium, while hydrochlorothiazide alone caused a significant decrease.[3] The combination therapy resulted in a smaller decrease in potassium compared to hydrochlorothiazide alone, highlighting Amiloride's potassium-sparing effect.[3]
Another study, the PATHWAY-3 trial, compared Amiloride, hydrochlorothiazide, and a combination therapy, focusing on both blood pressure and glucose tolerance. After 24 weeks, the reduction in home systolic blood pressure was similar between the Amiloride and hydrochlorothiazide groups. However, the combination therapy resulted in a significantly greater reduction in systolic blood pressure compared to hydrochlorothiazide alone.[4][5]
Experimental Protocol: Blood Pressure Measurement in Clinical Trials
The accurate assessment of blood pressure is critical in hypertension clinical trials. Standardized protocols are essential for reliable and comparable data.
Key Methodological Considerations:
-
Device: Automated, validated oscillometric blood pressure monitors are preferred.[6]
-
Patient Preparation: Patients should rest for at least 5 minutes in a quiet room before measurement.[6] They should avoid caffeine, exercise, and smoking for at least 30 minutes prior. The patient should be seated with their back supported, feet flat on the floor, and the arm supported at heart level.[4]
-
Measurement Procedure: At each visit, multiple readings (typically 3) should be taken at 1-2 minute intervals. The first reading is often discarded, and the average of the subsequent readings is used.[7]
-
Out-of-Office Monitoring: Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period is considered the gold standard for assessing overall blood pressure control and the true effect of an antihypertensive drug.[7]
Figure 1: Workflow for standardized blood pressure measurement in a clinical trial setting.
II. Effects on Glucose Metabolism
Thiazide diuretics have been associated with an increased risk of developing type 2 diabetes. The PATHWAY-3 trial investigated whether Amiloride could mitigate the adverse effects of hydrochlorothiazide on glucose metabolism.
Comparative Clinical Data: Oral Glucose Tolerance Test (OGTT)
The study found that after 24 weeks, the 2-hour glucose concentration following an OGTT was significantly lower in the Amiloride group compared to the hydrochlorothiazide group.[8] The combination therapy also showed a trend towards lower 2-hour glucose levels compared to hydrochlorothiazide alone.[5]
| Treatment Group | Mean Change in 2-hour Glucose (mmol/L) at 24 weeks |
| Amiloride | Fall |
| Hydrochlorothiazide | Rise |
| Amiloride + Hydrochlorothiazide | No significant change |
Table 2: Comparative Effects on 2-hour Glucose Levels in the PATHWAY-3 Trial.[8]
These findings suggest that Amiloride does not share the adverse metabolic effects on glucose tolerance seen with hydrochlorothiazide and may even have a favorable impact.[4][5]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standardized test to assess an individual's ability to handle a glucose load.
Standard Protocol:
-
Patient Preparation: The patient should fast for at least 8-10 hours overnight. They should have had an unrestricted carbohydrate diet for the preceding 3 days.[9]
-
Fasting Blood Sample: A baseline blood sample is drawn to measure fasting plasma glucose.[2]
-
Glucose Administration: The patient drinks a solution containing a standard dose of glucose (typically 75g).[2]
-
Post-Load Blood Samples: Blood samples are drawn at specific time points after glucose ingestion, most commonly at 2 hours.[2][9]
-
Analysis: Plasma glucose concentrations are measured at each time point.
III. Signaling Pathways of this compound
Primary Mechanism: ENaC Inhibition in the Kidney
The principal therapeutic effect of Amiloride stems from its direct inhibition of the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal nephron.[1] This action is independent of aldosterone.[2]
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. testmenu.com [testmenu.com]
- 3. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clario.com [clario.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Amiloride Hydrochloride Targets: A Comparative Guide to the Use of Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Amiloride hydrochloride, a potassium-sparing diuretic, is known to interact with multiple biological targets. The use of knockout (KO) animal models has been instrumental in validating these targets and elucidating the specific pathways through which amiloride exerts its effects. This guide provides a comparative overview of key experimental data from studies utilizing knockout mice to investigate the targets of amiloride, focusing on the Epithelial Sodium Channel (ENaC), Acid-Sensing Ion Channels (ASICs), and the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).
Data Presentation: Knockout Model Studies
The following tables summarize quantitative data from studies using knockout mice to validate the targets of this compound.
Epithelial Sodium Channel (ENaC)
Amiloride is a well-established inhibitor of ENaC. Studies using mice with genetic deletion of ion transporters that work in concert with ENaC, such as the Na-Cl cotransporter (NCC), have helped to clarify the role of ENaC in compensatory salt reabsorption and as a primary target of amiloride.
Table 1: Effect of Amiloride on Renal Function in Wild-Type vs. NCC Knockout Mice
| Parameter | Genotype | Treatment | Baseline | Post-Amiloride | P-value |
| Urine Output (ml/day) | Wild-Type (WT) | Amiloride | - | Slight, non-significant change | >0.05 |
| NCC KO | Amiloride | 1.3 | 2.5 | <0.03 | |
| Sodium Excretion (mmol/24h) | Wild-Type (WT) | Amiloride | - | - | - |
| NCC KO | Amiloride | 0.25 | 0.35 | <0.05 |
Data from a study on the role of ENaC in compensatory salt reabsorption in NCC knockout mice[1].
In cystic fibrosis research, where ENaC is hyperactive due to mutations in the CFTR gene, amiloride's effect is assessed by measuring the nasal potential difference (NPD). CFTR knockout mice are a key model in these studies.
Table 2: Amiloride-Sensitive Nasal Potential Difference in Wild-Type vs. CFTR Knockout Mice
| Parameter | Genotype | Amiloride-Induced Change in NPD (mV) |
| Nasal Potential Difference | Wild-Type (WT) | Depolarization |
| CFTR KO | More pronounced depolarization than WT |
Qualitative description based on multiple sources indicating a greater amiloride-sensitive sodium transport in CFTR knockout mice compared to wild-type controls[2][3][4]. Specific quantitative values vary between studies.
Acid-Sensing Ion Channels (ASICs)
Amiloride is a non-specific blocker of ASICs, which are implicated in neurological conditions such as epilepsy. Knockout models have been crucial in dissecting the role of specific ASIC subunits as targets for the neuroprotective effects of amiloride.
Table 3: Effect of Amiloride on Seizure Activity in Wild-Type vs. ASIC1a Knockout Mice
| Parameter | Genotype | Treatment | Effect on Seizure Activity |
| Seizure Susceptibility | Wild-Type (WT) | Amiloride | Anticonvulsant effect |
| ASIC1a KO | - | Reduced sensitivity to seizure induction |
Urokinase-Type Plasminogen Activator Receptor (uPAR)
Recent research has identified the uPA/uPAR system as a target of amiloride, particularly in the context of kidney disease and proteinuria.
Table 4: Effect of Amiloride on Proteinuria in a Mouse Model
| Parameter | Model | Treatment | Effect on Proteinuria |
| Proteinuria | LPS-induced transient proteinuria | Amiloride | Significant reduction |
| Podocin KO (severe proteinuria) | Amiloride | Attenuation of C3a and C5a urine excretion |
Data from studies showing amiloride reduces proteinuria by inhibiting uPAR expression and activity[7][8][9][10].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Measurement of Nasal Potential Difference (NPD) in Mice
This protocol is used to assess ion transport across the nasal epithelium and is a key assay for ENaC activity, particularly in cystic fibrosis models.
-
Animal Preparation: Mice are anesthetized.
-
Catheter Placement: A double-lumen catheter is inserted into one nostril for perfusion and measurement.
-
Perfusion Sequence: The nasal mucosa is sequentially perfused with different solutions:
-
A baseline Ringer's solution.
-
A solution containing amiloride (typically 100 µM) to block ENaC.
-
A chloride-free solution (with amiloride) to measure chloride conductance.
-
A chloride-free solution with a cAMP agonist (e.g., isoproterenol or forskolin) to stimulate CFTR-mediated chloride secretion.
-
-
Data Acquisition: The potential difference between the nasal electrode and a subcutaneous reference electrode is continuously recorded using a high-impedance voltmeter[11][12][13][14][15].
Induction and Assessment of Seizures in Mice
This protocol is used to evaluate the anticonvulsant effects of compounds like amiloride.
-
Animal Groups: Wild-type and ASIC knockout mice are used.
-
Seizure Induction: Seizures are induced by intraperitoneal injection of a convulsant agent, such as pentylenetetrazol (PTZ)[16][17].
-
Amiloride Treatment: A separate group of animals is pre-treated with amiloride before seizure induction.
-
Behavioral Scoring: Seizure severity is scored using a modified Racine scale, which grades the behavioral manifestations of the seizure from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures, loss of posture)[16].
-
Data Analysis: Parameters such as seizure latency, duration, and maximum seizure score are recorded and compared between genotypes and treatment groups.
Induction of Proteinuria in Mice
This protocol establishes a model of kidney disease to study the effects of amiloride on proteinuria.
-
Model Induction: Proteinuria can be induced by a single intraperitoneal injection of lipopolysaccharide (LPS) to create a transient model[18]. For a more severe and sustained model of proteinuria, conditional podocin knockout mice can be used[7][8][10].
-
Amiloride Administration: Amiloride is administered to a cohort of the proteinuric mice, typically via daily injections[10].
-
Urine Collection: Mice are housed in metabolic cages to allow for 24-hour urine collection.
-
Proteinuria Measurement: Urinary protein concentration is measured using standard laboratory techniques, such as a Bradford assay or ELISA for specific proteins like albumin. The total protein excretion over 24 hours is then calculated.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Amiloride blocks ENaC on the apical membrane of principal cells.
Caption: Amiloride inhibits ASICs, preventing neuronal depolarization.
Caption: Amiloride reduces proteinuria by inhibiting uPAR signaling.
Caption: Workflow for validating amiloride targets using knockout mice.
References
- 1. The Role of Epithelial Sodium Channel ENaC and the Apical Cl-/HCO3- Exchanger Pendrin in Compensatory Salt Reabsorption in the Setting of Na-Cl Cotransporter (NCC) Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of ASIC1a in Epilepsy: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiloride suppresses pilocarpine-induced seizures via ASICs other than NHE in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride Reduces Urokinase/Plasminogen-Driven Intratubular Complement Activation in Glomerular Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urokinase-type plasminogen activator contributes to amiloride-sensitive sodium retention in nephrotic range glomerular proteinuria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
- 13. Nasal Potential Difference to Quantify Trans-epithelial Ion Transport in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nasal potential difference measurements to assess CFTR ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo CFTR assay by nasal potential difference (NPD) measurement [bio-protocol.org]
- 16. Increased seizure sensitivity in pregnant mice with genetic knockdown of acid sensing ion channel 2a is associated with impaired hippocampal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considering Litter Effects in Preclinical Research: Evidence from E17.5 Acid-Sensing Ion Channel 2a Knockout Mice Exposed to Acute Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneticsmr.org [geneticsmr.org]
A Comparative Analysis of the Diuretic Effects of Amiloride Hydrochloride and Furosemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two clinically significant diuretics, Amiloride Hydrochloride and Furosemide. The objective is to offer a clear, data-driven analysis of their respective mechanisms of action, diuretic efficacy, and effects on electrolyte balance, supported by experimental evidence.
Introduction
This compound is a potassium-sparing diuretic known for its mild natriuretic and diuretic properties.[1] It is often used in combination with other diuretics to prevent hypokalemia.[2][3] Furosemide, a potent loop diuretic, is characterized by a rapid onset and short duration of action, leading to significant excretion of sodium, chloride, and water.[4][5] It is widely prescribed for conditions involving fluid overload, such as congestive heart failure and edema.[5][6] Understanding the distinct pharmacological profiles of these two agents is crucial for their effective and safe use in clinical and research settings.
Mechanisms of Action
The diuretic effects of Amiloride and Furosemide are achieved through actions on different segments of the nephron, the functional unit of the kidney.
This compound: As a potassium-sparing diuretic, amiloride primarily acts on the distal convoluted tubules and collecting ducts.[1][2][7] It directly blocks the epithelial sodium channels (ENaC) on the apical membrane of the principal cells.[2][3][8] This inhibition of sodium reabsorption leads to a modest increase in sodium and water excretion. By preventing sodium entry into the cells, amiloride also reduces the electrochemical gradient that drives potassium secretion into the tubular lumen, thus conserving potassium.[2][7]
Furosemide: Furosemide exerts its potent diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[4][5][9][10] This transporter is responsible for reabsorbing a significant portion of filtered sodium and chloride. By blocking this cotransporter, furosemide leads to a substantial increase in the urinary excretion of sodium, potassium, and chloride, which in turn causes a large volume of water to be excreted.[4][9] This mechanism also disrupts the generation of the hypertonic medullary interstitium, impairing the kidney's ability to concentrate urine.[10]
Comparative Diuretic Effects: Experimental Data
The diuretic profiles of Amiloride and Furosemide have been compared in various clinical studies. The following tables summarize key quantitative data from a crossover study in elderly patients with mild congestive cardiac failure, and a randomized controlled pilot study (AMILOR) in patients with nephrotic syndrome.
Table 1: Comparative Effects on Urine and Electrolyte Excretion (Single Dose) Data from a crossover study with 12 elderly patients. Doses: 40 mg Furosemide, 5 mg Amiloride.
| Parameter | Time Period | Furosemide (40 mg) | Amiloride (5 mg) |
| Urine Output | 0-3 hours | Rapid & Powerful Diuresis | Mild Diuresis |
| 12-24 hours | - | Greater diuresis than furosemide (p < 0.05) | |
| Sodium (Na+) Excretion | 0-3 hours | Significant Natriuresis | Mild Natriuresis |
| Potassium (K+) Excretion | 0-24 hours | Marked Potassium Loss | Significant Potassium Retention (p < 0.05 vs. control & furosemide) |
| Urine Characteristics | - | Isotonic Urine | Alkaline Urine, Low K+ Concentration |
Source: Adapted from O'Brien et al., 1984.
Table 2: Comparative Anti-edematous Effects in Nephrotic Syndrome (AMILOR Pilot Study) Data from a 16-day randomized controlled trial. Starting Doses: 40 mg/day Furosemide, 5 mg/day Amiloride.
| Parameter | Time Point | Furosemide Arm (Median change) | Amiloride Arm (Median change) | Statistical Significance |
| Overhydration (% Extracellular Water) | Day 8 | -5.15% | -1.95% | Not Significant |
| Day 16 | -7.40% | -10.10% | Not Significant |
Source: Adapted from Bohnert et al., 2024.[11][12]
The AMILOR pilot study concluded that amiloride demonstrated an anti-edematous effect that was not significantly different from furosemide in patients with nephrotic syndrome, suggesting it may be an alternative therapy.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for the key studies cited.
-
Objective: To compare the effects of single doses of furosemide, amiloride, and a combination on urinary volume and electrolyte excretion.
-
Study Design: An open, crossover study with a Latin Square design.
-
Participants: 12 elderly, catheterized patients with mild congestive cardiac failure.
-
Procedure:
-
A 6-day washout period separated three study periods.
-
Each study period consisted of a 24-hour control urine collection.
-
Immediately following the control period, a single oral dose was administered:
-
40 mg Furosemide
-
5 mg Amiloride
-
Combination tablet (40 mg Furosemide + 5 mg Amiloride)
-
-
Urine was collected for a further 24 hours in timed intervals (0-3, 3-6, 6-9, 9-12, and 12-24 hours).
-
-
Measurements: Urinary volume and electrolyte concentrations (sodium, potassium) were monitored throughout the collection periods.
-
Objective: To investigate the anti-edematous effect of amiloride in comparison to the standard therapy with furosemide in patients with nephrotic syndrome.
-
Study Design: A monocentric, randomized, controlled pilot study.
-
Participants: Patients with acute nephrotic syndrome (proteinuria > 3 g/day and edema).
-
Procedure:
-
Patients were randomized to receive either amiloride or furosemide for 16 days.
-
Amiloride Arm: Starting dose of 5 mg/day, with a maximum of 15 mg/day.
-
Furosemide Arm: Starting dose of 40 mg/day, with a maximum of 120 mg/day.
-
The dose was adjusted on days 2, 5, 8, and 12 based on the response in overhydration.
-
If necessary, hydrochlorothiazide (HCT) was added from day 8.
-
-
Primary Endpoint: Decrease in overhydration at day 8.
-
Measurements: Overhydration was measured by bioimpedance spectroscopy. Secondary endpoints included changes in body weight, blood pressure, urine volume, and natriuresis at days 8 and 16.[1]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frusemide/amiloride combination ('Frumil') in heart failure: an open, multi-centre study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study of pharmacokinetics and effects on urinary secretion of electrolytes of furosemide and furosemide-amiloride in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open study to compare the efficacy and tolerability of two diuretic combinations, frusemide plus amiloride and hydrochlorothiazide plus amiloride, in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The separate modes and sites of action of furosemide and amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride in Nephrotic Syndrome [ctv.veeva.com]
- 9. Urinary electrolyte excretion after frusemide, amiloride and a combination of these drugs: an open, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of single doses of a 20 mg frusemide/2.5 mg amiloride combination, 20 mg frusemide and placebo on plasma and urine electrolytes in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiloride versus furosemide for the treatment of edema in patients with nephrotic syndrome: A pilot study (AMILOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Amiloride Hydrochloride Purity
For researchers, scientists, and drug development professionals, the purity of Amiloride Hydrochloride is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of analytical methods and standards for assessing the purity of this compound for research use, supported by experimental data and detailed protocols.
Understanding the Importance of Purity
This compound is a potassium-sparing diuretic that functions by blocking epithelial sodium channels (ENaC).[1][2] In a research context, its use extends to studies of ion transport, cellular signaling, and as a potential therapeutic agent. Impurities or degradation products can lead to erroneous results, altered biological activity, and potential toxicity, making rigorous purity assessment essential.
Comparative Analysis of Purity Standards
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs that define the quality standards for this compound. These standards are often used to qualify high-purity batches for research and pharmaceutical applications. A comparison of their key requirements is summarized below.
| Parameter | United States Pharmacopeia (USP) Requirements[3][4] | European Pharmacopoeia (EP) Requirements |
| Assay (on dried basis) | 98.0% - 101.0% of C₆H₈ClN₇O·HCl | 98.0% - 101.0% of C₆H₈ClN₇O·HCl (dihydrate)[5][6] |
| Identification | Infrared Absorption (IR), Ultraviolet Absorption (UV), Test for Chloride | Infrared Absorption (IR) |
| Loss on Drying | 11.0% - 13.0% (Thermogravimetric Analysis) | Not more than 13.0% (as water) |
| Residue on Ignition | Not more than 0.1% | Not more than 0.1% |
| Heavy Metals | Not more than 0.002% | Not specified in readily available abstracts |
| Chromatographic Purity | Limits for specific and unspecified impurities are defined. | Limits for specific impurities (e.g., Impurity A) are defined. |
| Organic Volatile Impurities | Meets the requirements. | Not specified in readily available abstracts |
Note: Researchers should always refer to the most current version of the respective pharmacopeias for complete and up-to-date information.
Key Impurities in this compound
Several related compounds and degradation products are monitored to ensure the purity of this compound. The most commonly cited impurities include:
-
Amiloride Related Compound A (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate): A known process impurity.[1]
-
Amiloride Impurity B (3,5-Diamino-6-chloropyrazine-2-carboxylic Acid): A potential degradation product.[1][7]
-
Amiloride Impurity C (3-Amino-6-chloro-N-(diaminomethylidene)-5-hydroxypyrazine-2-carboxamide): Another potential impurity.[1]
The presence and quantity of these impurities are typically assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is the primary method for quantifying this compound and its impurities. Several validated methods have been published. Below is a representative protocol based on common parameters found in the literature.[8][9][10][11]
Objective: To determine the purity of an this compound sample and quantify any related impurities.
Materials:
-
This compound sample
-
This compound Reference Standard (e.g., USP or EP grade)
-
Amiloride impurity reference standards (if available)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salts)
-
Orthophosphoric acid or triethylamine (for pH adjustment)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile. For example, a mixture of 50 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[11] The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound Reference Standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to obtain a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms.
-
Calculations:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Identify and quantify any impurity peaks by comparing their retention times to known impurity standards or by using relative response factors if standards are not available.
-
Infrared (IR) Spectroscopy for Identification
Objective: To confirm the identity of the this compound sample by comparing its IR spectrum with that of a reference standard.
Procedure:
-
Prepare the sample and the reference standard as potassium bromide (KBr) discs or as a mineral oil (Nujol) mull.
-
Record the IR spectrum of both the sample and the standard over the range of approximately 4000 to 400 cm⁻¹.
-
Compare the spectra. The spectrum of the sample should be concordant with the spectrum of the reference standard.[3][4]
Loss on Drying (Thermogravimetric Analysis - TGA)
Objective: To determine the amount of volatile matter (primarily water) in the sample.
Procedure:
-
Accurately weigh about 10 mg of the this compound sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the percentage weight loss between ambient temperature and approximately 200°C.[3][4]
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the assessment process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for HPLC-based purity assessment of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
The purity of this compound is paramount for obtaining reliable and reproducible research data. By adhering to the standards set by pharmacopeias and employing robust analytical methods like HPLC, researchers can confidently assess the quality of their materials. This guide provides the necessary framework, including comparative data and detailed protocols, to ensure the integrity of research involving this compound. When selecting a source for this compound, researchers should request a Certificate of Analysis (CoA) that details the purity and the methods used for its determination, and compare this against established standards like those from the USP and EP.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. This compound [drugfuture.com]
- 5. edqm.eu [edqm.eu]
- 6. edqm.eu [edqm.eu]
- 7. Amiloride Impurities | Amiloride API Impurity Manufacturers [anantlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. RP-HPLC Method for Simultaneous Estimation of Frusemide and this compound in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of Amiloride Hydrochloride for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for studying the binding of Amiloride Hydrochloride to its biological targets, with a focus on isotopic labeling techniques. We present experimental data, detailed protocols for key assays, and a discussion of alternative label-free technologies to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and its Binding Targets
This compound is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC). Its ability to modulate ion transport makes it a crucial tool in research and a valuable therapeutic agent. Understanding the binding kinetics and affinity of Amiloride and its analogs to ENaC and other potential binding sites is essential for drug development and structure-activity relationship (SAR) studies. Isotopic labeling has traditionally been the gold standard for such investigations, offering high sensitivity and specificity.
Comparison of Isotopic Labeling Strategies: ³H vs. ¹⁴C
The choice between tritium (³H) and carbon-14 (¹⁴C) for radiolabeling Amiloride depends on several factors, including the required specific activity, the complexity of synthesis, and the nature of the binding assay.
| Feature | Tritium (³H) Labeling | Carbon-14 (¹⁴C) Labeling |
| Specific Activity | High (up to 29 Ci/mmol per tritium atom) | Lower (up to 62.4 mCi/mmol per carbon atom) |
| Synthesis | Often simpler and less expensive, can sometimes be introduced late in the synthetic route via catalytic exchange. | More complex and expensive, typically requires synthesis from a ¹⁴C-labeled precursor early in the synthetic pathway. |
| Detection | Liquid scintillation counting. Lower energy beta emission may require more sensitive detection methods. | Liquid scintillation counting. Higher energy beta emission is more readily detected. |
| Stability of Label | Can be susceptible to back-exchange with protons, especially if the label is on a heteroatom or an activated carbon. | The carbon-carbon bond is highly stable, minimizing the risk of label loss. |
| Typical Application | High-affinity receptor binding assays where high specific activity is crucial. | ADME (Absorption, Distribution, Metabolism, and Excretion) studies where label stability is paramount. |
Quantitative Data Summary: Binding Affinities of Amiloride and its Analogs
The following table summarizes key binding affinity and inhibition data for Amiloride and several of its commonly studied analogs. These values have been obtained using radioligand binding assays, a cornerstone technique for quantifying drug-receptor interactions.
| Compound | Radioligand | Target/System | Assay Type | Binding Parameter | Value |
| Amiloride | [³H]5-(N-methyl-N-isobutyl)amiloride ([³H]MIA) | Rabbit renal microvillus membrane vesicles (Na+/H+ exchanger) | Competition Binding | I₅₀ | ~200 nM[1] |
| 5-(N-methyl-N-isobutyl)amiloride (MIA) | [³H]MIA | Rabbit renal microvillus membrane vesicles (Na+/H+ exchanger) | Saturation Binding | K_d | 6.3 nM[1] |
| 5-(N-methyl-N-isobutyl)amiloride (MIA) | [³H]MIA | Rabbit renal microvillus membrane vesicles (Na+/H+ exchanger) | Competition Binding | I₅₀ | ~10 nM[1] |
| Benzamil | [³H]MIA | Rabbit renal microvillus membrane vesicles (Na+/H+ exchanger) | Competition Binding | I₅₀ | ~1200 nM[1] |
| Amiloride | Not specified | Epithelial Sodium Channel (ENaC) | Functional (Inhibition) | IC₅₀ | 0.1 - 0.5 µM |
| Phenamil | [³H]Phenamil | Pig kidney membranes (ENaC) | Saturation Binding | K_d | 20 nM |
Experimental Protocols
Radioligand Binding Assay for Amiloride Analogs
This protocol is a generalized procedure for a filtration-based radioligand binding assay, which can be adapted for use with tritium-labeled Amiloride analogs like [³H]phenamil or [³H]MIA to characterize binding to ENaC or other target proteins.
1. Materials:
-
Radioligand: [³H]phenamil or another suitable tritiated Amiloride analog.
-
Membrane Preparation: Purified cell membranes or tissue homogenates expressing the target receptor (e.g., from renal epithelial cells).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4. The optimal buffer composition should be determined empirically.
-
Wash Buffer: Ice-cold binding buffer.
-
Unlabeled Ligand: A high concentration of unlabeled Amiloride or a specific analog to determine non-specific binding.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A vacuum manifold for rapid filtration.
-
Scintillation Fluid and Counter.
2. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
3. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its K_d), and either buffer (for total binding), a range of concentrations of the unlabeled competitor (for competition assays), or a saturating concentration of unlabeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
Saturation Assays: Plot specific binding against the concentration of the radioligand to determine the K_d (dissociation constant) and B_max (maximum number of binding sites).
-
Competition Assays: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ (half-maximal inhibitory concentration), from which the K_i (inhibitory constant) can be calculated.
Visualizations
Signaling Pathway of Amiloride Action
The primary mechanism of action for Amiloride is the direct blockade of the epithelial sodium channel (ENaC) in the apical membrane of epithelial cells, particularly in the distal nephron of the kidney. This inhibition disrupts sodium reabsorption and consequently affects the electrochemical gradient that drives potassium secretion.
References
Safety Operating Guide
Proper Disposal of Amiloride Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists handling Amiloride Hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects.[1] Therefore, it must be managed as a hazardous waste and disposed of through an approved waste disposal plant.[2] Adherence to strict disposal protocols is essential to prevent potential harm to human health and the environment.
Operational Plan for Disposal
This step-by-step guide provides a clear procedure for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused or expired product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous waste.
-
Segregate: Keep this compound waste separate from non-hazardous waste and other incompatible chemical waste streams.[3] Specifically, store it away from acids and bases.[4]
2. Containerization:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical.[3][4] Plastic containers are often preferred for chemical waste.[5]
-
Secure Closure: Ensure the container has a tightly sealing screw cap to prevent leakage.[3][4] The container should not be filled beyond the neck to allow for expansion.[4]
3. Labeling:
-
Properly Label: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."[5] Include any other relevant hazard information.
4. Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]
-
Secondary Containment: Utilize secondary containment, such as a spill tray, to mitigate any potential leaks.[3]
-
Regular Inspection: Inspect the SAA weekly for any signs of leakage from the containers.[4]
5. Disposal Request and Pickup:
-
Contact EH&S: Do not dispose of this compound down the drain or in the regular trash.[6][7] Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[5][7]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste collection.
6. Decontamination of Empty Containers:
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[7]
-
Deface Labels: After triple-rinsing, deface or remove all labels from the container before disposing of it as regular trash.[7]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Hazards | Harmful to aquatic life with long lasting effects. | [1] |
| Acute Toxicity | Toxic if swallowed. | [1][8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [1][8] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | [2][8] |
| Spill Response | Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Collect contaminated material for disposal. | [8] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Workflow for this compound Disposal.
References
- 1. ofipharma.com [ofipharma.com]
- 2. fishersci.com [fishersci.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. vumc.org [vumc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for Handling Amiloride Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amiloride Hydrochloride. The following procedural steps and data are critical for ensuring a safe laboratory environment.
This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause serious skin and eye irritation.[2] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. All personnel must be trained in the correct use and disposal of PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. A faceshield should be worn if there is a potential for direct contact with dusts, mists, or aerosols.[1][3] | Protects against splashes, dust, and mechanical irritation to the eyes.[3] |
| Hand Protection | Chemical-resistant protective gloves. It is recommended to wear two pairs of gloves, with one cuff under the gown and one over.[1][4] | Prevents skin contact, as the substance is toxic upon dermal absorption.[1] Double gloving minimizes the risk of exposure.[4] |
| Body Protection | Impervious clothing, such as a lint-free, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.[1][4] | Protects skin from accidental contact and contamination. |
| Respiratory Protection | A suitable respirator should be used when engineering controls are not sufficient to control airborne exposure. Use in a well-ventilated area is required.[1] | Prevents inhalation of toxic dust or aerosols.[1] |
Operational Handling and Storage Plan
Handling:
-
Preparation: Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Preventing Exposure: Avoid the formation of dust and aerosols.[1] Avoid breathing any dust, vapors, or mists.[1]
-
Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1]
-
Security: Store in a locked-up area to restrict access.[1][5]
-
Conditions: Protect from moisture.[5]
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with plenty of soap and water.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear full personal protective equipment as detailed in the table above.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For solid spills, carefully sweep up the material. For liquid spills, absorb with a non-combustible, inert material (e.g., diatomite, universal binders).[1]
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[1]
-
Collect: Place all contaminated materials, including cleaning materials and PPE, into a suitable, sealed container for disposal.[1]
Disposal: All waste containing this compound must be considered hazardous.
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or water courses.[1]
-
For small quantities, consider mixing the material with an absorbent, non-reactive material (like kitty litter or coffee grounds), placing it in a sealable bag or container, and disposing of it in the trash, if local regulations permit.[6]
Caption: Workflow for this compound Spill Response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. msd.com [msd.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
